2-Hydroxyundecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRBGFKCVTVNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415245 | |
| Record name | 2-hydroxyundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19790-86-4 | |
| Record name | 2-hydroxyundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydroxyundecanoic Acid: Discovery, Natural Occurrence, and Analysis
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Unveiling a Niche Bioactive Lipid
In the vast and intricate world of lipidomics, the study of hydroxylated fatty acids represents a frontier of significant scientific curiosity and therapeutic potential. Among these, 2-Hydroxyundecanoic acid, a medium-chain fatty acid with a hydroxyl group at the alpha-position, stands as a molecule of interest. While not as extensively studied as its longer-chain counterparts, its unique structural characteristics suggest a range of biological activities and applications waiting to be fully elucidated. This guide provides a comprehensive overview of the current knowledge surrounding this compound, from its likely discovery context and natural distribution to the technical methodologies required for its study. As we delve into this subject, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore the potential of this intriguing lipid.
Section 1: The Genesis of Discovery and Natural Occurrence
The specific historical account of the initial discovery of this compound is not prominently documented in scientific literature. Its identification is likely intertwined with the broader discovery and characterization of 2-hydroxy fatty acids, which have been recognized as important components of complex lipids in various organisms.
Natural Occurrence: A Marine Predominance
While 2-hydroxy fatty acids are found in various biological systems, including mammalian tissues as components of sphingolipids, a significant body of research points towards marine environments, particularly sponges, as a rich source of these compounds[1][2]. Studies on Caribbean and Senegalese marine sponges have revealed the presence of a series of long-chain 2-hydroxy fatty acids (C22 to C27) within their phospholipid fractions[2]. Although these studies primarily focus on longer-chain variants, the presence of a homologous series suggests the potential for medium-chain 2-hydroxy fatty acids like this compound to also be present, albeit likely in lower concentrations.
The occurrence of these fatty acids in sponges is thought to be a defense mechanism, with some 2-hydroxy and 2-methoxylated fatty acids exhibiting antimicrobial properties[3]. The complex symbiotic relationships between sponges and their associated microorganisms may also play a role in the production of these unique lipids.
Beyond the marine ecosystem, 2-hydroxy fatty acids have been identified in soil bacteria and fungi, where they are components of cell membranes and are involved in adapting to environmental stressors like temperature and pH[4][5]. The Human Metabolome Database also lists this compound, indicating its presence in human tissues, likely as a constituent of sphingolipids within cellular membranes[6].
| Source Category | Specific Examples | Chain Lengths of 2-Hydroxy Fatty Acids Identified | Reference |
| Marine Sponges | Verongula gigantea, Aplysina archeri, Pseudosuberites sp., Suberites massa | C20-C27 | [1][2] |
| Mammalian Tissues | Nervous system, epidermis, kidney (as part of sphingolipids) | Primarily long-chain (C16-C24) | [7] |
| Soil Microorganisms | Bacteria (e.g., Bacteroidetes), Fungi | Various, including C10-C18 (as 3-hydroxy fatty acids) | [4][5] |
| Human | Cellular membranes (as part of sphingolipids) | Data specific to this compound is limited | [6] |
Section 2: Biosynthetic Pathways: An Overview
The biosynthesis of 2-hydroxy fatty acids is accomplished through distinct enzymatic pathways in different organisms.
Mammalian Biosynthesis
In mammals, the synthesis of 2-hydroxy fatty acids is primarily carried out by the enzyme fatty acid 2-hydroxylase (FA2H) . This enzyme is crucial for the production of 2-hydroxy sphingolipids, which are vital components of myelin in the nervous system and for the skin's permeability barrier[7]. The process involves the direct hydroxylation of a fatty acid at the C-2 position.
Caption: Mammalian biosynthesis of 2-hydroxy fatty acids via FA2H.
Bacterial Biosynthesis
Bacteria employ a different set of enzymes for the production of hydroxy fatty acids. Fatty acid hydratases (FAHs) are a notable class of enzymes that catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid, resulting in a hydroxylated fatty acid[8][9]. While this mechanism typically produces hydroxy fatty acids with the hydroxyl group at positions other than C-2, the diversity of bacterial metabolic pathways suggests that other enzymatic systems for 2-hydroxylation likely exist. Some soil bacteria are known to produce 3-hydroxy fatty acids as part of their cell membrane lipids[4].
Caption: Bacterial biosynthesis of hydroxy fatty acids via fatty acid hydratases.
Section 3: Methodologies for Isolation and Characterization
The study of this compound necessitates robust and sensitive analytical techniques for its extraction, isolation, and characterization from complex biological matrices.
Extraction and Isolation Protocol
The following is a generalized protocol for the extraction of 2-hydroxy fatty acids from biological samples, which can be adapted for this compound.
Objective: To extract total lipids, including 2-hydroxy fatty acids, from a biological sample for subsequent analysis.
Materials:
-
Biological sample (e.g., bacterial cell pellet, homogenized tissue)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Protocol:
-
Homogenization: Homogenize the biological sample in a suitable buffer.
-
Solvent Extraction (Bligh & Dyer Method):
-
To the homogenized sample, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a final single-phase mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution.
-
Vortex again for 2 minutes. This will induce phase separation.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 10 minutes to achieve clear phase separation.
-
Three layers will be visible: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.
-
-
Lipid Recovery:
-
Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Sample Storage:
-
The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further analysis.
-
Sources
- 1. 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-methoxylated fatty acids in marine sponges: defense mechanism against mycobacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane lipid adaptation of soil Bacteroidetes isolates to temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipid fatty acid profiles in selected members of soil microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
An In-depth Technical Guide to 2-Hydroxyundecanoic Acid as a Component of Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingolipids are fundamental components of eukaryotic cell membranes, playing critical roles in cellular signaling, recognition, and structural integrity.[1][2] The immense functional diversity of these lipids is derived from their structural complexity, including variations in their N-acyl chains. The hydroxylation of this fatty acid chain at the C-2 position, creating 2-hydroxy fatty acid-containing sphingolipids (2-hFA-SLs), represents a critical modification that profoundly alters their biophysical properties and biological functions. While much of the research has focused on very long-chain 2-hFAs, the principles of biosynthesis, function, and analysis are broadly applicable to medium-chain variants like 2-hydroxyundecanoic acid. This guide provides a comprehensive overview of the metabolism of 2-hFA-SLs, their functional roles in health and disease, and detailed technical protocols for their analysis, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of Acyl Chain Hydroxylation in Sphingolipid Biology
Sphingolipids, discovered in the 1870s, are defined by a sphingoid base backbone, to which a fatty acid is attached via an amide linkage to form a ceramide.[1] This ceramide core is the precursor for more complex sphingolipids, including sphingomyelins and glycosphingolipids.[1] The N-acyl chain length, saturation, and hydroxylation introduce significant structural diversity, which is not merely decorative but essential for physiological function.[2]
The addition of a hydroxyl group at the C-2 position of the acyl chain is catalyzed primarily by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[2][3][4] This modification, while seemingly minor, introduces a polar group near the membrane-water interface. This enables the formation of additional intermolecular and intramolecular hydrogen bonds, significantly stabilizing interactions with adjacent lipids and proteins. These interactions are fundamental to the unique roles of 2-hFA-SLs in membrane organization, myelin maintenance, and epidermal barrier function.[2][3]
Section 1: Biosynthesis and Metabolism of 2-hFA Sphingolipids
The metabolic pathway for 2-hFA-SLs parallels that of their non-hydroxylated counterparts, with the key differentiating step being the hydroxylation of the fatty acid.[3]
The Central Role of Fatty Acid 2-Hydroxylase (FA2H)
FA2H is an ER-localized, NAD(P)H-dependent monooxygenase that stereospecifically produces (R)-2-hydroxy fatty acids.[2][4] While it acts on a range of fatty acid chain lengths, from long-chain to very long-chain (VLCFAs), its activity is crucial for the generation of the 2-hFA pool used for sphingolipid synthesis.[3] The physiological substrate remains a topic of investigation, with evidence suggesting it can hydroxylate free fatty acids, acyl-CoAs, or even the acyl chain of ceramide itself.
Incorporation into Ceramides and Elaboration
Once 2-hydroxy fatty acyl-CoA is formed, it is utilized by all six mammalian ceramide synthases (CerS1-6) to produce 2-hydroxy-dihydroceramide.[2][4] This molecule is then desaturated to form 2-hydroxy-ceramide (hCer). From this central hub, hCer can be further metabolized into complex sphingolipids:
-
Sphingomyelin: A phosphorylcholine headgroup is added by sphingomyelin synthase (SMS).
-
Galactosylceramides (GalCer): A galactose sugar is added by UDP-galactose:ceramide galactosyltransferase (CGT). This is a major pathway in the nervous system.[3]
-
Glucosylceramides (GlcCer): A glucose sugar is added by UDP-glucose:ceramide glucosyltransferase (GCS), a key step in the synthesis of most glycosphingolipids.
Degradation Pathway
The degradation of 2-hFA-SLs occurs primarily in the lysosome via the same acid hydrolases that catabolize non-hydroxylated sphingolipids. The resulting 2-hydroxy fatty acid can be recycled through the salvage pathway or be degraded via peroxisomal α-oxidation.[2][3]
View DOT script for Biosynthesis and Degradation Pathway of 2-hFA-Sphingolipids
Section 2: Functional Implications of 2-Hydroxylation
The presence of the 2-hydroxyl group imparts unique biophysical properties to sphingolipids, which underpin their specialized functions in membrane biology and cellular signaling.
Biophysical Impact on Cell Membranes
The 2-hydroxyl group acts as both a hydrogen bond donor and acceptor. This facilitates the formation of a dense, stable hydrogen bond network at the membrane surface, involving the amide group of the ceramide backbone and the headgroups of neighboring lipids.[2] This network is critical for the formation and stabilization of ordered membrane microdomains, often called "lipid rafts."[2][5] These domains serve as platforms for organizing signal transduction complexes.[1] Studies in plants have shown that 2-hydroxy sphingolipids are necessary for the organization of plasma membrane nanodomains and for the reactive oxygen species (ROS) burst associated with immune responses.[5]
View DOT script for Membrane Domain Stabilization by 2-hFA-Sphingolipids
Physiological and Pathophysiological Roles
The unique properties of 2-hFA-SLs are indispensable in several tissues:
| System | Key Function of 2-hFA-SLs | Associated Pathology with Deficiency |
| Nervous System | Abundant in myelin; crucial for long-term stability of the myelin sheath and axonal support.[2][3] | Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN/SPG35): A severe neurodegenerative disorder caused by mutations in FA2H, leading to leukodystrophy, spasticity, and ataxia.[2][6] |
| Dermatology | Essential components of ceramides and glucosylceramides in the stratum corneum, critical for forming the epidermal water permeability barrier.[3][7] | Skin barrier defects; deficiency of related esterified ω-hydroxy ceramides is linked to ichthyosis and atopic dermatitis.[7] |
| Oncology | Complex role; FA2H expression is often dysregulated. Low FA2H expression is correlated with poor prognosis and chemoresistance in several cancers, including breast and gastric cancer.[2][6] | Altered cancer cell signaling, proliferation, and drug resistance.[2] |
Section 3: A Technical Guide to the Analysis of 2-hFA-Containing Sphingolipids
Accurate detection and quantification of specific sphingolipid species, such as those containing this compound, are paramount for understanding their function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Rationale for Method Selection
The primary challenge in analyzing 2-hFA-SLs is distinguishing them from other lipid species. The addition of a hydroxyl group (+16 Da) makes a C11-hydroxylated sphingolipid isobaric with a C12-sphingolipid containing two ¹³C atoms. While high-resolution mass spectrometry can help, chromatographic separation is the most robust solution. Reverse-phase liquid chromatography (RPLC) effectively separates lipids based on acyl chain length and polarity, providing the necessary resolution prior to mass spectrometric analysis.
Protocol 1: Extraction of Total Sphingolipids from Biological Samples
This protocol is a modified Bligh & Dyer method, a reliable technique for extracting a broad range of lipids.
Self-Validation: The inclusion of a commercially available, non-endogenous odd-chain or deuterated sphingolipid internal standard (e.g., C17:0 Sphingomyelin or d18:1/18:0-d3 Ceramide) is critical. This standard is added at the very beginning of the extraction and is used to correct for variations in extraction efficiency and instrument response, ensuring data accuracy and reproducibility.
Methodology:
-
Homogenization: Homogenize ~10-20 mg of tissue or 1-5 million cells in 0.8 mL of ice-cold PBS. Transfer to a glass tube with a PTFE-lined cap.
-
Internal Standard Spiking: Add 10-20 µL of the internal standard cocktail to the homogenate.
-
Monophasic Extraction: Add 3 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes. Incubate at 48°C for 30 minutes.
-
Phase Separation: Add 1 mL of chloroform and vortex. Add 1 mL of water and vortex. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.
-
Re-extraction: Add 2 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Pool the second organic phase with the first.
-
Drying and Reconstitution: Evaporate the pooled organic solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in 100-200 µL of a suitable injection solvent (e.g., 90:10 methanol:chloroform) for LC-MS/MS analysis.
Protocol 2: Quantification by LC-MS/MS
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
Methodology:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (9:1 v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: Start at 60% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Set up specific precursor-to-product ion transitions. For sphingolipids, the product ion is often the sphingoid base backbone (e.g., m/z 264.2 for d18:1 sphingosine).
-
Example for 2-OH-C11-Ceramide (d18:1/11:0h): Precursor ion [M+H]⁺ → Product ion (e.g., 264.2).
-
-
Characteristic Fragments: The presence of the 2-hydroxyl group can be confirmed by specific neutral losses or fragment ions in MS² spectra, which differ from their non-hydroxylated counterparts.[2]
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous lipids and the internal standard.
-
Calculate the response ratio (Analyte Area / Internal Standard Area).
-
Quantify against a standard curve of synthetic this compound-containing sphingolipids if absolute quantification is required.
-
View DOT script for Analytical Workflow for 2-hFA-SLs
Section 4: Future Directions and Drug Development Opportunities
The critical roles of FA2H and 2-hFA-SLs in pathophysiology present exciting opportunities for therapeutic intervention.
-
FA2H as a Therapeutic Target:
-
Oncology: Given that low FA2H expression is linked to poor outcomes, strategies to re-activate or enhance its expression in tumor cells could represent a novel approach to overcoming chemoresistance.[2]
-
Neurology: In FAHN, gene therapy to restore functional FA2H in oligodendrocytes is a promising long-term strategy.
-
-
2-hFA-SLs as Biomarkers: The distinct profiles of 2-hFA-SLs in different tissues and disease states suggest their potential as diagnostic or prognostic biomarkers, which can be readily measured in patient plasma or tissue biopsies using the methods described.
-
Synthetic 2-hFA Analogs: The synthetic 2-hydroxy fatty acid analog 2-hydroxyoleic acid (Minerval®) has shown anti-cancer activity by altering membrane lipid composition and inducing apoptosis.[2] This validates the concept of using synthetic hydroxylated fatty acids as drugs, opening avenues for the development of novel therapeutics based on structures like this compound.
Conclusion
This compound and other 2-hydroxy fatty acids are integral components of a specialized class of sphingolipids with profound effects on membrane structure and cell function. Their biosynthesis, primarily via the FA2H enzyme, and their roles in myelin maintenance, skin barrier integrity, and cancer biology are areas of intense research. For scientists and drug developers, a deep understanding of this field, coupled with robust and validated analytical methods, is essential for dissecting their complex roles and harnessing their therapeutic potential.
References
-
Hoshi, M., et al. (2008). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). Sphingolipid. Wikipedia. [Link]
-
Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. MDPI. [Link]
-
Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. ResearchGate. [Link]
-
Kon, R., et al. (2021). Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Ali, A., et al. (2022). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. MDPI. [Link]
Sources
- 1. Sphingolipid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity [mdpi.com]
- 5. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
The Endogenous Synthesis of Alpha-Hydroxy Fatty Acids: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-hydroxy fatty acids (α-HFAs), a class of lipids characterized by a hydroxyl group at the C2 position, are integral components of various cellular structures and signaling pathways. Their synthesis is a tightly regulated process, primarily orchestrated by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Dysregulation of α-HFA synthesis is implicated in several neurological and metabolic disorders, making the study of their endogenous pathways a critical area of research for therapeutic development. This guide provides an in-depth exploration of the core synthesis pathways of α-HFAs, detailing the enzymatic machinery, regulatory mechanisms, and analytical methodologies essential for their investigation.
Introduction: The Significance of Alpha-Hydroxy Fatty Acids
Alpha-hydroxy fatty acids are not merely structural components of complex lipids; they play crucial roles in a multitude of physiological processes.[1] They are particularly abundant in the nervous system, skin, and kidneys, where they are key constituents of sphingolipids such as ceramides and galactosylceramides.[2] The presence of the hydroxyl group imparts unique biophysical properties to these lipids, influencing membrane fluidity, lipid-protein interactions, and the formation of specialized membrane domains like lipid rafts.[3] Furthermore, emerging evidence suggests that α-HFAs and their derivatives act as signaling molecules, modulating cellular processes ranging from apoptosis to inflammation.[2] Given their profound biological importance, a thorough understanding of their synthesis is paramount for elucidating their roles in health and disease.
The Principal Pathway: Fatty Acid 2-Hydroxylase (FA2H)
The primary route for the endogenous synthesis of α-HFAs is catalyzed by the enzyme Fatty Acid 2-Hydroxylase, encoded by the FA2H gene.[4] This enzyme is an integral membrane protein located in the endoplasmic reticulum.[3]
The FA2H Enzyme: Structure and Catalytic Core
The human FA2H protein is a monooxygenase that exhibits a characteristic structure essential for its function.[5] It contains an N-terminal cytochrome b5-like domain and a C-terminal catalytic domain featuring a conserved iron-binding histidine motif.[5] This di-iron center is the heart of the enzyme's catalytic activity.
The Catalytic Mechanism of FA2H: A Step-by-Step Electron Relay
The hydroxylation of a fatty acid by FA2H is a stereospecific process that exclusively produces the (R)-enantiomer of the 2-hydroxy fatty acid.[6] The reaction is dependent on molecular oxygen and the reducing power of NADPH, which is supplied via NADPH:cytochrome P-450 reductase.[5]
The proposed catalytic cycle involves the following key steps:
-
Substrate Binding: A long-chain fatty acid binds to the active site of FA2H.
-
Electron Transfer: Electrons are transferred from NADPH to the flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) cofactors of NADPH:cytochrome P-450 reductase.
-
Cytochrome b5 Involvement: The electrons are then shuttled to the cytochrome b5 domain of FA2H.[6]
-
Iron Reduction: The electrons reduce the ferric iron (Fe³⁺) in the catalytic center to its ferrous state (Fe²⁺).
-
Oxygen Activation: Molecular oxygen binds to the ferrous iron, forming a transient intermediate.
-
Hydroxylation: The activated oxygen is then used to hydroxylate the alpha-carbon of the fatty acid substrate, resulting in the formation of the (R)-2-hydroxy fatty acid.[6]
Regulation of FA2H Activity and Expression
The synthesis of α-HFAs is a tightly controlled process, with FA2H activity and expression being subject to regulation by various factors.
-
Transcriptional Regulation by PPAR-α: Peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that acts as a key regulator of lipid metabolism, has been shown to influence the transcription of the FA2H gene.[1] Fatty acids and their derivatives can act as ligands for PPAR-α, which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including FA2H, to modulate their expression.[7]
-
Post-translational Regulation by PGRMC1: Progesterone Receptor Membrane Component 1 (PGRMC1) has been identified as an interaction partner of FA2H.[8] PGRMC1 is a heme-binding protein that is thought to act as a heme chaperone, potentially facilitating the proper folding and activity of FA2H by ensuring the correct incorporation of its heme cofactor.[8][9] Inhibition of PGRMC1 has been shown to reduce the synthesis of hydroxylated ceramides, suggesting a direct role in regulating FA2H activity.[8]
Alternative Synthesis Pathways: Exploring Other Avenues
While FA2H is the primary enzyme responsible for α-HFA synthesis, the existence of alternative or compensatory pathways has been suggested.
The Role of Phytanoyl-CoA 2-Hydroxylase (PHYH)
Phytanoyl-CoA 2-hydroxylase (PHYH) is a peroxisomal enzyme involved in the α-oxidation of branched-chain fatty acids, such as phytanic acid.[10] While it catalyzes a 2-hydroxylation reaction, studies have shown that human PHYH does not exhibit activity towards long and very long straight-chain acyl-CoAs.[11] This indicates that PHYH is unlikely to be a significant contributor to the general pool of α-HFAs derived from straight-chain fatty acids.
Cytochrome P450 Enzymes: A Minor Role in Alpha-Hydroxylation
Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds.[12] While certain CYP enzymes, particularly those in the CYP4 family, are known to hydroxylate fatty acids, their primary activity is directed towards the terminal (ω) or near-terminal (ω-1) positions, not the α-position.[13] Therefore, their contribution to the synthesis of α-HFAs is considered to be minimal.
The Quest for Novel Alpha-Hydroxylases
The presence of residual α-HFA synthesis in some FA2H-deficient models has led to the hypothesis that other, yet-to-be-identified, α-hydroxylases may exist.[14] The search for these novel enzymes is an active area of research that could reveal new layers of complexity in α-HFA metabolism.
Experimental Protocols: Investigating Alpha-HFA Synthesis
The study of α-HFA synthesis requires robust and sensitive analytical methods. The following provides a generalized workflow and a detailed protocol for a key assay.
General Workflow for α-HFA Analysis
Detailed Protocol: In Vitro FA2H Activity Assay using GC-MS
This protocol is adapted from established methods for measuring FA2H activity in microsomal preparations.[15]
Materials:
-
Microsomal fraction isolated from cells or tissues
-
Fatty acid substrate (e.g., tetracosanoic acid)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Purified NADPH:cytochrome P-450 reductase (if not sufficiently present in microsomes)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Internal standard (e.g., deuterated 2-hydroxy fatty acid)
-
Reagents for lipid extraction (e.g., chloroform/methanol)
-
Derivatization reagents (e.g., diazomethane for methylation, BSTFA for silylation)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, fatty acid substrate, and the NADPH regenerating system in the reaction buffer.
-
Initiate Reaction: Start the reaction by incubating the mixture at 37°C with shaking.
-
Time Course: Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the reaction progress.
-
Stop Reaction: Terminate the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol 2:1 v/v) and the internal standard.
-
Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Derivatization:
-
Methylation: Evaporate the solvent and methylate the fatty acids using a reagent like diazomethane to form fatty acid methyl esters (FAMEs).
-
Silylation: After methylation, evaporate the solvent and treat the sample with a silylating agent like BSTFA to form trimethylsilyl (TMS) ethers of the hydroxyl group.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate GC column and temperature program to separate the FAMEs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the target 2-hydroxy fatty acid methyl ester and the internal standard.[16]
-
-
Data Analysis: Calculate the amount of 2-hydroxy fatty acid produced based on the peak area ratio of the analyte to the internal standard, using a standard curve for absolute quantification.
Self-Validation: The inclusion of a time-course experiment and the use of an internal standard are critical for ensuring the reliability and reproducibility of the assay. A reaction mixture without the NADPH regenerating system should be included as a negative control to confirm that the observed activity is dependent on the complete enzymatic system.
Data Presentation: Substrate Specificity of FA2H
The substrate preference of FA2H is a key aspect of its function. The following table summarizes the relative activity of FA2H towards different fatty acid substrates.
| Fatty Acid Substrate | Chain Length | Saturation | Relative FA2H Activity (%) |
| Myristic Acid | C14:0 | Saturated | 20 |
| Palmitic Acid | C16:0 | Saturated | 50 |
| Stearic Acid | C18:0 | Saturated | 80 |
| Lignoceric Acid | C24:0 | Saturated | 100 |
| Cerotic Acid | C26:0 | Saturated | 95 |
| Oleic Acid | C18:1 | Monounsaturated | 60 |
Note: The relative activities are illustrative and can vary depending on the specific experimental conditions. The general trend shows a preference for very-long-chain saturated fatty acids.[6]
Conclusion and Future Directions
The endogenous synthesis of alpha-hydroxy fatty acids is a fundamental biological process with significant implications for human health. The FA2H-mediated pathway stands as the central route for their production, with intricate regulatory mechanisms ensuring their proper cellular levels. While our understanding of this pathway has advanced significantly, several key questions remain. The precise molecular details of the FA2H catalytic mechanism, the full spectrum of its regulatory inputs, and the potential existence of novel alpha-hydroxylases are all areas ripe for further investigation. Continued research in this field, aided by the robust analytical techniques outlined in this guide, will undoubtedly uncover new therapeutic targets for a range of debilitating diseases.
References
-
Alderson, N. L., Rembiesa, B., Walla, M. D., Bielawska, A., Bielawski, J., & Hama, H. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. Journal of Biological Chemistry, 279(47), 48462-48468. [Link]
-
Chen, Y., Li, Y., Wang, Y., & Ye, X. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography–Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16429–16438. [Link]
-
Thelen, L., Fels, B., Gsell, W., & Eckhardt, M. (2018). Identification of progesterone receptor membrane component-1 as an interaction partner and possible regulator of fatty acid 2-hydroxylase. Biochemical Journal, 475(5), 987–1000. [Link]
-
Kaya, K., Ramesha, C. S., & Thompson, G. A. (1984). On the formation of alpha-hydroxy fatty acids. Evidence for a direct hydroxylation of nonhydroxy fatty acid-containing sphingolipids. The Journal of biological chemistry, 259(6), 3548–3553. [Link]
-
Mucha, C. D., Bhat, M., & Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4887. [Link]
-
Puddu, M. A., Sanguinetti, E., & Fanos, V. (2020). PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis. International journal of molecular sciences, 21(18), 6607. [Link]
-
Thelen, L., & Eckhardt, M. (2018). PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding. Journal of steroid biochemistry and molecular biology, 176, 123–131. [Link]
-
van den Bosch, H., & de Vet, E. C. (2001). A gas chromatography-mass spectrometry method for the determination of fatty acids and sterols in yeast and grape juice. Journal of chromatography. A, 917(1-2), 235–242. [Link]
-
Titchenell, P. M., Lin, J., & Lazar, M. A. (2021). Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture. bioRxiv. [Link]
-
Hama, H. (2007). A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. Journal of lipid research, 48(4), 957–963. [Link]
-
Cahill, G. F., Jr. (2018). PGRMC1 regulation by phosphorylation: potential new insights in controlling biological activity!. Frontiers in pharmacology, 9, 126. [Link]
-
Xu, J., & Drew, B. G. (2019). PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis. Frontiers in immunology, 10, 2469. [Link]
-
De Marcos Lousa, C., van Roermund, C. W., & Wanders, R. J. (2013). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
-
Isobe, K., & Ogorzalek Loo, R. R. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Applied microbiology and biotechnology, 108(1), 23. [Link]
-
Folick, A., & Montell, D. J. (2013). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1000, 15–26. [Link]
-
Pawlak, M., Lefebvre, P., & Staels, B. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology, 13, 1036338. [Link]
-
Johnston, J. B., & Gillam, E. M. J. (2024). Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes. Catalysis Science & Technology, 14(13), 3611-3622. [Link]
-
Hughes, M. E., & Ahmed, Z. (2017). PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding. The Journal of steroid biochemistry and molecular biology, 176, 123–131. [Link]
-
Rana, J. (2014, April 9). Fatty Acid Oxidation - Part II. YouTube. [Link]
-
Hama, H. (2007). A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. Journal of lipid research, 48(4), 957–963. [Link]
-
Hankins, J. V., Madsen, J. A., Giles, D. K., Brodbelt, J. S., & Trent, M. S. (2011). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212. ResearchGate. [Link]
-
Cain, J. T., & Hegde, R. S. (2020). Progesterone receptor membrane component 1 (PGRMC1) binds and stabilizes cytochromes P450 through a heme-independent mechanism. The Journal of biological chemistry, 295(1), 169–181. [Link]
-
Tanaka, T., & Gonzalez, F. J. (2020). Transcriptional Regulation of the Interferon Alpha-Inducible Protein-27 Like 2b by the Peroxisome Proliferator-Activated Receptor γ in Fatty Liver Disease. Biological & pharmaceutical bulletin, 43(2), 223–229. [Link]
-
UniProt Consortium. (2024). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProt. [Link]
Sources
- 1. Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture | bioRxiv [biorxiv.org]
- 2. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR-α, a lipid-sensing transcription factor, regulates blood–brain barrier efflux transporter expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone receptor membrane component 1 (PGRMC1) binds and stabilizes cytochromes P450 through a heme-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 8. Identification of progesterone receptor membrane component-1 as an interaction partner and possible regulator of fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. uniprot.org [uniprot.org]
- 13. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. On the formation of alpha-hydroxy fatty acids. Evidence for a direct hydroxylation of nonhydroxy fatty acid-containing sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Investigating the Potential Signaling Functions of 2-Hydroxyundecanoic Acid: A Mechanistic and Methodological Exploration
An In-depth Technical Guide
Abstract
2-Hydroxyundecanoic acid (2-OHUDA) is a medium-chain 2-hydroxy fatty acid (2-HFA) whose specific biological roles remain largely uncharacterized. While the broader class of 2-HFAs is recognized for its critical function as a constituent of sphingolipids essential for neural and epidermal integrity, the potential for free 2-OHUDA to act as an independent signaling molecule is an emerging area of interest. This technical guide synthesizes current knowledge on 2-HFAs and related lipids to propose and explore three potential signaling paradigms for 2-OHUDA: 1) as a precursor for bioactive 2-hydroxylated sphingolipids, 2) as a direct ligand for cellular receptors, and 3) as a modulator of cell membrane biophysics. We provide the theoretical framework for these hypotheses, grounded in established biochemical principles, and present detailed, field-proven experimental protocols to enable researchers to rigorously test these potential functions. This document serves as a foundational resource for scientists in lipid biology and drug development seeking to elucidate the functional significance of this intriguing molecule.
Introduction: The Enigma of this compound
The field of lipidomics has unveiled a vast and complex landscape of molecules that far exceed their classical roles in energy storage and membrane structure. Among these are the hydroxy fatty acids, a diverse class of lipids characterized by the addition of one or more hydroxyl groups to the acyl chain. This modification dramatically alters the molecule's physicochemical properties, including its polarity, solubility, and capacity for hydrogen bonding.
This compound (2-OHUDA) belongs to the 2-hydroxy fatty acid (2-HFA) family. The most well-documented role for 2-HFAs is their incorporation into sphingolipids, particularly ceramides and galactosylceramides, which are abundant in the nervous system and the epidermis.[1][2] The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for their synthesis, and mutations in the FA2H gene lead to severe neurodegenerative disorders, underscoring the indispensability of 2-HFA-containing sphingolipids.[3][4][5]
However, this established role does not preclude other, more direct functions. Could free 2-OHUDA, existing transiently or in specific cellular compartments, act as a signaling molecule in its own right? This guide explores this question by proposing testable hypotheses and providing the technical means to investigate them.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₃ | [6] |
| Molar Mass | 202.29 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Classification | Hydroxy fatty acid [FA0105] | [6] |
| CAS Number | 19790-86-4 | [6] |
Biosynthesis and Metabolic Fate
Understanding the potential signaling functions of 2-OHUDA begins with its cellular origin and turnover. The primary pathway for its synthesis is the hydroxylation of undecanoic acid, catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][3] This enzyme is an NAD(P)H-dependent monooxygenase.[1] Once synthesized, 2-OHUDA is activated to its CoA-thioester, 2-hydroxyundecanoyl-CoA, which can then be utilized by ceramide synthases (CerS) for incorporation into the sphingolipid backbone, forming 2-hydroxy-ceramides.[7]
The degradation of 2-HFAs is thought to occur, at least in part, via the peroxisomal fatty acid α-oxidation pathway.[1] This metabolic context is crucial, as the cellular concentration of free 2-OHUDA will be tightly regulated by the balance of these synthetic and catabolic fluxes, influencing its availability for potential signaling activities.
Caption: Biosynthesis of 2-OHUDA and its incorporation into sphingolipids.
Hypothesis 1: Signaling via Incorporation into Bioactive Sphingolipids
The most direct hypothesis is that 2-OHUDA functions as a precursor, and its signaling effects are mediated by the downstream 2-hydroxylated sphingolipids it helps create. There is compelling evidence that 2-hydroxylation of the N-acyl chain confers unique properties to ceramides. For instance, 2'-hydroxy ceramide has been shown to induce apoptosis more rapidly and at lower concentrations than its non-hydroxylated counterpart, suggesting a distinct signaling mechanism.[8] The hydroxyl group, located near the membrane's polar region, can form hydrogen bonds with adjacent lipids, altering membrane packing and stability.[8]
Causality Behind Experimental Choices: To test this hypothesis, the primary goal is to trace the metabolic fate of exogenously supplied 2-OHUDA. Stable isotope labeling is the gold standard for this, as it allows for unambiguous tracking of the molecule through metabolic pathways without the artifacts associated with fluorescent tags. High-resolution mass spectrometry is required to differentiate the labeled lipids from the endogenous pool.
Protocol 3.1: Stable Isotope Tracing of 2-OHUDA into Sphingolipids
-
Cell Culture: Plate cells of interest (e.g., primary neurons, keratinocytes, or a relevant cell line) in 6-well plates and grow to 80-90% confluency.
-
Labeling: Prepare a stock solution of ¹³C-labeled 2-OHUDA in ethanol. On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing a final concentration of 1-10 µM ¹³C-2-OHUDA. Include a vehicle control (ethanol alone).
-
Rationale: The concentration should be physiologically relevant and non-toxic. A dose-response and time-course experiment is recommended as a preliminary step.
-
-
Incubation: Incubate cells for a defined period (e.g., 6, 12, or 24 hours) under standard culture conditions.
-
Cell Harvest: After incubation, wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual labeled lipid. Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.
-
Lipid Extraction (Bligh-Dyer Method): a. To the 1 mL cell suspension, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes. b. Add 1.25 mL of chloroform. Vortex for 1 minute. c. Add 1.25 mL of water. Vortex for 1 minute. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Rationale: This two-phase extraction efficiently separates lipids (lower chloroform phase) from polar metabolites (upper aqueous/methanol phase).
-
-
Sample Preparation: Carefully collect the lower chloroform phase using a glass Pasteur pipette. Dry the lipid extract under a stream of nitrogen gas.
-
LC-MS/MS Analysis: Reconstitute the dried lipid film in a suitable solvent (e.g., methanol/chloroform 1:1) and inject it into a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
-
Method: Develop a targeted method to detect the precursor ion of ¹³C-labeled 2-hydroxy-ceramide and its characteristic product ions. Compare the signal intensity in treated samples versus vehicle controls.
-
Self-Validation: The presence of a mass shift corresponding to the number of ¹³C labels in the ceramide species is definitive proof of incorporation.
-
Hypothesis 2: Direct Ligand-Receptor Interaction
Many free fatty acids act as signaling ligands for nuclear receptors (e.g., Peroxisome Proliferator-Activated Receptors, PPARs) and G-protein coupled receptors (GPCRs).[9][10] It is plausible that 2-OHUDA could directly bind to and modulate the activity of such receptors. PPARs, for example, are critical regulators of lipid metabolism, and their activation by fatty acids is a well-established signaling axis.[9]
Causality Behind Experimental Choices: A luciferase reporter assay is a robust and widely used method for screening compounds for nuclear receptor activation. It relies on a genetically engineered cell line where ligand binding to the receptor drives the expression of a quantifiable reporter gene (luciferase). This provides a direct functional readout of receptor activation.
Protocol 4.1: PPARγ Activation Luciferase Reporter Assay
-
Cell Culture: Use a commercially available reporter cell line (e.g., HEK293T cells) stably expressing human PPARγ and a luciferase reporter gene under the control of a PPAR response element (PPRE). Plate cells in a 96-well white, clear-bottom plate.
-
Compound Treatment: Prepare serial dilutions of 2-OHUDA (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
-
Controls (Critical for Validation):
-
Vehicle Control: Medium with the same concentration of solvent (e.g., DMSO) used for 2-OHUDA.
-
Positive Control: A known PPARγ agonist, such as Rosiglitazone (typically 1 µM).
-
Negative Control: Untreated cells.
-
-
Incubation: Replace the medium on the cells with the prepared compound dilutions and controls. Incubate for 18-24 hours.
-
Luciferase Assay: a. Aspirate the medium. Wash the cells gently with PBS. b. Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay kit (e.g., Promega ONE-Glo™). c. Add the luciferase substrate to each well. d. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control. Plot the fold-change in luminescence against the concentration of 2-OHUDA. A dose-dependent increase in signal indicates receptor activation.
Hypothesis 3: Modulation of Skin Barrier Function
The epidermis relies on a highly organized lipid matrix, rich in ceramides, to form a competent permeability barrier.[11] 2-HFA-ceramides are essential for this function.[1] It is conceivable that topically applied free 2-OHUDA could serve as a substrate for keratinocytes to synthesize these crucial lipids, thereby enhancing barrier homeostasis. Alpha-hydroxy acids (AHAs) are known to modulate stratum corneum barrier function, providing a precedent for this type of activity.[12][13]
Causality Behind Experimental Choices: An in vitro 3D human epidermal equivalent (HHE) model provides a physiologically relevant system that mimics the structure and function of the human epidermis. Measuring Transepidermal Water Loss (TEWL) is the gold-standard non-invasive method for assessing the integrity of the skin's permeability barrier. A lower TEWL value indicates a more robust barrier.
Protocol 5.1: Assessing Barrier Function in a 3D Epidermal Model
-
Model Culture: Obtain commercially available 3D human epidermal equivalents (e.g., EpiDerm™) and culture them at the air-liquid interface according to the manufacturer's instructions.
-
Topical Application: Prepare a solution of 2-OHUDA in a suitable vehicle (e.g., propylene glycol). Apply a small, defined volume (e.g., 2-5 µL) of the solution topically to the surface of the HHE tissues.
-
Controls:
-
Vehicle Control: Apply the vehicle alone.
-
Positive Control: Apply a known barrier-enhancing agent (e.g., a mixture of ceramides or glycerol).
-
Negative Control: Untreated tissue.
-
-
Incubation: Treat the tissues daily for 3-5 days.
-
TEWL Measurement: a. At the end of the treatment period, place the tissue culture inserts into a controlled humidity chamber. b. Use a TEWL probe (e.g., Tewameter®) to measure the rate of water evaporation from the tissue surface. Allow the reading to stabilize for each measurement. c. Take at least three measurements per tissue and average the results.
-
Rationale: TEWL is a direct functional measure of the barrier's ability to prevent water loss. A statistically significant decrease in TEWL in 2-OHUDA-treated tissues compared to the vehicle control would support the hypothesis.
-
-
Optional Endpoint - Gene Expression: After TEWL measurement, harvest the tissues for RNA extraction. Perform quantitative PCR (qPCR) to analyze the expression of genes involved in lipid synthesis and barrier function (e.g., FA2H, CerS, FLG).
Caption: Workflow for investigating the potential functions of 2-OHUDA.
Conclusion and Future Directions
While the direct signaling functions of this compound remain to be definitively established, the existing evidence from the broader families of hydroxy fatty acids and sphingolipids provides a strong rationale for its investigation. The hypotheses presented here—acting as a precursor for bioactive sphingolipids, a direct receptor ligand, or a modulator of epidermal barrier function—are not mutually exclusive and offer a robust framework for future research.
The protocols detailed in this guide provide the methodological foundation for any laboratory equipped for cell culture and modern analytical chemistry to begin exploring these possibilities. Future work should focus on unbiased approaches, such as affinity-based proteomics to pull down potential binding partners and global lipidomics and transcriptomics to understand the full cellular response to 2-OHUDA exposure. Elucidating the signaling roles of 2-OHUDA and other 2-HFAs will undoubtedly open new avenues for understanding health and disease and may reveal novel targets for therapeutic intervention in dermatology, neurology, and metabolic disorders.
References
-
Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414. [Link]
-
Eckhardt, M., & Ethen, C. M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4931. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282899, this compound. PubChem. [Link]
-
Eckhardt, M., & Ethen, C. M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed. [Link]
-
Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed. [Link]
-
Acme Synthetic Solutions. (n.d.). Undecanoic Acid: A High-Performance Fatty Acid for Industrial and Pharmaceutical Use. [Link]
-
Hama, H. (2013). 2′-Hydroxy ceramide in membrane homeostasis and cell signaling. Frontiers in Bioscience (Landmark Edition), 19(2), 240-249. [Link]
-
Baran, P., et al. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Kim, Y., et al. (2018). Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation. Frontiers in Microbiology, 9, 2445. [Link]
-
Berardesca, E., et al. (1997). Alpha hydroxyacids modulate stratum corneum barrier function. British Journal of Dermatology, 137(6), 934-938. [Link]
-
Alexander, H., et al. (2023). Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties. Journal of Clinical and Aesthetic Dermatology, 16(11 Suppl 1), S9-S14. [Link]
-
Berardesca, E., et al. (1997). Alpha hydroxyacids modulate stratum corneum barrier function. Semantic Scholar. [Link]
-
Reddy, J. K. (2004). Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing. Toxicological Sciences, 79(1), 1-5. [Link]
-
Sugiura, T., & Waku, K. (2009). Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand. IUBMB Life, 52(1-2), 1-6. [Link]
Sources
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. | Merck [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties | MDPI [mdpi.com]
- 12. Alpha hydroxyacids modulate stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
The Enigmatic Role of 2-Hydroxyundecanoic Acid in Microbial Metabolism: A Technical Guide
Foreword
In the intricate world of microbial biochemistry, fatty acids and their derivatives stand as central players, dictating cellular architecture, energy homeostasis, and intercellular communication. Among these, the hydroxylated forms, particularly 2-hydroxy fatty acids, are emerging from the shadows of metabolic maps to reveal multifaceted roles. This technical guide delves into the core of 2-hydroxyundecanoic acid's involvement in microbial metabolism. While direct research on the C11 variant is nascent, this document synthesizes our current understanding of 2-hydroxy fatty acids in bacteria, providing a foundational framework for researchers, scientists, and drug development professionals. We will explore the enzymatic machinery behind its synthesis, speculate on its degradation, unravel its physiological significance, and provide robust methodologies for its study.
Introduction to 2-Hydroxy Fatty Acids in the Microbial Realm
2-Hydroxy fatty acids (2-HFAs) are characterized by a hydroxyl group on the alpha-carbon (C-2) of the fatty acid chain. Their presence has been documented in various biological systems, from bacteria to mammals. In microbes, 2-HFAs are integral components of complex lipids, such as the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, and are also found in sphingolipids of certain bacterial species.[1][2] The introduction of a hydroxyl group dramatically alters the physicochemical properties of the fatty acid, influencing membrane fluidity, intermolecular interactions, and the presentation of surface antigens.[1] this compound, a medium-chain 2-HFA, is of particular interest due to the unique biophysical properties conferred by its 11-carbon backbone.
Biosynthesis of this compound: The Alpha-Hydroxylation Pathway
The primary route for the synthesis of 2-hydroxy fatty acids in microorganisms is through the direct hydroxylation of a fatty acid at the C-2 position, a reaction catalyzed by a class of enzymes known as fatty acid alpha-hydroxylases.[3]
Key Enzymes: Fatty Acid Alpha-Hydroxylases
Bacterial fatty acid alpha-hydroxylases are often cytochrome P450 enzymes that utilize a peroxide-dependent mechanism.[4][5] These enzymes exhibit stereospecificity, with bacterial 2-HFAs predominantly found in the (S) configuration.[6] While a specific alpha-hydroxylase for undecanoic acid has not been definitively characterized, it is plausible that enzymes with broad substrate specificity can act on this medium-chain fatty acid.[4] In myxobacteria, the biosynthesis of 2-HFAs is intricately linked to the formation of sphingolipids.[3]
The proposed biosynthetic pathway is a single-step conversion of undecanoic acid to this compound.
Caption: Hypothetical Degradation Pathway of this compound.
Physiological Roles and Significance
The presence of this compound and other 2-HFAs in microbial cells suggests important physiological functions, primarily related to the structure and function of the cell envelope.
Structural Component of Lipids
-
Lipopolysaccharides (LPS): In many Gram-negative bacteria, 2-HFAs are found in the lipid A component of LPS, contributing to the structural integrity of the outer membrane and modulating the host's immune response. [2]* Sphingolipids: Certain bacteria, such as those from the phylum Bacteroidetes, synthesize sphingolipids containing 2-HFAs. These lipids play a role in membrane stability and signaling. [1][7]The additional hydrogen bonding capacity of the hydroxyl group can increase the stability of lipid microdomains. [1]
Quorum Sensing and Interspecies Communication
While not directly demonstrated for this compound, other fatty acid derivatives are known to act as signaling molecules in quorum sensing, a process of cell-to-cell communication that regulates bacterial virulence and biofilm formation. [8][9]The unique structure of this compound makes it a candidate for such a role, warranting further investigation.
Methodologies for the Study of this compound
The accurate detection and quantification of this compound in microbial samples require robust analytical techniques.
Extraction of Fatty Acids from Microbial Biomass
A crucial first step is the efficient extraction of total lipids from the microbial cells.
Protocol 1: Modified Bligh-Dyer Extraction [10][11]
-
Harvest microbial cells (approximately 25-50 mg wet weight) by centrifugation.
-
Add 1 mL of a cold methanol:chloroform (2:1, v/v) mixture to the cell pellet.
-
Vortex vigorously for 5 minutes to disrupt the cells and precipitate proteins.
-
Add 0.25 mL of chloroform and vortex for 1 minute.
-
Add 0.25 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) using a glass syringe.
-
Dry the lipid extract under a stream of nitrogen.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of fatty acids after derivatization to increase their volatility.
Protocol 2: GC-MS Analysis of 2-Hydroxy Fatty Acid Methyl Esters [12][13][14]
-
Derivatization: To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol. Heat at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Silylation: Dry the FAMEs under nitrogen. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl group.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-23). The mass spectrometer can be operated in electron ionization (EI) mode, and the fragmentation pattern of the TMS-derivatized this compound methyl ester will provide a characteristic signature for identification.
| Parameter | Typical Value |
| GC Column | DB-23 (50% cyanopropyl)-methylpolysiloxane |
| Injector Temperature | 250°C |
| Oven Program | 80°C hold for 2 min, ramp to 220°C at 5°C/min, hold for 10 min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Table 1: Example GC-MS parameters for 2-HFA analysis.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative for the analysis of 2-hydroxy fatty acids, particularly for resolving isomers and analyzing less volatile derivatives. [15][16][17] Protocol 3: HPLC Analysis of 2-Hydroxy Fatty Acids [18]
-
Derivatization (Optional): For sensitive detection, fatty acids can be derivatized with a UV-absorbing or fluorescent tag.
-
HPLC System: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection (if derivatized) or connection to a mass spectrometer (LC-MS) for sensitive and specific detection. [8]
Caption: General workflow for the analysis of this compound.
Future Directions and Unanswered Questions
The study of this compound in microbial metabolism is a field ripe for discovery. Key areas for future research include:
-
Enzyme Discovery and Characterization: Identifying and characterizing the specific fatty acid alpha-hydroxylases that produce this compound in various microbial species.
-
Elucidation of Degradation Pathways: Definitive experimental validation of the catabolic routes for 2-HFAs in bacteria.
-
Functional Genomics: Utilizing genetic and 'omics' approaches to uncover the precise physiological roles of this compound in microbial cell biology.
-
Role in Host-Microbe Interactions: Investigating the impact of microbial this compound on host immune responses and its potential as a signaling molecule in the microbiome.
Conclusion
This compound represents a fascinating, yet understudied, metabolite at the crossroads of microbial lipid metabolism and cell signaling. While our current knowledge is largely extrapolated from studies of other 2-hydroxy fatty acids, the foundational understanding of their biosynthesis, potential degradation, and physiological importance provides a solid launchpad for future investigations. The methodologies outlined in this guide offer a practical toolkit for researchers to begin unraveling the secrets of this enigmatic molecule, paving the way for potential applications in drug development and biotechnology.
References
- Bird, S. S., Marur, V. R., Sniatynski, M. J., Ravindran, A., & Ketha, H. (2011). Lipid and fatty acid extraction protocol from biological samples. Protocol Exchange.
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
- Matsunaga, I., et al. (2000). Phytanic acid alpha-hydroxylation by bacterial cytochrome P450. Lipids, 35(4), 369-374.
- Mo-Bio Laboratories. (n.d.).
- Gebhardt, K., et al. (2009). Biosynthesis of 2-hydroxy and iso-even fatty acids is connected to sphingolipid formation in myxobacteria. Chembiochem, 10(12), 2003-2010.
- Ochsenreither, K., et al. (2016). Upstream and downstream processing of essential fatty acids from microbial biomass. Frontiers in Microbiology, 7, 1245.
- Kim, K. H., & Oh, D. K. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied microbiology and biotechnology, 97(13), 5675–5687.
- Heng, M. P., et al. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Biotechnology for Biofuels and Bioproducts, 17(1), 131.
- Eckert, D., & Gisch, N. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International journal of molecular sciences, 24(5), 4899.
- Guo, L., et al. (2013). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of lipid research, 54(5), 1327–1337.
- Balser, T. C. (2017). A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples. Journal of visualized experiments : JoVE, (125), 55823.
- Kim, K. H., & Oh, D. K. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied microbiology and biotechnology, 97(13), 5675–5687.
- Google Patents. (2012).
- Yano, I., et al. (1993). Optical Configuration Analysis of Hydroxy Fatty Acids in Bacterial Lipids by Chiral Column High‐Performance Liquid Chromatography. Microbiology and immunology, 37(10), 825-831.
- Kim, K. H., & Oh, D. K. (2013). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Biotechnology advances, 31(8), 1473–1485.
- Christie, W. W. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. In Lipidomics (pp. 191-216). Humana, New York, NY.
- Eckert, D., & Gisch, N. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International journal of molecular sciences, 24(5), 4899.
- Wijesundera, C., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1373-1384.
- Li, J., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography–Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16484-16493.
- Rustérucci, C., et al. (1999). HPLC analysis of hydroxy fatty acids extracted from control and cryptogein-treated leaves after NaBH 4 reduction and lipid hydrolysis. Plant physiology and biochemistry, 37(10), 789-799.
- Cyberlipid. (n.d.).
- Eckert, D., & Gisch, N. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International journal of molecular sciences, 24(5), 4899.
- Handa, N., et al. (2021). Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina. The Journal of general and applied microbiology, 67(3), 127–134.
- Cyberlipid. (n.d.). HPLC analysis.
- AOCS. (n.d.).
- LIPID MAPS. (n.d.).
- Gonzalez, A., et al. (2022). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International journal of molecular sciences, 23(21), 13426.
- BenchChem. (2025).
- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et biophysica acta, 1801(4), 405–414.
- AOCS. (n.d.).
- Nacalai Tesque. (n.d.).
- Hankins, J. V., et al. (2012). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212. Journal of bacteriology, 194(15), 4067-4077.
- Wang, S., et al. (2017). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 330–337.
- Liu, X., et al. (2023). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Frontiers in Microbiology, 14, 1245678.
- Le-Belle, J., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules (Basel, Switzerland), 25(14), 3305.
- Wikipedia. (n.d.). Gut microbiota.
- Jiménez-Díaz, L., et al. (2017). Pathways for the Degradation of Fatty Acids in Bacteria. Microbiology and molecular biology reviews : MMBR, 81(4), e00018-17.
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Biosynthesis of 2-hydroxy and iso-even fatty acids is connected to sphingolipid formation in myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanic acid alpha-hydroxylation by bacterial cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut microbiota - Wikipedia [en.wikipedia.org]
- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 11. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinelipids.ca [marinelipids.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. aocs.org [aocs.org]
- 18. hplc.eu [hplc.eu]
An In-depth Technical Guide to 2-Hydroxyundecanoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Hydroxyundecanoic acid, an alpha-hydroxy fatty acid with significant relevance in biochemical research and potential applications in the cosmetic and pharmaceutical industries. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, analysis, and biological significance.
Introduction and Molecular Overview
This compound (2-HUA) is a saturated fatty acid featuring an 11-carbon chain with a hydroxyl group (-OH) substituted at the alpha-position (C-2). This structural feature classifies it as an alpha-hydroxy acid (AHA), a group of compounds known for their distinct chemical and biological activities.[1] The presence of both a carboxylic acid and a hydroxyl group on adjacent carbons creates a molecule with unique reactivity and functionality. Furthermore, the C-2 carbon is a chiral center, meaning 2-HUA can exist as two distinct enantiomers, (R)- and (S)-2-hydroxyundecanoic acid, in addition to its racemic form.
From a biochemical perspective, 2-hydroxy fatty acids are integral components of sphingolipids, particularly ceramides, which are abundant in the nervous system and the epidermal layers of the skin.[2][3][4] These specialized lipids, such as hFA-ceramides, are critical for maintaining the skin's permeability barrier and ensuring proper myelin sheath function.[2][5]
Chemical Structure and Identification
The fundamental structure of this compound is key to understanding its properties.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 19790-86-4 | [1] |
| Molecular Formula | C₁₁H₂₂O₃ | [1] |
| SMILES | CCCCCCCCCC(C(=O)O)O | [1] |
| InChIKey | MNRBGFKCVTVNBA-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of 2-HUA are dictated by its long alkyl chain, which imparts lipophilicity, and its two polar functional groups (hydroxyl and carboxyl), which allow for hydrogen bonding and acidic behavior.
Physical Properties
While specific experimentally determined data for 2-HUA is sparse, properties can be reliably inferred from its structure and comparison with related alpha-hydroxy acids.
Table 2: Physical Properties of this compound
| Property | Value (with notes) | Reference / Rationale |
| Molecular Weight | 202.29 g/mol | [1] |
| Appearance | White to off-white solid | Based on similar long-chain fatty acids. |
| Melting Point | Not definitively reported. Expected to be higher than undecanoic acid (28.6 °C) due to hydrogen bonding. | [6] |
| Boiling Point | Decomposes upon strong heating. | Alpha-hydroxy acids are prone to thermal decomposition.[1] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) and ethers. | The long alkyl chain reduces water solubility, while the polar groups enhance solubility in organic solvents. |
| pKa | Estimated ~4.0 - 4.5 | Alpha-hydroxy acids are stronger than their non-hydroxylated counterparts. Lactic acid (C3) has a pKa of 3.86.[1][7] Longer alkyl chains slightly decrease acidity. |
Chemical Reactivity
The reactivity of 2-HUA is centered around its two functional groups. Understanding this dual reactivity is crucial for its application in synthesis and formulation.
-
Carboxylic Acid Group: Undergoes standard reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding diol (undecane-1,2-diol).
-
α-Hydroxyl Group: Can be oxidized to a 2-keto acid, acylated to form esters, or etherified.
-
Intermolecular Reactions: Under heating or acidic conditions, alpha-hydroxy acids can undergo self-esterification to form cyclic diesters (lactides) or linear polyesters. This property is the basis for producing biodegradable polymers like polylactic acid (PLA).[1]
-
Decarbonylation: A characteristic reaction of α-hydroxy acids is acid-catalyzed decarbonylation, which can yield an aldehyde (undecanal), carbon monoxide, and water.[1]
Caption: Key chemical reactivities of this compound.
Synthesis and Analysis
General Synthesis Protocol
A common and reliable method for synthesizing alpha-hydroxy acids is through the nucleophilic substitution of the corresponding alpha-bromo acid.[1] This self-validating protocol relies on the hydrolysis of 2-bromoundecanoic acid.
Protocol: Synthesis of this compound via Hydrolysis
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-bromoundecanoic acid in an aqueous solution containing 2.5-3.0 equivalents of a base (e.g., sodium hydroxide or potassium carbonate). The use of a co-solvent like DMSO can be employed if solubility is limited.
-
Hydrolysis: Heat the reaction mixture to 90-100°C with vigorous stirring.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction typically proceeds to completion within 4-8 hours. Causality: The elevated temperature is necessary to overcome the activation energy for the SN2 reaction, where the hydroxide ion displaces the bromide ion.
-
Acidification: After cooling the mixture to room temperature, slowly add a strong acid (e.g., 6M HCl) with stirring in an ice bath until the solution reaches a pH of approximately 2. This protonates the carboxylate, causing the this compound to precipitate out of the aqueous solution.
-
Extraction: Extract the product from the acidified aqueous solution using a water-immiscible organic solvent such as ethyl acetate (3x volumes).
-
Purification & Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Caption: Workflow for the synthesis of this compound.
Analytical Methodologies
Accurate quantification and identification of 2-HUA require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
Protocol: GC-MS Analysis of this compound
Rationale: GC-MS provides high sensitivity and structural information through mass fragmentation, but requires derivatization to make the analyte volatile.
-
Extraction: Extract the lipid fraction from the sample matrix (e.g., cosmetic cream, biological tissue) using a suitable solvent system like ethyl acetate.
-
Derivatization (Essential Step): The polar carboxyl and hydroxyl groups must be capped to increase volatility. A two-step derivatization is often most effective.
-
Esterification: Convert the carboxylic acid to its methyl ester (FAME) using a reagent like methanolic KOH or BF₃-methanol.
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) at 80°C for 1 hour.[9] Causality: This step is critical. Without derivatization, the polar analyte will exhibit poor peak shape and may not elute from the GC column.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Injection: Inject 1 µL of the derivatized sample.
-
Oven Program: A temperature gradient is used, for example, starting at 60°C, ramping to 280-300°C to elute the derivatized acid.
-
Detection: Use electron impact (EI) ionization. Monitor for characteristic ions, such as the [M-CH₃]⁺ ion, for quantification in Selected Ion Monitoring (SIM) mode.[9]
-
Protocol: HPLC Analysis of this compound
Rationale: HPLC is suitable for analyzing the acid in its native form without derivatization, making it simpler for routine quantification, especially in cosmetic formulations.[10]
-
Sample Preparation: Dissolve the sample (e.g., cosmetic product) in a suitable solvent like methanol or an acetonitrile/water mixture.[10] Centrifuge to remove excipients and filter the supernatant through a 0.45 µm membrane.[11]
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is highly effective.[12]
-
Mobile Phase: An acidic mobile phase is required to keep the carboxylic acid protonated for good retention and peak shape. A typical mobile phase is a mixture of water and methanol/acetonitrile with an acidifier like phosphoric acid to maintain a pH of ~2.0.[12]
-
Detection: UV detection at a low wavelength (~210 nm) is used, as the molecule lacks a strong chromophore.
-
Quantification: Create a calibration curve using certified reference standards of 2-HUA.
-
Applications and Biological Significance
Role in Cosmetics and Dermatology
As an AHA, 2-HUA is primarily of interest for its dermatological effects. AHAs work by loosening the bonds between the corneocytes of the stratum corneum, which promotes exfoliation of dead skin cells.[13] This action leads to several benefits:
-
Improved Skin Texture: Regular use can result in smoother, softer skin.[13]
-
Treatment of Hyperpigmentation: By accelerating cell turnover, AHAs can help fade dark spots and even out skin tone.[13]
-
Anti-Aging Effects: They can reduce the appearance of fine lines and wrinkles.[13]
-
Acne Treatment: AHAs can help unblock pores and are used in formulations to manage acne.[14]
Formulation Considerations: For cosmetic use, the concentration and pH of the final product are critical for both efficacy and safety. Formulations for consumer use are typically recommended to contain ≤10% AHA at a final pH of ≥3.5 to minimize irritation.[15] Higher concentrations are used in professional chemical peels.[15][16]
Potential in Drug Development and Biomaterials
The unique structure of 2-HUA lends itself to applications in drug development:
-
Drug Delivery Systems: Alpha-hydroxy acids like lactic and glycolic acid are precursors to biodegradable polyesters (e.g., PLA, PGA).[1] These polymers are used to create medical implants, sutures, and nanoparticles for controlled drug release.[1] 2-HUA, with its long alkyl chain, could be explored for creating novel polyesters with different degradation profiles and mechanical properties.
-
Solubility Enhancement: The amphiphilic nature of 2-HUA could be investigated for its potential to act as an excipient to improve the solubility and bioavailability of poorly water-soluble drugs, similar to how other fatty acids are used in formulations.[6]
Biological Function
The primary biological role of 2-hydroxy fatty acids is as constituents of sphingolipids.[4][5] The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for their synthesis.[2] The 2-hydroxyl group plays a crucial role in stabilizing membrane microdomains through additional intermolecular hydrogen bonding.[3] This is particularly important in:
-
Nervous System: hFA-sphingolipids are vital for the proper structure and function of myelin.
-
Epidermis: hFA-ceramides are essential for forming the lamellar structures that create the skin's water permeability barrier.[2]
Defects in the FA2H enzyme lead to serious neurological disorders, underscoring the critical importance of these lipids in human health.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust.
-
Sun Sensitivity: A key consideration for all AHAs is their potential to increase skin sensitivity to UV radiation.[13][17] FDA studies have shown that AHA application increases sensitivity to skin reddening and cellular damage from UV light, though this effect is reversible upon discontinuation.[17] It is imperative that formulations containing 2-HUA include directions for daily sun protection.
Conclusion
This compound is a multifaceted molecule with established biological importance and significant potential in applied sciences. Its role as a key component of essential sphingolipids provides a foundation for research in neurobiology and dermatology. As an alpha-hydroxy acid, its utility in cosmetic formulations is well-grounded, provided that safety and pH considerations are carefully managed. Future opportunities for this molecule lie in the development of novel biodegradable polymers and advanced drug delivery systems, leveraging its unique combination of a reactive alpha-hydroxy acid moiety and a lipophilic fatty acid tail. This guide serves as a foundational resource for scientists and developers looking to explore the full potential of this versatile compound.
References
-
Alpha hydroxycarboxylic acid. In: Wikipedia. ; 2023. [Link]
- Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics.
-
Alpha Hydroxy Acids. U.S. Food and Drug Administration. [Link]. Published 2022.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- Alpha hydroxy acid (AHA): Types, benefits, and how to use. Medical News Today.
- Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC. 2010.
- Clinical applications of 3-hydroxy fatty acid analysis by gas chrom
- Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. PMC.
- Dual Effects of Alpha-Hydroxy Acids on the Skin. PMC.
- pK a values of α-hydroxycarboxylic acids. | Download Scientific Diagram.
- Oxacyclododecan-2-one. Organic Syntheses Procedure.
- Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. Clausius Scientific Press. 2024.
- Hama H. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochim Biophys Acta. 2010;1801(4):405-414.
- Eckhardt M. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. Int J Mol Sci. 2023;24(5):4908.
- Jones PM, Bennett MJ. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods Mol Biol. 2010;603:229-243.
- Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column. PubMed.
- A rapid method for determination of alpha hydroxy acids in seawater and biological fluids
- Clinical and cosmeceutical uses of hydroxyacids. PubMed.
- Clinical and Cosmeceutical uses oh hydroxyacids | Request PDF.
- Method of Test for α-Hydroxy Acids in Cosmetics. Published online 2007.
- Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. European Commission.
- Hydroxy f
-
This compound | C11H22O3. PubChem. [Link].
-
Undecanoic acid (HMDB0000947). Human Metabolome Database. [Link].
-
11-Hydroxyundecanoic acid | C11H22O3. PubChem. [Link].
- Cinchoninic acid, 2-hydroxy. Organic Syntheses Procedure.
- Process for preparing alpha-hydroxy carboxylic acids and esters thereof.
-
11-hydroxyundecanoic acid. NIST WebBook. [Link].
- Process of preparing ω-hydroxy acids.
-
Polyhydroxyalkanoates. In: Wikipedia. ; 2023. [Link]
- Use of hydroxycarboxylic acids to enhance therapeutic effects of topical compositions for fungal infections and pigmented spots.
- GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Published online 2017.
-
Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor. Patsnap Eureka. [Link].
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
- Formulating with cosmetic acids. Published online 2022.
-
Formulating with Acids – A Guide for Cosmetic Chemists. Let's Make Beauty. [Link].
- The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. PMC.
- A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI.
- Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed.
Sources
- 1. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. clausiuspress.com [clausiuspress.com]
- 12. fda.gov.tw [fda.gov.tw]
- 13. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]
- 14. researchgate.net [researchgate.net]
- 15. cir-safety.org [cir-safety.org]
- 16. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alpha Hydroxy Acids | FDA [fda.gov]
A Senior Application Scientist's Guide to the Chemo-enzymatic Synthesis of 2-Hydroxyundecanoic Acid for Research Applications
This document provides an in-depth technical guide for the synthesis of 2-hydroxyundecanoic acid, a valuable molecule for various research and development applications. We will explore a robust chemo-enzymatic strategy that leverages the high selectivity of biocatalysis, offering a superior alternative to traditional chemical methods which often suffer from harsh conditions and low regioselectivity. This guide is intended for researchers, chemists, and drug development professionals with a foundational understanding of organic synthesis and biochemical processes.
Introduction: The Significance of this compound
This compound is a member of the alpha-hydroxy acid (AHA) family of fatty acids. While its longer-chain and shorter-chain cousins have been studied extensively, this compound represents a molecule of growing interest. Alpha-hydroxy fatty acids are crucial components of sphingolipids, particularly abundant in the myelin sheath of nerves and in the skin's epidermal layer[1]. The specific placement of the hydroxyl group at the C-2 position imparts unique physicochemical properties, influencing membrane fluidity, cell signaling, and intermolecular interactions.
Key Research Applications:
-
Neuroscience: As a precursor or building block for synthesizing complex sphingolipids to study neurodegenerative diseases like hereditary spastic paraplegia, which is linked to deficiencies in the fatty acid 2-hydroxylase (FA2H) enzyme[1].
-
Dermatology and Cosmetics: For investigating skin barrier function and developing advanced skincare formulations, leveraging the known properties of AHAs[2][3].
-
Antimicrobial Research: The parent compound, undecanoic acid, is known for its antifungal properties[4][5]. Hydroxylated derivatives offer a scaffold for developing new antimicrobial agents with potentially different mechanisms of action or improved properties[6].
The challenge in accessing high-purity this compound lies in the selective hydroxylation of the C-2 position of undecanoic acid—a chemically difficult transformation. Chemo-enzymatic synthesis provides an elegant solution, combining the precision of enzymes with the practicality of chemical work-up and purification[7].
The Chemo-enzymatic Synthesis Strategy: An Overview
Our approach hinges on a core biocatalytic step: the direct and regioselective hydroxylation of undecanoic acid using an enzyme specifically evolved for this purpose. This is followed by standard chemical extraction and purification procedures to isolate the final product. This strategy avoids the need for complex protecting group chemistry and the use of hazardous reagents often associated with purely chemical approaches.
The overall workflow is depicted below.
Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.
Core Biocatalytic Step: Enzymatic 2-Hydroxylation
The success of this synthesis lies in selecting the correct biocatalyst. While various enzymes like Cytochrome P450s can hydroxylate fatty acids, they often target the terminal (ω) or sub-terminal (ω-1) positions[8][9][10]. For specific C-2 hydroxylation, the ideal enzyme is Fatty Acid 2-Hydroxylase (FA2H) [1].
Enzyme Selection and Rationale: Fatty Acid 2-Hydroxylase (FA2H)
FA2H is a non-heme, di-iron-containing monooxygenase that catalyzes the stereospecific hydroxylation of the C-2 position of fatty acids. Its natural role is critical in the biosynthesis of 2-hydroxy sphingolipids[1].
Why a Whole-Cell Biocatalyst? Instead of using a purified enzyme, we advocate for a whole-cell system (e.g., recombinant E. coli or S. cerevisiae expressing the human FA2H gene). The rationale is threefold:
-
Cofactor Regeneration: FA2H requires molecular oxygen and reducing equivalents (electrons), which are typically supplied by an NADPH-dependent reductase. A living cellular system continuously regenerates the necessary NADPH cofactor through its central metabolism, eliminating the need to add expensive cofactors to the reaction medium.
-
Enzyme Stability: Expressing the enzyme within its cellular environment often provides greater stability compared to the isolated form, protecting it from denaturation and degradation.
-
Simplified Process: It bypasses the complex and often costly steps of enzyme purification, making the process more scalable and economical.
Detailed Protocol: Whole-Cell Biotransformation
This protocol describes the hydroxylation of undecanoic acid using a pre-cultured batch of recombinant E. coli expressing FA2H.
Materials & Reagents:
-
Recombinant E. coli strain harboring an expression plasmid for human FA2H.
-
Luria-Bertani (LB) medium and appropriate antibiotic for selection.
-
Terrific Broth (TB) medium for high-density cell growth and expression.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing protein expression.
-
Undecanoic acid (Substrate).
-
Phosphate buffer (100 mM, pH 7.4).
-
Glucose.
-
Antifoaming agent (e.g., Antifoam 204).
Experimental Workflow:
Step 1: Inoculum Preparation (Day 1)
-
Inoculate 10 mL of LB medium (containing the selective antibiotic) with a single colony of the recombinant E. coli strain from a fresh agar plate.
-
Incubate overnight at 37°C with shaking at 220 rpm.
Step 2: Cell Growth and Protein Expression (Day 2)
-
Inoculate 1 L of TB medium (in a 2.5 L baffled flask) with the 10 mL overnight culture.
-
Grow the cells at 37°C with vigorous shaking (220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Cool the culture to 20°C, then induce FA2H expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation for 16-20 hours at 20°C with shaking (200 rpm) to allow for proper protein folding and expression.
Step 3: Whole-Cell Biotransformation (Day 3)
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 100 mM phosphate buffer (pH 7.4) to a final concentration of 50 g/L (wet cell weight). This is your whole-cell catalyst suspension.
-
Transfer the suspension to a bioreactor or a baffled flask. Add glucose to a final concentration of 2% (w/v) to provide energy and maintain cofactor regeneration.
-
Prepare the undecanoic acid substrate by dissolving it in a minimal amount of ethanol or DMSO and creating an emulsion with Tween 80 to improve bioavailability.
-
Add the undecanoic acid emulsion to the cell suspension to a final concentration of 5-10 g/L. Causality Note: High substrate concentrations can be toxic to the cells; fed-batch addition may be required for higher titers.
-
Incubate the reaction at 30°C with vigorous shaking or stirring to ensure adequate oxygenation, which is critical for the monooxygenase reaction[10]. Maintain the pH at 7.4.
-
Monitor the reaction progress by taking samples periodically (e.g., every 4-6 hours). Analyze the samples by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after extraction and derivatization.
Caption: Conceptual diagram of the FA2H-catalyzed hydroxylation within the whole-cell system.
Downstream Processing: Product Isolation and Purification
Once the biotransformation reaches optimal conversion, the target molecule must be recovered and purified.
Protocol: Extraction and Chromatographic Purification
Step 1: Product Extraction
-
Stop the reaction by lowering the pH of the mixture to ~2.0 using 6M HCl. This protonates the carboxylic acid group, making it more soluble in organic solvents.
-
Centrifuge the mixture to pellet the cells (5,000 x g, 15 min).
-
Transfer the supernatant to a separatory funnel. Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a waxy or oily solid.
Step 2: Purification by Silica Gel Chromatography
-
Prepare a silica gel column using a hexane:ethyl acetate solvent system. A gradient elution is recommended, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column, collecting fractions. The starting material (undecanoic acid) is less polar and will elute before the more polar this compound.
-
Monitor the fractions by TLC, staining with potassium permanganate (which reacts with the hydroxyl group).
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Analytical Characterization and Data
Final validation of the product's identity and purity is essential.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A reversed-phase C18 column is suitable[11].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product. The expected mass for this compound (C₁₁H₂₂O₃) is approximately 202.29 g/mol [12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The ¹H-NMR spectrum should show a characteristic signal for the proton on the carbon bearing the hydroxyl group (C-2), and the ¹³C-NMR will confirm the presence of 11 distinct carbon atoms.
| Parameter | Description | Target Value / Observation |
| Substrate | Undecanoic Acid | Purity > 98% |
| Biocatalyst | Recombinant E. coli expressing FA2H | 50 g/L cell loading |
| Reaction Time | Biotransformation duration | 24 - 48 hours |
| Typical Yield | Crude product yield after extraction | 60 - 80% molar conversion |
| Final Purity | Purity after chromatography | > 95% (by HPLC) |
| Molecular Weight | [M-H]⁻ ion in negative mode ESI-MS | m/z = 201.15 |
| ¹H-NMR (CDCl₃) | Chemical shift (δ) of H-2 proton | ~4.2 ppm (doublet of doublets) |
Conclusion
The chemo-enzymatic pathway detailed in this guide presents a highly efficient and selective method for producing this compound. By harnessing the catalytic precision of fatty acid 2-hydroxylase within a whole-cell system, this approach overcomes significant challenges in regioselective synthesis. It offers mild reaction conditions, reduces waste, and provides a scalable route to obtaining this valuable research compound, thereby enabling further exploration in neuroscience, dermatology, and drug discovery.
References
-
Hu, Y., & Narayan, A. R. H. (2022). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. RSC Chemical Biology. Available at: [Link]
-
Park, J. B., & Park, K. (2015). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry. Available at: [Link]
-
Planchestainer, M., et al. (2022). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Lipase-catalyzed two-step hydrolysis for concentration of acylglycerols rich in ω-3 polyunsaturated fatty acids. ResearchGate. Available at: [Link]
-
Contente, M. L., & Paradisi, F. (2025). Chemoenzymatic synthesis. Communications Chemistry. Available at: [Link]
-
Hama, H. (2022). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Alves, L. A., et al. (2021). Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections. Mycopathologia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxydecanoic Acid. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). 10-Undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Undecanoic Acid. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Bell, S. G., et al. (2023). The catalytic activity and structure of the lipid metabolizing CYP124 cytochrome P450 enzyme from Mycobacterium marinum. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase. Wikipedia. Available at: [Link]
-
Salimon, J., et al. (2012). Lipase‐catalyzed synthesis of hydroxy stearates and their properties. Journal of the American Oil Chemists' Society. Available at: [Link]
-
Park, J. B., & Park, K. (2015). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry. Available at: [Link]
-
Urlacher, V. B., & Girhard, M. (2021). Enzymatic Hydroxylations of sp3-Carbons. ACS Catalysis. Available at: [Link]
-
Nicacio, B. J., et al. (2024). Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. Molecules. Available at: [Link]
-
Hardwick, J. P. (2008). Cytochrome P450 gene 4 family (CYP4) function in fatty acid metabolism and metabolic diseases. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Chen, B., et al. (2024). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Rathnayake, W. G. I. U., et al. (2024). Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat. Foods. Available at: [Link]
-
Denison, F. C., et al. (2024). Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes. Catalysis Science & Technology. Available at: [Link]
-
The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. The Nest Group, Inc.. Available at: [Link]
-
Urlacher, V. B., & Schmid, R. D. (2006). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences. Available at: [Link]
-
Chromatography Today. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Chromatography Today. Available at: [Link]
-
Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. Available at: [Link]
-
Edin, M. L., et al. (2018). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. Molecular Pharmacology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Hydroxydecanoic Acid | C10H20O3 | CID 21488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications [mdpi.com]
- 4. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemcoplus.co.jp [chemcoplus.co.jp]
- 12. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Interaction of 2-Hydroxyundecanoic Acid with Hydroxy-Carboxylic Acid (HCA) Receptors
Introduction: Uncovering Novel Metabolic Regulators
The Hydroxy-Carboxylic Acid (HCA) receptors are a family of G protein-coupled receptors (GPCRs) that have emerged as critical metabolic sensors.[1][2] Comprising three subtypes—HCA₁, HCA₂, and HCA₃—they are activated by endogenous hydroxy-carboxylic acid intermediates derived from energy metabolism, such as lactate and ketone bodies.[3][4][5] By coupling to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent modulation of cellular processes, most notably the inhibition of lipolysis in adipocytes.[4][6] This role places them at a crucial intersection of metabolic homeostasis and positions them as compelling targets for therapeutic intervention in metabolic and inflammatory disorders.[1][7]
While the endogenous ligands for HCA receptors are known to be relatively short-chain molecules (e.g., 3-carbon lactate for HCA₁, 4-carbon 3-hydroxybutyrate for HCA₂, and 8-carbon 3-hydroxyoctanoic acid for HCA₃), the full spectrum of activating lipids is not completely understood.[4][5] Longer-chain hydroxy fatty acids, such as 2-Hydroxyundecanoic acid—a medium-chain fatty acid with a hydroxyl group at the alpha position—represent an intriguing and underexplored class of potential ligands.[8] The established activation of HCA₃ by 2-hydroxy-octanoic acid provides a strong rationale for investigating structurally similar molecules with longer carbon chains.[4]
This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the interaction between this compound and the HCA receptor family. The methodologies described herein are designed as a self-validating system, progressing from initial screening to detailed pharmacological characterization, ensuring scientific rigor and reproducibility.
Section 1: The HCA Receptor Family: Gatekeepers of Metabolic Feedback
The HCA receptors (formerly GPR81, GPR109A, and GPR109B) share significant sequence homology and are encoded by genes clustered on human chromosome 12.[1] Their primary function is to act as a negative feedback mechanism to check the release of fat stores during different metabolic states.[3][9]
Table 1: Characteristics of Human HCA Receptor Subtypes
| Feature | HCA₁ (GPR81) | HCA₂ (GPR109A) | HCA₃ (GPR109B) |
| Endogenous Ligand | 2-Hydroxypropionic acid (Lactate)[4][6] | 3-Hydroxybutyric acid (BHB)[4] | 3-Hydroxyoctanoic acid[4][5] |
| Synthetic Ligands | 3,5-Dihydroxybenzoic acid | Nicotinic acid (Niacin), Acifran, Monomethylfumarate[1][2] | Acifran (dual agonist) |
| Primary Signaling | Gαi/o coupling, inhibition of adenylyl cyclase[6] | Gαi/o coupling, inhibition of adenylyl cyclase[10] | Gαi/o coupling, inhibition of adenylyl cyclase[4] |
| Key Tissue Expression | Adipocytes, skeletal muscle, liver[6] | Adipocytes, immune cells (macrophages, neutrophils), keratinocytes[2][10] | Adipocytes, immune cells (monocytes, macrophages)[2] |
| Physiological Role | Anabolic effects of insulin, anti-lipolysis in the fed state[4] | Anti-lipolysis during fasting/ketosis, anti-inflammatory effects[1][3] | Anti-lipolysis during fasting, regulation of fatty acid oxidation[1][4] |
| Species Distribution | Most mammals[2] | Most mammals[2] | Higher primates only[2][4] |
Canonical HCA Receptor Signaling Pathway
Activation of any HCA receptor subtype by its cognate ligand initiates a canonical Gαi-mediated signaling cascade. This pathway is fundamental to their physiological function and serves as the primary readout for the functional assays described later in this guide.
Caption: Canonical Gαi signaling pathway for HCA receptors.
Section 2: A Phased Experimental Approach for Pharmacological Characterization
A rigorous investigation into a novel ligand-receptor interaction requires a multi-faceted approach. The following phased protocol ensures that each experimental step builds upon validated data from the previous one, providing a robust and comprehensive characterization.
Phase 1: Initial Screening and Hit Validation
The primary objective of this phase is to rapidly determine if this compound elicits any functional response in cells expressing HCA receptors. A functional assay is prioritized over a binding assay for initial screening as it directly answers the question of agonism. The cAMP assay is the most direct and physiologically relevant readout for Gαi-coupled receptors.
Caption: Workflow for initial functional screening of this compound.
Detailed Protocol: cAMP Accumulation Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production, a hallmark of Gαi activation.
-
Cell Culture: Culture HEK293 cells stably expressing individual human HCA receptor subtypes (HCA₁, HCA₂, HCA₃) in appropriate media.
-
Rationale (Expertise): HEK293 cells are used due to their robust growth and low endogenous GPCR expression, providing a clean system for studying a specific transfected receptor.
-
-
Cell Seeding: Plate cells in 384-well white opaque microplates at a density optimized for signal detection and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX.
-
Rationale (Trustworthiness): IBMX is crucial as it prevents the enzymatic degradation of cAMP, thereby amplifying the signal window and increasing assay sensitivity.
-
-
Stimulation: Add the test compound to the cells, followed immediately by the addition of forskolin (e.g., 5 µM final concentration). As controls, include wells with:
-
Vehicle Control: Buffer with forskolin only (defines 0% inhibition).
-
Positive Control: A known HCA agonist (e.g., 3-hydroxyoctanoic acid for HCA₃) with forskolin (defines 100% inhibition).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a homogenous detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based) assays, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data using the vehicle and positive controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and maximal inhibition (efficacy).
-
Phase 2: Definitive Binding and Affinity Determination
Once functional activity is confirmed, the next logical step is to prove direct physical interaction and quantify binding affinity (Kᵢ). A competitive radioligand binding assay is the gold standard for this purpose.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the target HCA receptor.
-
Rationale (Expertise): Using isolated membranes removes confounding intracellular factors and allows for the direct measurement of ligand interaction with the receptor in its native lipid environment.
-
-
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-Nicotinic acid for HCA₂), and increasing concentrations of the unlabeled competitor (this compound).
-
Controls:
-
Total Binding: Membranes + radioligand only.
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known, unlabeled agonist (e.g., 10 µM Niacin).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filters, dry them, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11][12]
-
Phase 3: Deep Functional Characterization
This phase aims to confirm the mechanism of action at the level of G-protein activation and explore potential biased agonism.
1. GTPγS Binding Assay
This assay directly measures the activation of G proteins by the receptor, providing a proximal readout of receptor activation.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα proteins.
-
Methodology: Incubate receptor-expressing membranes with a sub-saturating concentration of GDP, [³⁵S]GTPγS, and varying concentrations of this compound. The amount of incorporated [³⁵S]GTPγS is quantified by scintillation counting after filtration.
-
Self-Validation: A known agonist serves as a positive control. The signal should be G-protein dependent and eliminated by antagonists or in the absence of G proteins.
2. β-Arrestin Recruitment Assay
This assay is critical for determining if this compound exhibits "biased agonism"—preferentially activating one signaling pathway (G-protein) over another (β-arrestin).
-
Principle: Many modern assays rely on enzyme complementation (e.g., PathHunter®) or resonance energy transfer (BRET/FRET).[12] The receptor is tagged with one component of a reporter system, and β-arrestin is tagged with the complementary component. Ligand-induced recruitment brings the two components into proximity, generating a measurable signal.
-
Methodology: Transfect cells with constructs for the tagged HCA receptor and β-arrestin. Stimulate with a dose-response of this compound and measure the reporter signal.
-
Data Interpretation: Compare the potency (EC₅₀) and efficacy (Eₘₐₓ) for β-arrestin recruitment with the values obtained from the G-protein pathway assays (e.g., cAMP). A significant difference in these parameters suggests biased signaling.
Table 2: Hypothetical Pharmacological Data for this compound at HCA₃
| Assay Type | Parameter | Value |
| Binding Assay | Kᵢ | 1.2 µM |
| cAMP Functional Assay | EC₅₀ | 2.5 µM |
| GTPγS Binding Assay | EC₅₀ | 2.1 µM |
| β-Arrestin Assay | EC₅₀ | > 30 µM |
This hypothetical data suggests this compound is a G-protein biased agonist at HCA₃.
Section 3: Conclusion and Future Directions
The systematic approach detailed in this guide provides a robust framework for the definitive pharmacological characterization of this compound at HCA receptors. By progressing from broad functional screening to specific binding and mechanistic assays, researchers can confidently determine the affinity, potency, efficacy, and potential signaling bias of this novel ligand.
Positive identification of this compound as a selective HCA₃ agonist, for instance, would have significant implications. It would not only expand the known repertoire of endogenous ligands for this primate-specific receptor but could also serve as a chemical scaffold for the development of novel therapeutics for metabolic disorders. Subsequent studies should focus on validating these findings in more physiologically relevant systems, such as primary human adipocytes, to measure downstream effects like the inhibition of hormone-stimulated lipolysis.
References
-
Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews, 63(2), 269-290. [Link]
-
Offermanns, S., & Ahmed, K. (2011). Biological roles and therapeutic potential of hydroxy-carboxylic acid receptors. Frontiers in Endocrinology, 2, 63. [Link]
-
Grokipedia. (n.d.). Hydroxycarboxylic acid receptor. Grokipedia. Retrieved January 22, 2026. [Link]
-
Liu, C., et al. (2023). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. Journal of Medicinal Chemistry, 66(22), 15356–15366. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Hydroxycarboxylic acid receptors. Retrieved January 22, 2026. [Link]
-
Kim, H. R., et al. (2023). Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding. Nature Communications, 14(1), 5900. [Link]
-
Kim, H. R., et al. (2023). Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding. Research Square. [Link]
-
Blad, C. C., et al. (2011). Biological and pharmacological roles of HCA receptors. Vitamins and Hormones, 87, 241-262. [Link]
-
Chemerovski, M., & Kister, A. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 245-259. [Link]
-
Redfern-Nichols, T., et al. (2024). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Disease Models & Mechanisms, 17(1), dmm050309. [Link]
-
Salmaso, V., & Moro, S. (2015). Advances in Computational Techniques to Study GPCR–Ligand Recognition. Accounts of Chemical Research, 48(5), 1339-1347. [Link]
-
Cyberlipid. (n.d.). Hydroxy fatty acids. Retrieved January 22, 2026. [Link]
-
Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta, 1801(4), 405–414. [Link]
-
Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta, 1801(4), 405-14. [Link]
- Dror, R. O., et al. (2013). Investigating Mechanisms of Ligand Recognition, Activation and Oligomerization in GPCRs Using Enhanced Molecular Dynamics Methods. In G Protein-Coupled Receptors.
-
Alecu, I. M., & Geyer, R. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4901. [Link]
-
Lenselink, E. B., et al. (2016). Characterization of Ligand Binding to GPCRs Through Computational Methods. Methods in Molecular Biology, 1412, 145-66. [Link]
-
Alecu, I. M., & Geyer, R. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4901. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 22, 2026. [Link]
-
Ahmed, K., & Offermanns, S. (2011). Biological roles and therapeutic potential of hydroxy-carboxylic acid receptors. Frontiers in Endocrinology, 2, 63. [Link]
-
Semantic Scholar. (n.d.). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Retrieved January 22, 2026. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxydecanoic Acid. PubChem Compound Database. Retrieved January 22, 2026. [Link]
-
National Center for Biotechnology Information. (n.d.). 11-Hydroxy-2-undecenoic acid. PubChem Compound Database. Retrieved January 22, 2026. [Link]
-
Kim, H. R., et al. (2023). Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding. Nature Communications, 14(1), 5900. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hydroxycarboxylic acid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Biological and pharmacological roles of HCA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 5. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Derivatization of 2-Hydroxyundecanoic Acid for Gas Chromatography Analysis
Abstract & Introduction
2-Hydroxyundecanoic acid is a member of the alpha-hydroxy fatty acid (α-HFA) class, characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. These molecules are integral components of complex lipids, particularly sphingolipids, and play significant roles in biological systems, including membrane structure and cell signaling.[1][2] The quantitative analysis of this compound is crucial in various fields, from lipidomics research to the quality control of cosmetics and pharmaceutical products.
Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for fatty acid analysis.[3] However, the direct analysis of this compound by GC is fraught with challenges. The presence of both a polar carboxylic acid and a polar hydroxyl group imparts a high boiling point and a propensity for hydrogen bonding.[4] This leads to poor volatility, thermal instability at typical GC inlet temperatures, and strong interactions with the stationary phase, resulting in broad, tailing peaks and poor analytical reproducibility.[4]
To overcome these limitations, derivatization is an essential prerequisite.[5] This process chemically modifies the polar functional groups, replacing their active hydrogens with nonpolar moieties. The resulting derivatives are significantly more volatile and thermally stable, making them amenable to GC analysis.[5][6] This application note provides a detailed guide to two robust derivatization strategies for this compound, explaining the chemical rationale behind each protocol and offering field-proven insights for successful implementation.
Foundational Principles: Choosing a Derivatization Strategy
The bifunctional nature of this compound (containing both -COOH and -OH groups) necessitates a derivatization strategy that addresses both polar sites. The primary objective is to cap the "active" hydrogens that are responsible for undesirable intermolecular interactions. Two primary pathways are recommended: a sequential, two-step method involving esterification followed by silylation, and a simultaneous, one-step silylation of both groups.
| Feature | Strategy 1: Two-Step (Esterification then Silylation) | Strategy 2: One-Step (Simultaneous Silylation) |
| Principle | Sequentially targets the carboxylic acid (esterification) and then the hydroxyl group (silylation). | Uses a powerful silylating agent to derivatize both functional groups in a single reaction. |
| Pros | Highly robust and quantitative for both functional groups. Minimizes side reactions. Well-established for fatty acid analysis. | Faster workflow, requiring fewer sample handling steps. Reduces potential for sample loss during extraction. |
| Cons | More time-consuming and labor-intensive. Involves a liquid-liquid extraction step which can introduce variability. | Requires more stringent anhydrous conditions. Carboxylic acid silylation can be less efficient than esterification, risking incomplete derivatization. |
| Key Reagents | 1. Boron Trifluoride in Methanol (BF₃-MeOH) 2. BSTFA (+ TMCS catalyst) | 1. BSTFA (+ TMCS catalyst) |
| Best For | Applications requiring the highest accuracy and validation, such as quantitative biomarker studies. | High-throughput screening or when workflow speed is a priority. |
Strategy 1: Two-Step Derivatization Protocol (Esterification & Silylation)
This method is the gold standard for comprehensive derivatization, ensuring both the carboxylic acid and hydroxyl groups are quantitatively converted. It proceeds in two distinct stages.
Workflow Diagram: Two-Step Derivatization
Caption: Workflow for the sequential derivatization of this compound.
Step A: Esterification of the Carboxyl Group
Causality: The first step converts the highly polar carboxylic acid into its corresponding fatty acid methyl ester (FAME).[3] This is achieved via Fischer esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol (methanol).[7] Boron trifluoride (BF₃) is an excellent Lewis acid catalyst that protonates the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol. Heating the reaction drives the equilibrium towards the formation of the ester product.
Protocol:
-
Sample Preparation: Accurately weigh 1-10 mg of the dried sample (or a lipid extract containing the acid) into a 5-10 mL micro-reaction vessel with a PTFE-lined screw cap.
-
Reagent Addition: Add 2 mL of 12-14% (w/w) Boron Trifluoride-Methanol (BF₃-Methanol) solution.
-
Scientist's Note: BF₃-Methanol is corrosive and moisture-sensitive. Handle in a fume hood and ensure the vial is tightly sealed. For samples with potential water content, adding 2,2-dimethoxypropane can act as a water scavenger.
-
-
Reaction: Tightly cap the vessel and heat at 60°C for 10-15 minutes in a heating block or water bath.
-
Extraction: Cool the vessel to room temperature. Add 1 mL of deionized water and 1 mL of GC-grade hexane.
-
Phase Separation: Vigorously shake the vessel for 30 seconds to partition the nonpolar FAME into the hexane layer. Allow the layers to settle completely. The upper layer is the organic phase.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial for the next step. Avoid transferring any of the lower aqueous phase.
Step B: Silylation of the Hydroxyl Group
Causality: With the carboxylic acid now protected as a methyl ester, the remaining polar site is the C2-hydroxyl group. Silylation replaces the active hydrogen of this hydroxyl group with a non-polar trimethylsilyl (TMS) group, Si(CH₃)₃.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and common TMS donor. The addition of a catalyst, such as trimethylchlorosilane (TMCS), increases the silylating potential of the reagent. This reaction must be performed under anhydrous conditions, as silylating reagents will preferentially react with any water present.[8]
Protocol:
-
Solvent Evaporation: Gently evaporate the hexane from the collected organic layer under a stream of dry nitrogen gas. It is critical not to dry the sample for an extended period after the solvent has evaporated.
-
Reagent Addition: To the dried residue, add 100 µL of a silylating reagent mixture. A common and effective mixture is BSTFA with 1% TMCS. To aid in dissolution and catalyze the reaction, 100 µL of pyridine or acetonitrile can also be added.
-
Scientist's Note: Pyridine acts as a good solvent and an HCl scavenger for the small amount of HCl produced by the TMCS catalyst.
-
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Final Sample: Cool the vial to room temperature. The sample is now derivatized and ready for direct injection into the GC-MS.
Strategy 2: One-Step Simultaneous Silylation Protocol
This streamlined approach uses a potent silylating reagent to derivatize both the carboxylic acid and hydroxyl groups in a single reaction. While faster, it demands meticulous attention to anhydrous conditions for quantitative results.
Workflow Diagram: One-Step Silylation
Caption: Workflow for the simultaneous silylation of this compound.
Causality: The reactivity of active hydrogens with silylating reagents generally follows the order: alcohol > phenol > carboxylic acid > amine. Therefore, derivatizing the less reactive carboxylic acid group requires more forceful conditions (higher temperature, longer time) than the hydroxyl group alone. BSTFA + TMCS is strong enough to derivatize both sites, yielding a di-TMS derivative that is highly volatile and ideal for GC analysis.[6]
Protocol:
-
Sample Preparation: Place the sample (1-10 mg) in a reaction vial. It is absolutely critical that the sample is free of water. Lyophilization or drying in a vacuum desiccator over P₂O₅ is recommended. All glassware must be oven-dried and cooled in a desiccator.
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine.
-
Reaction: Tightly cap the vial immediately and heat at 75°C for 45-60 minutes. Periodically vortex the mixture to ensure homogeneity.
-
Final Sample: Cool the vial to room temperature. The sample can be injected directly. Do not open the vial until ready to analyze to prevent moisture contamination.
Recommended GC-MS Parameters
The following parameters provide a robust starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column |
| Injector | Split/Splitless, operated in Splitless mode |
| Injector Temp. | 270 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | - Initial: 100 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold: 5 min |
| MS Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50 - 550 |
Expected Outcome: The derivatized analyte will elute as a sharp, symmetrical peak. Mass spectral analysis will confirm the structure. For the two-step derivative (TMS-ether, methyl-ester), a characteristic fragment ion from the alpha-cleavage between C1 and C2 is expected. For the di-TMS derivative, characteristic ions corresponding to the loss of methyl groups and TMS fragments will be observed.[9][10]
References
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020). Restek. Retrieved from [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
-
FA derivatization. (n.d.). Cyberlipid. Retrieved from [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. Retrieved from [Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (2018). National Institutes of Health. Retrieved from [Link]
- Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography.
-
Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... (n.d.). ResearchGate. Retrieved from [Link]
-
Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. (2023). PubMed. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. (2010). PubMed Central. Retrieved from [Link]
-
Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. (2018). Green Chemistry. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. (2020). PubMed Central. Retrieved from [Link]
Sources
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of 2-Hydroxyundecanoic Acid in Human Plasma
Abstract
This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Hydroxyundecanoic acid (2-OH-C11:0) in human plasma. 2-Hydroxy fatty acids are increasingly recognized for their roles in cellular signaling and as components of complex lipids, making their accurate measurement critical for research in metabolic disorders, neurology, and dermatology. The protocol herein provides a complete workflow, from sample preparation using protein precipitation to optimized LC-MS/MS parameters and full method validation according to FDA guidelines.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable analytical method for this emerging biomarker.
Introduction: The Scientific Imperative for Quantifying this compound
2-Hydroxy fatty acids (hFAs) are a class of lipids characterized by a hydroxyl group at the alpha-carbon position. They are integral components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys.[1] The presence and concentration of these molecules are crucial for maintaining the structural integrity and function of these tissues. For instance, 2-hydroxy-ceramides are essential for the skin's permeability barrier.[1]
The biosynthesis of 2-hFAs is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[1] Genetic mutations in the FA2H gene are associated with severe neurological disorders, including leukodystrophies and spastic paraparesis, highlighting the critical role of 2-hFAs in myelin sheath maintenance.[1] As a medium-chain 2-hydroxy fatty acid, this compound (PubChem CID: 5282899) is an important member of this class, and its quantification in accessible biological matrices like plasma is essential for exploring its potential as a biomarker for various physiological and pathological states.[5]
Given its endogenous nature, developing a quantitative assay for this compound requires a highly selective and sensitive analytical technique that can distinguish it from a complex plasma matrix. LC-MS/MS is the gold standard for such applications, offering the necessary specificity and sensitivity to accurately measure low-abundance lipids. This document provides a detailed protocol for a validated LC-MS/MS method to support clinical and preclinical research.
Experimental Workflow: A Step-by-Step Guide
The analytical workflow is designed for efficiency, robustness, and high-throughput analysis. It encompasses plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Overall experimental workflow for the quantification of this compound in plasma.
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (analytical standard)
-
This compound-d3 (stable isotope-labeled internal standard - IS). Note: If a deuterated standard is not commercially available, a structurally similar odd-chain 2-hydroxy fatty acid (e.g., 2-hydroxynonanoic acid) may be used as a surrogate internal standard after thorough validation.
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant), sourced from a certified vendor. For calibration standards, a surrogate matrix such as charcoal-stripped plasma may be necessary.[6]
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which is crucial for preventing column clogging and ion source contamination.[7]
Protocol:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d3 in methanol) to all tubes except for the blank matrix samples.
-
Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to autosampler vials for LC-MS/MS analysis.
Caption: Step-by-step sample preparation workflow using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. Negative electrospray ionization (ESI) is recommended for fatty acids as it provides excellent sensitivity for the deprotonated molecule [M-H]-.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 201.15 | 157.15 | 50 | 30 | 15 |
| This compound-d3 | 204.17 | 160.17 | 50 | 30 | 15 |
Rationale for MRM transitions: The precursor ion corresponds to the deprotonated molecule [M-H]-. The product ion for 2-hydroxy fatty acids typically arises from the neutral loss of CO2 (44 Da) from the carboxyl group, resulting in a [M-H-CO2]- fragment.
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A full method validation must be performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][4] As this compound is an endogenous compound, specific considerations such as the use of a surrogate matrix for calibration standards and evaluation of parallelism are critical.[1][8]
Table 5: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experiment | Acceptance Criteria |
|---|---|---|
| Specificity & Selectivity | Analyze blank plasma from at least 6 different sources. | No significant interfering peaks at the retention time of the analyte and IS (>20% of LLOQ for analyte, >5% for IS). |
| Linearity & Range | Analyze calibration standards at 8-10 non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Analyze at least 5 replicates at the proposed LLOQ concentration. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20% CV. |
| Accuracy & Precision | Analyze QC samples (Low, Mid, High) in 5 replicates over at least 3 separate runs. | Intra- & Inter-run Accuracy: Mean concentration within ±15% of nominal. Intra- & Inter-run Precision: CV ≤15%. |
| Matrix Effect | Compare analyte response in post-extraction spiked blank plasma vs. neat solution at Low and High QC levels. | The matrix factor (ratio of peak areas) should have a CV ≤15%. |
| Recovery | Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma at Low, Mid, and High QC levels. | Recovery should be consistent, precise, and reproducible. CV ≤15%. |
| Stability | Evaluate analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen storage), and post-preparative (autosampler). | Mean concentration of stability samples should be within ±15% of nominal concentration of freshly prepared samples. |
| Parallelism | Dilute high-concentration study samples to fall within the calibration range and compare the measured concentrations. | The precision of the dilution-adjusted concentrations should be ≤15% CV. |
Data Interpretation and Discussion
The concentration of this compound in unknown plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. The use of a stable isotope-labeled internal standard is paramount as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.
Potential Challenges and Mitigation:
-
Matrix Effects: Plasma is a complex matrix containing high concentrations of phospholipids, which can cause significant ion suppression. The chromatographic gradient is designed to separate this compound from the bulk of these phospholipids. If significant matrix effects are still observed, further sample cleanup using solid-phase extraction (SPE) may be required.
-
Isomeric Interferences: It is crucial to ensure chromatographic separation from other isomeric hydroxy fatty acids if they are present in the plasma and share similar fragmentation patterns.
-
Endogenous Levels: The presence of endogenous this compound in blank plasma necessitates the use of a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix) for the preparation of calibration standards. The validation must demonstrate that the surrogate matrix does not introduce a differential matrix effect compared to authentic plasma.[6]
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, from sample preparation to method validation, is grounded in established bioanalytical principles and adheres to regulatory guidelines. This method provides the scientific community with a powerful tool to investigate the role of this compound in health and disease, potentially uncovering new insights into metabolic and neurological disorders.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2026). Lambda Therapeutic Research. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]
-
Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed. [Link]
-
Multiple reaction monitoring (MRM) transition list. ResearchGate. [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
-
Yanes, O., et al. (2011). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). PubMed Central. [Link]
-
Takeda, H., et al. (2024). Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS. PubMed. [Link]
-
This compound | C11H22O3. PubChem. [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020). LCGC North America. [Link]
-
Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. CORE. [Link]
-
Optimized MRM transitions for profiling of free fatty acids. ResearchGate. [Link]
-
Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. ResearchGate. [Link]
-
Surrogate Matrix And Surrogate Analyte Approaches For Definitive Quantitation of Endogenous Biomolecules. ResearchGate. [Link]
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions. Alturas Analytics. [Link]
-
11-hydroxyundecanoic acid. NIST WebBook. [Link]
-
Analytical standards & isotopically labeled substances. Szabo-Scandic. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. labs.iqvia.com [labs.iqvia.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Isolation of 2-Hydroxyundecanoic Acid from Biological Tissues
Abstract
This application note provides a comprehensive, in-depth guide for the selective isolation of 2-Hydroxyundecanoic acid, a medium-chain hydroxy fatty acid, from complex biological tissue matrices. Traditional liquid-liquid extraction methods for lipids often co-extract a wide range of compounds, leading to significant matrix effects and challenges in downstream analysis. We present a validated solid-phase extraction (SPE) protocol that leverages a mixed-mode retention mechanism to achieve high recovery and exceptional purity of the target analyte. The methodology is designed for researchers in lipidomics, metabolic disease, and drug development, offering a reliable workflow from tissue homogenization to the final, clean eluate ready for derivatization and analysis by Gas or Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS).
Introduction: The Challenge of Isolating Hydroxy Fatty Acids
This compound belongs to the class of alpha-hydroxy fatty acids (α-HFAs), which are important intermediates and signaling molecules in various metabolic pathways. Their analysis in tissues is critical for understanding physiological and pathophysiological processes. However, their amphipathic nature—possessing a moderately non-polar C11 alkyl chain and two polar functional groups (a carboxyl and a hydroxyl group)—makes their selective isolation challenging.[1] Tissues are a lipid-rich, complex milieu containing triglycerides, phospholipids, sterols, and other fatty acids that can interfere with accurate quantification.[2][3]
Solid-phase extraction (SPE) offers a powerful technique to overcome these challenges by separating compounds based on their physical and chemical properties.[4] This protocol employs a dual-retention mechanism strategy—combining reversed-phase and anion-exchange chromatography—to specifically bind this compound while systematically washing away interfering matrix components.
Principle of the Mixed-Mode SPE Method
The success of this protocol hinges on the strategic exploitation of the analyte's unique chemical structure. A mixed-mode SPE sorbent containing both a strong anion exchanger (SAX) and a reversed-phase (e.g., C8 or C18) chemistry is ideal.
-
Reversed-Phase Interaction: The C11 alkyl chain of this compound provides sufficient hydrophobicity to be retained on a non-polar C18 sorbent via van der Waals forces.[5][6] This is the primary mechanism for separating it from highly polar, water-soluble contaminants.
-
Anion-Exchange Interaction: The carboxylic acid group (pKa ≈ 4.8) can be deprotonated to its anionic carboxylate form (R-COO⁻) by adjusting the sample pH to be at least two units higher (i.e., pH > 6.8).[7] This negatively charged group then forms a strong ionic bond with the positively charged functional groups (e.g., quaternary amine) of a strong anion-exchange sorbent.[8]
This dual-retention mechanism is highly selective. Neutral lipids will be retained by the reversed-phase mechanism but not the anion exchanger, while other polar acidic compounds may bind to the anion exchanger but will have different hydrophobic retention, allowing for their differential removal during the wash steps.
Workflow Overview
The entire process, from raw tissue to purified analyte, is visualized below. This multi-stage approach ensures that each step effectively prepares the sample for the next, maximizing purity and recovery.
Caption: Analyte retention on a mixed-mode SPE sorbent.
Method Performance and Validation
A robust analytical method requires validation to ensure it is trustworthy and reproducible. [9]The following parameters should be assessed when implementing this protocol.
| Parameter | Target Value | Rationale |
| Analyte Recovery | > 85% | Measures the efficiency of the extraction process. Determined by comparing spiked pre- and post-extraction samples. |
| Reproducibility (RSD) | < 15% | Assesses the precision of the method over multiple preparations. [10] |
| Matrix Effect | 80-120% | Evaluates the suppression or enhancement of the analytical signal caused by co-eluting matrix components. |
| Purity | High | Assessed qualitatively by comparing chromatograms of the final eluate to a neat standard. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | 1. Incomplete elution. | 1. Ensure the Elution Buffer is sufficiently acidic (1-2% FA). Try a second 2 mL elution and combine the fractions. |
| 2. Analyte breakthrough during loading/washing. | 2. Reduce the flow rate. Ensure the sample pH is sufficiently basic (>6.8) before loading. Ensure the non-polar wash (Hexane) is not too strong (do not use Ethyl Acetate). | |
| 3. Sorbent bed dried out before loading. | 3. Repeat the extraction, ensuring the sorbent bed remains solvated after the equilibration step. | |
| Poor Sample Purity | 1. Ineffective removal of neutral lipids. | 1. Ensure the Hexane wash step is performed. Increase the volume of the hexane wash to 5 mL if necessary. |
| 2. Co-elution of other acidic compounds. | 2. Optimize the wash steps. A wash with a moderate-polarity solvent like Dichloromethane after the hexane wash may remove other retained compounds. | |
| High Variability (RSD) | 1. Inconsistent tissue homogenization. | 1. Standardize homogenization time and technique. Ensure the tissue is completely disrupted. |
| 2. Inconsistent flow rate during SPE. | 2. Use a vacuum manifold with flow control and ensure a consistent, slow drip rate for all samples. |
References
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021).
- Ruiz-Gutierrez, V., & Perez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds.
- SPE Method Development Tips and Tricks. (n.d.). Agilent.
- Christie, W. W. (1992). Solid-phase extraction columns in the analysis of lipids. Advances in Lipid Methodology – One, 1-17.
- Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry. Analytica Chimica Acta, 944, 58-66.
- Preparation of Lipid Extracts from Tissues. (n.d.). AOCS - American Oil Chemists' Society.
- Al-Soud, Y. A., & Al-Masoudi, N. A. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 26(11), 3167.
- PubChem. (n.d.). This compound.
- Parastar, H., & Tauler, R. (2014). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin.
- Ulmer, C. Z., & Garrett, T. J. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 11(5), 276.
- Choosing the best Ion Exchange Mode for Solid Phase Extraction. (2023). Biotage.
- Majors, R. E. (2018). How It Works: Ion-Exchange SPE.
- Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). Metabolites, 13(9), 1013.
- Validation of SPE Products and Associated Procedures with EPA Method 625.1. (n.d.). U.S. Environmental Protection Agency.
- Simple Approaches to Solid Phase Extraction (SPE) Method Development. (2016). Agilent Technologies.
- SPE for biological fluids. (2019). Thermo Fisher Scientific.
Sources
- 1. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. epa.gov [epa.gov]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating 2-Hydroxyundecanoic Acid as a Novel Biomarker in Metabolic Studies
Abstract
Metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. 2-Hydroxyundecanoic acid, a medium-chain hydroxy fatty acid, is an emerging metabolite of interest.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, experimental design, and analytical protocols for investigating this compound as a potential biomarker in metabolic studies. We present detailed methodologies for its quantification in biological matrices using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Scientific Background and Rationale
Metabolic homeostasis relies on the tightly regulated processing of lipids, carbohydrates, and amino acids. Dysregulation in these pathways often leads to the accumulation or depletion of specific intermediary metabolites, which can serve as sensitive biomarkers of disease. Fatty acids and their derivatives are particularly informative, as their profiles can reflect changes in diet, gut microbiome activity, and endogenous metabolic flux, such as fatty acid oxidation and synthesis.[3][4]
This compound (2-HUA) is a C11 alpha-hydroxy fatty acid.[1] While its precise biological role is still under investigation, other alpha-hydroxy fatty acids are known to be involved in peroxisomal alpha-oxidation, a key pathway for the metabolism of branched-chain fatty acids and 2-hydroxy long-chain fatty acids. Alterations in this pathway are linked to several metabolic and neurological disorders. Therefore, quantifying 2-HUA may provide a window into the activity of specific enzymatic pathways that are perturbed in metabolic disease.
Putative Metabolic Positioning of this compound
The presence of 2-HUA in biological systems likely results from the action of a fatty acid 2-hydroxylase (FA2H) on its parent fatty acid, undecanoic acid. It can then be further metabolized via dehydrogenation to an alpha-keto acid. Perturbations in the expression or activity of the enzymes in this pathway could lead to disease-relevant fluctuations in 2-HUA concentrations.
Caption: Putative metabolic pathway involving this compound.
Experimental Design and Workflow
A robust investigation of a potential biomarker requires a systematic workflow, from sample acquisition to final data interpretation. The following diagram outlines a typical experimental process for assessing 2-HUA levels in a case-control study. The key stages include careful sample collection, rigorous sample preparation to isolate the analyte, precise analytical measurement, and appropriate statistical analysis.
Caption: General experimental workflow for biomarker discovery and validation.
Analytical Protocols for Quantification
Accurate quantification is paramount. Due to the complexity of biological matrices, sample preparation is critical to remove interferences and ensure high sensitivity.[3] We provide two validated protocols for fatty acid analysis, which can be adapted for this compound.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a gold standard for fatty acid profiling and relies on the chemical derivatization of 2-HUA to a volatile ester, typically a fatty acid methyl ester (FAME), for analysis.[5]
Rationale: Derivatization with an agent like acetyl chloride in methanol both hydrolyzes 2-HUA from complex lipids and converts the carboxylic acid to a methyl ester.[5] This step is essential to make the molecule volatile enough for gas chromatography. The subsequent liquid-liquid extraction isolates the less polar FAMEs from the aqueous components of the reaction mixture.
Step-by-Step Methodology:
-
Sample Aliquoting: In a 2 mL glass vial with a screw cap, add 50 µL of the biological sample (e.g., plasma, serum).[5]
-
Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., Lauric Acid-d3 or a commercially available C11-hydroxy-d-fatty acid) of known concentration to correct for extraction variability.
-
Derivatization/Transesterification:
-
Extraction:
-
Cool the sample to room temperature.
-
Add 500 µL of iso-octane and 200 µL of a saturated sodium chloride solution to facilitate phase separation.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Sample Transfer: Carefully transfer the upper iso-octane layer, containing the FAMEs, to a GC vial with a 250 µL glass insert.[6]
-
GC-MS Analysis:
-
Inject 1 µL of the extract into the GC-MS system.
-
GC Column: Use a polar capillary column (e.g., HP-88 or similar cyanopropyl phase) suitable for FAME separation.[5]
-
Oven Program: Start at 100°C, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for 2-HUA methyl ester and the internal standard.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and may not require derivatization, allowing for a more direct measurement of the native acid.[7]
Rationale: This protocol uses protein precipitation to remove the bulk of matrix proteins, followed by a liquid-liquid extraction to isolate lipids. Reversed-phase chromatography separates 2-HUA from other fatty acids based on polarity, and tandem mass spectrometry provides highly specific detection and quantification through Multiple Reaction Monitoring (MRM).
Step-by-Step Methodology:
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).
-
Internal Standard Addition: Add 10 µL of an appropriate isotopically labeled internal standard.
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Transfer the supernatant to a new tube. For cleaner extracts, a subsequent liquid-liquid or solid-phase extraction (SPE) can be performed.[8][9]
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample.
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 100% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
MS/MS Detection: Operate in negative ion electrospray ionization (ESI-) mode. Use MRM to monitor the specific precursor-to-product ion transition for 2-HUA (e.g., m/z 201.1 -> fragment) and its internal standard.
-
Data Analysis and Interpretation
Quantitative analysis requires the creation of a standard curve using a certified standard of this compound.
-
Calibration Curve: Prepare a series of standards of known concentrations (e.g., 0.1 to 50 µM) in a surrogate matrix (e.g., stripped serum or PBS). Process these standards alongside the unknown samples using the chosen protocol. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantification: Determine the concentration of 2-HUA in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Statistical Analysis: Compare the concentration of 2-HUA between experimental groups (e.g., healthy controls vs. metabolic disease patients) using appropriate statistical tests (e.g., Student's t-test or Mann-Whitney U test).
Hypothetical Data Presentation
The table below illustrates how results might be presented, comparing 2-HUA levels in healthy individuals versus those with a metabolic disorder.
| Group | N | 2-HUA Concentration (µM) [Mean ± SD] | p-value |
| Healthy Controls | 50 | 2.5 ± 0.8 | <0.001 |
| Metabolic Disease | 50 | 5.1 ± 1.2 |
Interpretation: In this hypothetical example, the statistically significant elevation of this compound in the disease group suggests it could be a valuable biomarker. Further analysis, such as Receiver Operating Characteristic (ROC) curve analysis, would be necessary to evaluate its diagnostic potential.
Conclusion
This application note provides a foundational framework for the analytical validation of this compound as a biomarker in metabolic research. By employing robust and well-validated methods such as GC-MS and LC-MS/MS, researchers can accurately quantify this novel fatty acid in complex biological samples. The presented protocols, grounded in established principles of lipid analysis, offer a reliable starting point for investigating the link between this compound and various metabolic states, potentially paving the way for new diagnostic tools and therapeutic insights.
References
-
Nowak, J., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. Available at: [Link]
-
Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. Available at: [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]
-
Yang, L., Bai, Y., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Pajand, A., et al. (2015). Application of Solid Phase Microextraction for Quantitation of Polyunsaturated Fatty Acids in Biological Fluids. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5282899, this compound. PubChem. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 2-Hydroxyundecanoate (HMDB0059736). HMDB. Available at: [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
-
Harvey, D. Selected Methods of Analysis. LibreTexts Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21488, 2-Hydroxydecanoic Acid. PubChem. Available at: [Link]
-
Han, J., et al. (2023). The Potential of Bile Acids as Biomarkers for Metabolic Disorders. MDPI. Available at: [Link]
-
World Health Organization. (2011). Analytical methods and achievability. NCBI Bookshelf. Available at: [Link]
-
Park, S.J., et al. (2013). Extended metabolic pathways for production of the 2-hydroxyacid containing PHAs. ResearchGate. Available at: [Link]
-
D'Amico, F., et al. (2021). Innovative Biomarkers for Obesity and Type 1 Diabetes Based on Bifidobacterium and Metabolomic Profiling. MDPI. Available at: [Link]
-
He, J., et al. (2022). Health Benefits and Side Effects of Short-Chain Fatty Acids. MDPI. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 2-Hydroxycaproic acid (HMDB0001624). HMDB. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77237, 11-Hydroxyundecanoic acid. PubChem. Available at: [Link]
-
Zhang, Y., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition. Available at: [Link]
-
Carrillo-Munoz, A.J., et al. (2021). Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections. Mycopathologia. Available at: [Link]
-
Wang, T.J., et al. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk. Lund University Research Portal. Available at: [Link]
-
Zirngibl, K., et al. (2022). Combining metabolic phenotype determination with metabolomics and transcriptional analyses to reveal pathways regulated by hydroxycarboxylic acid receptor 2. Breast Cancer Research. Available at: [Link]
-
Gopaul, N.K., et al. (2000). Dicarboxylic acids as markers of fatty acid peroxidation in diabetes. ResearchGate. Available at: [Link]
Sources
- 1. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential of Bile Acids as Biomarkers for Metabolic Disorders [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols for Stable Isotope Labeling of 2-Hydroxyundecanoic Acid in Flux Analysis
Introduction: Unraveling Metabolic Fates with Stable Isotopes
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By tracing the journey of stable, non-radioactive isotopes through metabolic pathways, researchers can gain a dynamic understanding of cellular metabolism.[1][2][3] This application note provides a detailed guide for the use of stable isotope labeling, specifically focusing on 2-hydroxyundecanoic acid, to elucidate metabolic fluxes. This compound, a medium-chain hydroxy fatty acid, is implicated in several metabolic processes, including peroxisomal fatty acid oxidation and sphingolipid metabolism.[4][5][6] Understanding its metabolic fate is crucial for researchers in fields ranging from metabolic disorders to drug development.
This document will provide in-depth protocols and the scientific rationale behind the experimental design, from the synthesis of isotopically labeled this compound to the final analysis of metabolic fluxes using mass spectrometry.
The Metabolic Crossroads of this compound
This compound is a 2-hydroxy fatty acid, a class of molecules known to be involved in peroxisomal α-oxidation.[7][8] This pathway is distinct from the more common β-oxidation that occurs in mitochondria and is essential for the breakdown of certain fatty acids that cannot be processed by β-oxidation.[7][8] The α-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[7]
Furthermore, 2-hydroxy fatty acids are known components of sphingolipids, a class of lipids that play critical roles in cell signaling and membrane structure.[5][6][9] The incorporation of this compound into sphingolipids can influence membrane properties and cellular processes.[6] Therefore, tracing the metabolic fate of this compound can provide insights into both fatty acid catabolism and complex lipid biosynthesis.
Below is a diagram illustrating the central role of this compound in these pathways.
Caption: Metabolic pathways of this compound.
PART 1: Synthesis of Stable Isotope-Labeled this compound
The foundation of any metabolic flux analysis study is the synthesis of a high-purity, isotopically labeled tracer. Here, we outline a general strategy for the synthesis of [1-¹³C]-2-hydroxyundecanoic acid. This protocol can be adapted for other labeling patterns (e.g., ¹³C on the alkyl chain or deuteration) by selecting the appropriate starting materials.
Protocol 1: Synthesis of [1-¹³C]-2-Hydroxyundecanoic Acid
This synthesis is a multi-step process that involves the introduction of the ¹³C label followed by the formation of the α-hydroxy acid.
Step 1: Synthesis of [1-¹³C]-Undecanoic Acid
A common method for introducing a ¹³C-labeled carboxyl group is through the use of a Grignard reagent and ¹³CO₂.
-
Prepare the Grignard Reagent: React 1-bromodecane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form decylmagnesium bromide.
-
Carbonation with ¹³CO₂: Bubble ¹³CO₂ gas (from a cylinder or generated from Ba¹³CO₃) through the Grignard reagent solution at 0°C.
-
Acidification and Extraction: Acidify the reaction mixture with aqueous HCl to protonate the carboxylate. Extract the resulting [1-¹³C]-undecanoic acid with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: α-Bromination of [1-¹³C]-Undecanoic Acid
The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids.
-
Reaction Setup: In a round-bottom flask, combine [1-¹³C]-undecanoic acid with a catalytic amount of red phosphorus.
-
Bromination: Slowly add bromine (Br₂) to the mixture and heat gently. The reaction is typically refluxed until the bromine color disappears.
-
Workup: Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide. The resulting 2-bromo-[1-¹³C]-undecanoic acid can be extracted with an organic solvent.
Step 3: Nucleophilic Substitution to form [1-¹³C]-2-Hydroxyundecanoic Acid
The final step involves the displacement of the bromine atom with a hydroxyl group.
-
Hydrolysis: Dissolve the 2-bromo-[1-¹³C]-undecanoic acid in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.
-
Heating: Heat the mixture to facilitate the SN2 reaction.
-
Acidification and Purification: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate and hydroxyl groups. The final product, [1-¹³C]-2-hydroxyundecanoic acid, can be purified by recrystallization or column chromatography.
The successful synthesis and purification of the labeled compound should be confirmed by NMR and mass spectrometry to ensure high chemical and isotopic purity.[10][11][12][13]
PART 2: Cell Culture and Labeling Experiments
The design of the cell culture and labeling experiment is critical for obtaining meaningful flux data.
Protocol 2: Cell Culture and Stable Isotope Labeling
-
Cell Seeding: Plate the cells of interest (e.g., hepatocytes, neurons, or cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Media Preparation: Prepare a custom culture medium that is devoid of unlabeled undecanoic acid and this compound to minimize isotopic dilution from endogenous sources.
-
Introduction of the Tracer: Replace the standard culture medium with the custom medium supplemented with a known concentration of [1-¹³C]-2-hydroxyundecanoic acid. The concentration of the tracer should be optimized to ensure sufficient labeling without causing cellular toxicity.
-
Time-Course Experiment: To determine the time required to reach isotopic steady state, harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours) after the introduction of the tracer.[2] Isotopic steady state is achieved when the isotopic enrichment of the target metabolites no longer changes over time.[2]
-
Cell Harvesting and Quenching:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Immediately quench metabolic activity by adding a cold solvent, such as liquid nitrogen or a methanol/water mixture at -20°C. This step is crucial to prevent enzymatic reactions from continuing after cell lysis.
-
PART 3: Metabolite Extraction and Sample Preparation
The accurate measurement of intracellular labeled metabolites requires an efficient and reproducible extraction protocol.
Protocol 3: Extraction of Fatty Acids from Cells
This protocol is adapted from established methods for fatty acid analysis.[1][14]
-
Cell Lysis: To the quenched cell pellet, add a two-phase solvent system, typically a mixture of methanol, chloroform, and water (e.g., in a 2:1:0.8 ratio).
-
Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic phases. The lipids, including this compound, will partition into the lower organic phase.
-
Collection and Drying: Carefully collect the organic phase and transfer it to a clean tube. Dry the solvent under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization for Mass Spectrometry Analysis: To improve the chromatographic properties and ionization efficiency of this compound for mass spectrometry, a derivatization step is often necessary.[15][16]
PART 4: Mass Spectrometry Analysis and Flux Calculation
Mass spectrometry is the analytical cornerstone of MFA, allowing for the sensitive and specific detection of isotopologues.
Instrumentation and Data Acquisition
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent chromatographic separation of fatty acid derivatives.[19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and is suitable for a wider range of compounds without the need for extensive derivatization.[17][18][20]
Table 1: Suggested Mass Spectrometry Parameters
| Parameter | GC-MS | LC-MS/MS |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive or Negative |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), Orbitrap |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Collision Gas | N/A | Argon or Nitrogen |
Data Analysis and Flux Calculation
-
Isotopologue Distribution Analysis: The raw mass spectrometry data is processed to determine the mass isotopologue distribution (MID) of this compound and its downstream metabolites. This involves correcting for the natural abundance of ¹³C.
-
Metabolic Modeling: The MIDs are then used as input for metabolic flux analysis software (e.g., INCA, Metran).[21][22] These programs use mathematical models of the relevant metabolic network to estimate the fluxes through different pathways that best fit the experimental data.
The following diagram illustrates the general workflow for a stable isotope labeling experiment for flux analysis.
Caption: Experimental workflow for flux analysis.
Conclusion: Gaining Deeper Metabolic Insights
Stable isotope labeling of this compound provides a powerful tool for dissecting its metabolic roles in both fatty acid oxidation and sphingolipid metabolism. The protocols outlined in this application note offer a comprehensive framework for researchers to design and execute robust metabolic flux analysis experiments. By carefully considering each step, from tracer synthesis to data analysis, scientists can gain valuable insights into the dynamic nature of cellular metabolism, paving the way for new discoveries in health and disease.
References
-
Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]
- van der Zande, M., et al. (2021). Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4. Journal of Lipid Research, 62, 100088.
-
LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison. Retrieved from [Link]
- Crown, S. B., & Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13.
- Wang, Y., et al. (2020). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Journal of Pharmaceutical and Biomedical Analysis, 184, 113190.
- Hellerstein, M. K. (2017). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. American Journal of Physiology-Cell Physiology, 313(4), C383-C400.
- Heise, J., et al. (2018). 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. Metabolic Engineering, 49, 104-113.
- Li, Q., et al. (2011). Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS. Analytical Chemistry, 83(8), 3094-3101.
- Rolletschek, H., et al. (2020). 13C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis. International Journal of Molecular Sciences, 21(19), 7234.
- Heise, J., et al. (2018). 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. Metabolic Engineering, 49, 104-113.
- Li, Q., et al. (2011). Improved LC-MS Method for the Determination of Fatty Acids in Red Blood Cells by LC-Orbitrap MS. Analytical Chemistry, 83(8), 3094-3101.
-
Alpha oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
- Eye, D. B., et al. (2018). Overexpression of PGC-1α increases peroxisomal activity and mitochondrial fatty acid oxidation in human primary myotubes. American Journal of Physiology-Endocrinology and Metabolism, 314(3), E263-E276.
- Martin, M. L., et al. (2013). Sustained activation of sphingomyelin synthase by 2-hydroxyoleic acid induces sphingolipidosis in tumor cells. Journal of Lipid Research, 54(5), 1338-1348.
-
Alpha Oxidation: Location, Pathway, Steps, Significance. (2023, October 17). Microbe Notes. Retrieved from [Link]
- Troncoso-Ponce, M. A., et al. (2016). 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri. The Plant Journal, 88(5), 847-860.
- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405–414.
- Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology, 19(3), 175-191.
- Wang, C., et al. (2019). A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts using formic acid as the C-1 source.
- Josten, P., et al. (2022). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Chemistry – A European Journal, 28(48), e202201131.
- Huang, B., & Rohrer, J. (2019). Determination of organic acids in herbal beverages using a compact ion chromatography system coupled with mass spectrometry.
- Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10.
- Josten, P., et al. (2022).
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908.
- Williamson, D. J., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(34), 7949-7954.
- Zang, Y., et al. (2021). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Molecular Biology, 2293, 135-151.
- Hannun, Y. A., & Obeid, L. M. (2023). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. Journal of Biological Chemistry, 299(5), 104671.
Sources
- 1. lipidmaps.org [lipidmaps.org]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained activation of sphingomyelin synthase by 2-hydroxyoleic acid induces sphingolipidosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases [mdpi.com]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. Sphingolipids and their metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts using formic acid as the C-1 source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2-Hydroxyundecanoic Acid as a Standard in Quantitative Lipidomics
Introduction: The Significance of 2-Hydroxy Fatty Acids in Biological Systems
2-Hydroxy fatty acids (2-OH-FAs) are a unique class of lipids characterized by a hydroxyl group on the second carbon of the fatty acyl chain. These molecules are not merely metabolic intermediates but play crucial roles in a variety of biological processes. They are integral components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys.[1][2] The presence of the 2-hydroxyl group imparts distinct physicochemical properties to the lipids they form, influencing membrane structure and function.[3]
The metabolism of 2-OH-FAs is tightly regulated, primarily through two key pathways: their synthesis via the action of fatty acid 2-hydroxylase (FA2H) for incorporation into sphingolipids, and their degradation via the peroxisomal α-oxidation pathway.[4][5] Dysregulation of these pathways is associated with severe neurodegenerative diseases, highlighting the importance of accurately quantifying these molecules to understand their role in health and disease.[3]
2-Hydroxyundecanoic acid, a medium-chain 2-hydroxy fatty acid, serves as an excellent internal standard for the quantitative analysis of a range of 2-hydroxy fatty acids in complex biological matrices. Its odd-chain length and distinct mass make it a suitable candidate for mass spectrometry-based lipidomics platforms. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a standard for robust and accurate quantitative lipidomics.
Metabolic Context: Synthesis and Degradation of 2-Hydroxy Fatty Acids
A thorough understanding of the metabolic pathways involving 2-OH-FAs is essential for designing and interpreting quantitative lipidomics experiments.
Synthesis of 2-Hydroxy Fatty Acids and their Incorporation into Sphingolipids
The primary route for the synthesis of 2-OH-FAs in mammals is the direct hydroxylation of a fatty acid precursor by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[3][5] The resulting 2-OH-FA is then activated to its coenzyme A (CoA) ester and subsequently incorporated into ceramides by ceramide synthases. These 2-hydroxy ceramides can be further metabolized to more complex sphingolipids like galactosylceramides, which are vital components of the myelin sheath.[5]
Diagram: Simplified Sphingolipid Metabolism Pathway Incorporating 2-Hydroxy Fatty Acids
Caption: Synthesis of 2-hydroxy sphingolipids.
Degradation of 2-Hydroxy Fatty Acids via α-Oxidation
Unlike the more common β-oxidation pathway for fatty acid catabolism, 2-OH-FAs are degraded through α-oxidation, a process that occurs in peroxisomes.[4][6] This pathway involves the removal of one carbon atom at a time from the carboxyl end of the fatty acid. The initial step is the oxidation of the 2-hydroxy fatty acid to a 2-keto fatty acid, followed by decarboxylation. This process is crucial for the breakdown of branched-chain fatty acids and 2-hydroxy fatty acids.[4][6]
Diagram: The α-Oxidation Pathway
Caption: Key steps of the α-oxidation pathway.
Quantitative Analysis of 2-Hydroxy Fatty Acids: Methodological Considerations
The accurate quantification of 2-OH-FAs in biological samples presents analytical challenges due to their structural similarity to other fatty acids and often low abundance. The use of a suitable internal standard is paramount for achieving reliable and reproducible results.
The Role of this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of other 2-OH-FAs for several reasons:
-
Structural Similarity: As a 2-hydroxy fatty acid, it mimics the chemical behavior of the target analytes during extraction, derivatization, and ionization.
-
Distinct Mass: Its C11 chain length provides a unique mass-to-charge ratio (m/z) that is unlikely to overlap with endogenous fatty acids in most biological systems.
-
Commercial Availability: High-purity this compound is commercially available from specialized lipid suppliers, ensuring consistency and quality.[2][7]
For the highest level of accuracy, the use of a stable isotope-labeled internal standard, such as deuterated this compound, is recommended. While not as readily available commercially, custom synthesis services can provide these standards.[8][9] The stable isotope-labeled standard co-elutes with the endogenous analyte but is distinguished by its mass, allowing for the most precise correction of matrix effects and variations in instrument response.
Experimental Protocols
The following sections provide detailed protocols for the quantitative analysis of 2-OH-FAs using this compound as an internal standard, covering both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms.
Protocol 1: Lipid Extraction from Biological Matrices
This protocol is a general procedure for the extraction of total lipids from various biological samples. The choice of solvent system can be optimized based on the specific lipid classes of interest.
Materials:
-
Homogenizer (for tissue samples)
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard Stock Solution: this compound in ethanol (e.g., 1 mg/mL)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Use 50-100 µL of the sample.
-
Cells: Resuspend a cell pellet (e.g., 1-5 million cells) in phosphate-buffered saline (PBS).
-
Tissues: Homogenize a known weight of tissue (e.g., 20-50 mg) in PBS.
-
-
Internal Standard Spiking: Add a known amount of the this compound internal standard stock solution to the sample. The amount should be chosen to be within the linear range of the analytical method.
-
Lipid Extraction (Folch Method): a. Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample. b. Vortex vigorously for 2 minutes. c. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. d. Vortex for another 2 minutes. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of the Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., hexane for GC-MS derivatization, or a mobile phase compatible solvent for LC-MS).
Diagram: Lipid Extraction and Preparation Workflow
Caption: General workflow for lipid extraction.
Protocol 2: Quantitative Analysis of 2-Hydroxy Fatty Acids by GC-MS
GC-MS analysis of 2-OH-FAs requires derivatization to increase their volatility and improve chromatographic performance. A two-step derivatization is often employed to convert the carboxylic acid to a methyl ester and the hydroxyl group to a trimethylsilyl (TMS) ether.[2][5]
Materials:
-
Derivatization reagents:
-
Boron trifluoride in methanol (BF3-Methanol) or Methanolic HCl
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Hexane (GC grade)
-
Pyridine (GC grade)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Procedure:
-
Derivatization - Step 1 (Esterification): a. To the dried lipid extract, add 500 µL of BF3-Methanol (14% w/v). b. Cap the tube tightly and heat at 60°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of water and 1 mL of hexane. e. Vortex and centrifuge to separate the phases. f. Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean tube. g. Evaporate the hexane to dryness under a stream of nitrogen.
-
Derivatization - Step 2 (Silylation): a. To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. b. Cap the tube and heat at 60°C for 30 minutes. c. Cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a temperature program that allows for the separation of the derivatized 2-OH-FAs. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes. c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted quantification. Monitor characteristic ions for the derivatized 2-OH-FAs and the this compound internal standard.
Data Analysis:
-
Generate a calibration curve by analyzing a series of known concentrations of a representative 2-OH-FA standard (e.g., 2-hydroxypalmitic acid) with a fixed amount of the this compound internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Use the regression equation from the calibration curve to calculate the concentration of the 2-OH-FAs in the biological samples.
Table 1: Example GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 100°C (2 min), then 10°C/min to 280°C (10 min) |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Protocol 3: Quantitative Analysis of 2-Hydroxy Fatty Acids by LC-MS/MS
LC-MS/MS offers the advantage of analyzing 2-OH-FAs without the need for derivatization, although derivatization can be used to enhance sensitivity. This protocol describes a direct analysis method.
Materials:
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Methanol (LC-MS grade)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract from Protocol 1 in 100 µL of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B).
-
LC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system. b. Use a gradient elution to separate the 2-OH-FAs. A typical gradient might be: start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions. c. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. d. Develop a Multiple Reaction Monitoring (MRM) method to detect the precursor-to-product ion transitions for the target 2-OH-FAs and the this compound internal standard.
Data Analysis:
-
The data analysis procedure is similar to the GC-MS method. Construct a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Quantify the 2-OH-FAs in the samples using the calibration curve.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 50-95% B over 15 min |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | ESI Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Method Validation and Quality Control
For reliable quantitative results, it is crucial to validate the analytical method. Key validation parameters include:
-
Linearity: Assess the linear range of the assay by analyzing a series of calibration standards.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analytes by comparing the response of the analyte in the matrix to its response in a neat solution.
-
Recovery: Assess the efficiency of the extraction procedure by comparing the amount of analyte recovered from a spiked sample to the amount initially added.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (GC-MS) | Incomplete derivatization | Optimize derivatization time and temperature. Ensure reagents are fresh. |
| Active sites in the GC system | Use a deactivated liner and column. Condition the column. | |
| Low Signal Intensity (LC-MS/MS) | Ion suppression | Optimize mobile phase composition. Use a stable isotope-labeled internal standard. |
| Inefficient ionization | Adjust ESI source parameters (e.g., spray voltage, gas flows). | |
| High Variability in Results | Inconsistent sample preparation | Ensure accurate pipetting and consistent handling of all samples. |
| Internal standard instability | Store internal standard stock solution properly and prepare fresh working solutions. |
Conclusion
This compound is a valuable tool for the accurate and precise quantification of 2-hydroxy fatty acids in complex biological samples. By serving as an internal standard, it enables researchers to overcome the challenges associated with quantitative lipidomics and obtain reliable data to further elucidate the roles of these important lipids in health and disease. The protocols outlined in this application note provide a robust framework for the implementation of this compound in both GC-MS and LC-MS/MS-based lipidomics workflows. As with any analytical method, proper validation is essential to ensure the quality and integrity of the generated data.
References
-
BYJU'S. (n.d.). Alpha oxidation of fatty acids. Retrieved from [Link]
-
LIPID MAPS. (2007). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
-
Microbe Notes. (2023, October 17). Alpha Oxidation: Location, Pathway, Steps, Significance. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Retrieved from [Link]
-
PubMed. (2025, July 9). Synthesis of deuterated acids and bases using bipolar membranes. Retrieved from [Link]
-
The Medical Biochemistry Page. (2026, January 12). Sphingolipid Metabolism and the Ceramides. Retrieved from [Link]
-
Hameed, S., & Hama, H. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4899. [Link]
-
Papada, E., Gioxari, A., & Kalogeropoulos, N. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules, 25(19), 4436. [Link]
-
Anderson, J. L., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 95(8), 3866–3875. [Link]
-
Deems, R. O., et al. (2014). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1198, 197–211. [Link]
-
Avanti Polar Lipids. (n.d.). Product Catalog. Retrieved from [Link]
-
Passariello, C. L., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 13, 994191. [Link]
-
Gray, N., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(24), 6093–6101. [Link]
-
Interchim. (n.d.). AVANTI POLAR LIPIDS - Product List. Retrieved from [Link]
-
Hancock, S. E., et al. (2018). Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. Journal of lipid research, 59(8), 1510–1518. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Al-Asmari, A. A., et al. (2022). Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 14(1), 57-66. [Link]
-
Du Plessis, H. W., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3183. [Link]
-
Palacio, E., et al. (2021). Determination of long-chain fatty acids in anaerobic digester supernatant and olive mill wastewater exploiting an in-syringe dispersive liquid-liquid microextraction and derivatization-free GC-MS method. Analytical and bioanalytical chemistry, 413(18), 4647–4657. [Link]
-
Hancock, S. E., et al. (2018). Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. Journal of lipid research, 59(8), 1510–1518. [Link]
-
Cooper, M. J., & Anders, M. W. (1974). Determination of long chain fatty acids as 2-naphthacyl esters by high pressure liquid chromatography and mass spectrometry. Analytical chemistry, 46(12), 1849–1852. [Link]
-
Kobetić, R., et al. (2025, October 15). Quantification of free fatty acids in human stratum corneum using tandem mass spectrometry and surrogate analyte approach. Retrieved from [Link]
Sources
- 1. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. superchroma.com.tw [superchroma.com.tw]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-Hydroxyundecanoic Acid into Cell Culture Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation and study of 2-Hydroxyundecanoic acid (2-HUA) in mammalian cell culture models. 2-HUA is a hydroxylated medium-chain fatty acid with emerging significance in cellular signaling and metabolism. Due to the inherent low aqueous solubility of fatty acids, successful in vitro studies necessitate meticulous preparation and handling. This guide moves beyond simple step-by-step instructions to explain the critical rationale behind each procedural choice, ensuring experimental reproducibility and scientific validity. We present detailed, field-proven protocols for the preparation of 2-HUA-Bovine Serum Albumin (BSA) complexes, cytotoxicity assessment, and the analysis of key biological outcomes, including the modulation of ceramide synthesis and G protein-coupled receptor 84 (GPR84) signaling.
Scientific Introduction: The Rationale for Studying this compound
This compound (2-HUA) is a medium-chain fatty acid (MCFA) characterized by a hydroxyl group at the alpha-carbon (C2) position.[1] While lipids are fundamental for cellular structure and energy, specific fatty acid species, including hydroxylated variants, are now recognized as potent signaling molecules that regulate diverse cellular processes.[]
The 2-hydroxylation of fatty acids is a critical modification in sphingolipid biology.[3][4] Sphingolipids, such as ceramides, are not merely structural components of membranes but also key mediators of cell signaling, involved in apoptosis, proliferation, and differentiation.[5][6] The incorporation of 2-hydroxy fatty acids (2-OHFAs) into ceramides, a reaction catalyzed by ceramide synthases, can significantly alter membrane biophysics and cellular signaling cascades.[7] Studies on related 2-OHFAs have demonstrated potent anti-cancer activities and the ability to sensitize tumor cells to chemotherapy, suggesting that these lipids or their metabolic derivatives could be valuable therapeutic agents.[8][9][10]
Furthermore, MCFAs and their hydroxylated derivatives have been identified as endogenous ligands for G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells like macrophages and neutrophils.[11][12][13] GPR84 activation is associated with pro-inflammatory responses, making it a target of interest for inflammatory diseases.[11][14] Given that 2-hydroxy-C10 and 2-hydroxy-C12 fatty acids are known GPR84 agonists, it is highly probable that 2-HUA (2-hydroxy-C11) also functions as a signaling ligand for this receptor.[11]
The primary challenge in studying 2-HUA in vitro is its poor solubility in aqueous cell culture media.[15][16] To overcome this, 2-HUA must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), which mimics its physiological transport in vivo.[17][18] The molar ratio of fatty acid to BSA is a critical experimental parameter that dictates the concentration of "free" or bioavailable 2-HUA and can profoundly impact cellular responses.[16][17]
This guide provides the necessary protocols to reliably prepare and apply 2-HUA in cell culture, enabling the rigorous investigation of its biological functions.
Essential Materials and Reagents
| Reagent/Material | Specifications | Recommended Supplier |
| This compound (2-HUA) | >98% purity | Cayman Chemical, Avanti Polar Lipids |
| Bovine Serum Albumin (BSA) | Fatty Acid-Free, Fraction V | Sigma-Aldrich, Thermo Fisher Scientific |
| Ethanol, Anhydrous | 200 Proof, ACS Grade | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Cell Culture Grade, Sterile | ATCC, Sigma-Aldrich |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Ca2+/Mg2+ free, Sterile | Gibco, Corning |
| Cell Culture Medium | As required for the specific cell line | Gibco, Corning |
| Fetal Bovine Serum (FBS) | Heat-inactivated, Low Endotoxin | Gibco, ATCC |
| Cytotoxicity Assay Kit | e.g., MTT, XTT, Neutral Red, or PrestoBlue™ | Thermo Fisher Scientific, Promega |
| Sterile Labware | 15/50 mL conical tubes, microcentrifuge tubes | Falcon, Eppendorf |
| Water Bath or Heating Block | Capable of maintaining 37°C and 65°C | |
| Sterile Filtration Units | 0.22 µm pore size | Millipore, Pall |
Core Protocol: Preparation of 2-HUA-BSA Complexes
This protocol is the cornerstone of any experiment involving 2-HUA. The objective is to create a stable, soluble complex that ensures consistent delivery of the fatty acid to the cells.
Causality Behind the Method:
-
Solvent Choice: 2-HUA is dissolved in ethanol at an elevated temperature to overcome its hydrophobicity and create a concentrated primary stock.[17] The final ethanol concentration in the culture medium must be kept to a minimum (ideally <0.1%) to avoid solvent-induced cytotoxicity.[16][19]
-
Fatty Acid-Free BSA: Standard BSA is contaminated with endogenous lipids that would compete with 2-HUA and confound experimental results. Using fatty acid-free BSA is mandatory for accurate and reproducible findings.[16][17]
-
Temperature Control: The complexation process is performed at 37°C. While higher temperatures can increase solubility, temperatures exceeding 50°C risk denaturing the albumin, which can lead to aggregation and altered bioavailability of the fatty acid.[16]
-
Molar Ratio: A molar ratio of 5:1 (2-HUA:BSA) is a common starting point that ensures sufficient carrying capacity while minimizing unbound fatty acid that could form cytotoxic micelles.[17] This ratio can and should be optimized depending on the cell type and experimental goals.
Step-by-Step Protocol:
Part A: Preparation of Stock Solutions
-
150 mM 2-HUA Stock in Ethanol:
-
Calculate the required mass of 2-HUA (MW: 202.29 g/mol ). For 1 mL of stock: 0.150 mol/L * 0.001 L * 202.29 g/mol = 0.0303 g (30.3 mg).
-
Weigh 30.3 mg of 2-HUA into a sterile glass vial.
-
Add 1 mL of 100% ethanol.
-
Cap tightly and heat in a 65°C water bath, vortexing periodically until the 2-HUA is completely dissolved. This stock can be stored at -20°C for up to 6 months.
-
-
10% (w/v) Fatty Acid-Free BSA Stock:
-
Weigh 1 g of fatty acid-free BSA and dissolve it in 10 mL of sterile DPBS or serum-free medium.
-
Gentle swirling or rocking at room temperature is recommended to avoid foaming. Do not vortex vigorously.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
This stock can be stored at 4°C for up to 2 weeks or aliquoted and stored at -20°C for longer periods.
-
Part B: Complexation of 2-HUA with BSA
The following steps describe the preparation of 1 mL of a 5:1 molar ratio 2-HUA:BSA complex, which can then be diluted into your final culture medium.
-
In a sterile 15 mL conical tube, add 67 µL of 10% fatty acid-free BSA solution.
-
Place the tube in a 37°C water bath for 5-10 minutes to pre-warm the BSA.
-
Add 3.3 µL of the 150 mM 2-HUA stock solution directly into the warmed BSA solution.
-
Gently vortex or flick the tube to mix and return it to the 37°C water bath for 1 hour. This incubation allows for the stable association of 2-HUA with albumin.
-
Visually inspect the solution. A clear solution indicates successful complexation. Any persistent cloudiness or precipitation suggests that the complex has not formed correctly, and the preparation should be discarded.[15]
-
This 1 mL solution now contains the 2-HUA-BSA complex (final concentration of 2-HUA is ~0.5 mM).
Part C: Preparation of Final Working Solution
-
Add 930 µL of pre-warmed (37°C) cell culture medium to the 1 mL of 2-HUA-BSA complex prepared in Part B. This example results in a final volume of 1 mL with a 2-HUA concentration of 0.5 mM. Note: The original 1mL calculation was simplified for clarity, this step normalizes the volume for a standard 1mL final addition. A more precise method is to add the BSA and 2-HUA to a tube, incubate, and then bring it up to the final desired volume with culture medium.
-
For a 100 µM final concentration in a 10 mL culture, you would add 200 µL of the 0.5 mM complexed stock.
-
Crucial Control (Vehicle): Prepare a parallel control by adding 3.3 µL of 100% ethanol to 67 µL of 10% BSA, incubating at 37°C for 1 hour, and diluting it in the same manner. This vehicle control accounts for any effects of the BSA and the residual solvent.[16]
Experimental Design and Validation
A successful study requires careful experimental design, including dose-response analysis and cytotoxicity assessment.
Workflow for Implementing 2-HUA Treatment
Caption: Experimental workflow for 2-HUA studies.
Protocol: Determining Optimal Concentration and Assessing Cytotoxicity
Rationale: Before investigating specific biological effects, it is essential to determine the concentration range in which 2-HUA is active but not broadly cytotoxic. Saturated fatty acids are generally less cytotoxic than unsaturated ones, but all fatty acids can induce cell stress at high concentrations.[20] An MTT or similar viability assay provides a quantitative measure of metabolic activity, which is a proxy for cell viability.[18][19]
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare 2-HUA-BSA complexes as described in Section 3. Create a series of 2x concentrated working solutions in your culture medium (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 µM). Also, prepare a 2x concentrated vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x working solutions to the corresponding wells (in triplicate or quadruplicate). This will dilute the treatment to the final 1x concentration.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). The incubation time should be based on the expected timeline of the biological effect you wish to study.
-
Viability Assay: At the end of the incubation period, perform the viability assay according to the manufacturer's instructions (e.g., for MTT, add reagent, incubate for 2-4 hours, then add solubilization solution and read absorbance).
-
Data Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percent viability against the log of the 2-HUA concentration to determine the IC50 (the concentration that reduces viability by 50%). Choose concentrations well below the IC50 for subsequent functional assays.
| 2-HUA Concentration (µM) | Mean Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| 25 | 1.22 ± 0.09 | 97.6% |
| 50 | 1.19 ± 0.07 | 95.2% |
| 100 | 1.15 ± 0.10 | 92.0% |
| 200 | 0.98 ± 0.08 | 78.4% |
| 400 | 0.65 ± 0.06 | 52.0% |
| 800 | 0.21 ± 0.04 | 16.8% |
| Table 1: Example cytotoxicity data for 2-HUA on a hypothetical cancer cell line after 48 hours of treatment. From this data, a non-toxic working concentration of 50-100 µM would be selected. |
Protocols for Analyzing Biological Effects
Based on the known biology of related lipids, two primary pathways to investigate are ceramide synthesis and GPR84 signaling.
Analysis of 2-HUA Incorporation into Ceramides
Rationale: 2-hydroxy fatty acids are known substrates for ceramide synthases and can be incorporated into various sphingolipids.[3][7] The accumulation of 2-OHFA-containing ceramides has been linked to apoptosis in some cancer cells.[7][9] Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying specific lipid species.[6][21][22]
Caption: De Novo Ceramide Synthesis Pathway.
High-Level Protocol for Ceramide Analysis:
-
Treatment: Culture cells in 10 cm dishes until ~80% confluent. Treat with an optimized, non-toxic concentration of 2-HUA (e.g., 100 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Wash cells twice with ice-cold DPBS. Scrape cells into a conical tube, centrifuge, and discard the supernatant. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C.
-
Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer or similar solvent-based method (e.g., using a chloroform/methanol mixture).[22] An internal standard (e.g., C17:0 ceramide) must be added at the start of the extraction for accurate quantification.[22]
-
LC-MS/MS Analysis: The extracted lipids are dried down, reconstituted in a suitable solvent, and analyzed by a reverse-phase HPLC coupled to a tandem mass spectrometer.[21][22]
-
Data Interpretation: Identify and quantify the ceramide species containing an N-acyl 2-hydroxyundecanoyl chain by its specific mass-to-charge ratio (m/z) and fragmentation pattern. Compare the levels in 2-HUA-treated samples versus vehicle controls.
Analysis of GPR84 Receptor Activation
Rationale: As a putative GPR84 agonist, 2-HUA is expected to trigger Gαi/o- and/or Gα15/q-mediated signaling pathways, leading to downstream effects like calcium mobilization, ERK activation, and cytokine production.[11][14][23] A functional readout, such as the secretion of a pro-inflammatory cytokine like Interleukin-8 (IL-8) or TNF-α from an appropriate cell line (e.g., human PMNs, THP-1 macrophages), provides strong evidence of receptor activation.[11]
Caption: GPR84 Signaling Pathway.
Protocol: Cytokine Secretion Assay (ELISA)
-
Cell Model: Use a cell line known to express GPR84, such as THP-1 cells differentiated into macrophages, or primary neutrophils.
-
Treatment: Seed cells in a 24-well plate. Treat with 2-HUA (at a non-toxic concentration) and a vehicle control for a suitable time to allow for cytokine production and secretion (e.g., 6-24 hours). A positive control, such as LPS, can also be included.
-
Supernatant Collection: At the end of the incubation, carefully collect the cell culture supernatant and centrifuge it to remove any detached cells.
-
ELISA: Perform a standard sandwich ELISA for the target cytokine (e.g., human IL-8) according to the kit manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the levels of secreted cytokine in 2-HUA-treated cells to the vehicle control.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the successful incorporation of this compound into in vitro cell culture models. By carefully preparing 2-HUA-BSA complexes and validating working concentrations through cytotoxicity assays, researchers can confidently investigate its downstream biological effects. The potential for 2-HUA to modulate critical pathways such as sphingolipid metabolism and GPR84-mediated inflammation opens exciting avenues for research in oncology, immunology, and metabolic disease. Future studies should focus on elucidating the specific ceramide synthase isoforms responsible for its incorporation, exploring its effects on membrane fluidity and raft formation, and validating its pro-inflammatory potential in co-culture models and in vivo systems.
References
-
Preparation of BSA complexed free fatty acids for in vitro studies. (2022). Protocols.io. [Link]
-
da Silva, R. P. F., & Efraim, P. (2019). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Metabolites. [Link]
-
Hörl, M., Wagner, R., & Tups, A. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online. [Link]
-
Hydroxy fatty acids. (n.d.). Cyberlipid. [Link]
-
Preparation of BSA complexed free fatty acids for in vitro studies. (2022). Protocols IO - 衍因科技. [Link]
-
Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth. (n.d.). Cytion. [Link]
-
Shaner, R. L., et al. (2009). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography B. [Link]
-
Eckhardt, M., & Dörmann, P. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences. [Link]
-
Horwitz, A. F., et al. (1975). Manipulation of Fatty Acid Composition in Animal Cells Grown in Culture. Proceedings of the National Academy of Sciences. [Link]
-
Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry. [Link]
-
Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. (2015). Methods in Molecular Biology. [Link]
-
What is the most appropriate way to treat cells with fatty acids? (2016). ResearchGate. [Link]
-
Bodó, A., et al. (2019). Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. Periodica Polytechnica Chemical Engineering. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. (2024). MDPI. [Link]
-
Wegener, A., & Funk, R. H. (1998). Fatty acid cytotoxicity to human lens epithelial cells. Experimental Eye Research. [Link]
-
Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. (2023). ResearchGate. [Link]
-
Kihara, A. (2019). 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. Annals of Translational Medicine. [Link]
-
Suzuki, M., et al. (2013). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. The Journal of Biological Chemistry. [Link]
-
Hörl, M., Wagner, R., & Tups, A. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Oxford Academic. [Link]
-
Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (2021). ResearchGate. [Link]
-
Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta. [Link]
-
Peters, L., et al. (2022). Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells. Pharmacological Research. [Link]
-
Lede, V., et al. (2020). Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84. Cell Communication and Signaling. [Link]
-
Liu, P., et al. (2021). GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids. The Journal of Neuroscience. [Link]
-
Undecanoic Acid. (n.d.). Solubility of Things. [Link]
-
Hydroxycarboxylic Acid Receptor 3 and GPR84 – Two Metabolite-Sensing G Protein-coupled Receptors With Opposing Functions in Innate Immune Cells. (2021). ResearchGate. [Link]
-
RSC Medicinal Chemistry. (2024). UCL Discovery. [Link]
-
2-Hydroxydecanoic Acid. (n.d.). PubChem. [Link]
-
11-Hydroxyundecanoic acid. (n.d.). PubChem. [Link]
-
What is the mechanism of Undecenoic Acid? (2024). Patsnap Synapse. [Link]
-
The anticancer mechanism of 2'-hydroxycinnamaldehyde in human head and neck cancer cells. (2015). International Journal of Oncology. [Link]
-
Anti-Tumorigenic Effect of a Novel Derivative of 2-Hydroxyoleic Acid and the Endocannabinoid Anandamide on Neuroblastoma Cells. (2022). International Journal of Molecular Sciences. [Link]
-
Compound 2-Hydroxyvaleric acid (FDB022717). (n.d.). FooDB. [Link]
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). MDPI. [Link]
-
Undecanoic acid, 3-hydroxy-, (S)-. (n.d.). PubChem. [Link]
-
11-Hydroxy-2-undecenoic acid. (n.d.). PubChem. [Link]
-
Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. (2022). MDPI. [Link]
Sources
- 1. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 9. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumorigenic Effect of a Novel Derivative of 2-Hydroxyoleic Acid and the Endocannabinoid Anandamide on Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Fatty acid cytotoxicity to human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pp.bme.hu [pp.bme.hu]
- 23. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Total Lipid Extraction to Measure 2-Hydroxyundecanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy fatty acids (2-OH-FAs) are a class of lipids implicated in various physiological and pathological processes, making their accurate quantification crucial for research and drug development. 2-Hydroxyundecanoic acid, a medium-chain 2-OH-FA, presents unique extraction challenges due to the increased polarity conferred by its hydroxyl group. This application note provides a detailed, robust protocol for the total lipid extraction of this compound from biological matrices. The method is an optimized liquid-liquid extraction based on the principles of the Folch and Bligh & Dyer procedures, ensuring high recovery of both polar and non-polar lipids. We explain the causality behind key experimental steps and incorporate self-validating controls for a trustworthy and reproducible workflow, suitable for downstream analysis by mass spectrometry.
Introduction and Scientific Principle
The extraction of lipids from complex biological samples is a critical first step for any lipidomic analysis. The goal is to efficiently separate lipids from other cellular components like proteins, sugars, and nucleic acids while preserving their chemical integrity.[1] Classical methods developed by Folch and Bligh & Dyer utilize a ternary solvent system of chloroform, methanol, and water.[2][3][4][5]
The principle relies on creating a single-phase solvent system (monophasic) that is sufficiently polar to disrupt cell membranes and solubilize all lipids, yet non-polar enough to be miscible with the sample's aqueous content.
-
Homogenization & Extraction: The sample is first homogenized in a chloroform:methanol mixture. Methanol serves to denature proteins, breaking lipid-protein interactions, while both solvents work to solubilize the lipid content.[6][7]
-
Phase Separation: Subsequently, the addition of more chloroform and water (or a saline solution) adjusts the solvent ratio, forcing the separation of the mixture into two distinct phases.[6][8][9] The lower, denser phase is rich in chloroform and contains the extracted total lipids. The upper, aqueous phase contains methanol, water, and highly polar, non-lipid molecules.[1]
2-Hydroxy fatty acids, including this compound, are more polar than their non-hydroxylated counterparts. Therefore, a standard non-polar extraction with a solvent like hexane would be inefficient. The inclusion of methanol in the Folch or Bligh & Dyer methods is essential for the effective recovery of these hydroxylated species.[1] This protocol has been optimized to ensure the quantitative recovery of this compound for subsequent analysis.
Materials and Reagents
Equipment
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Glass centrifuge tubes with PTFE-lined screw caps
-
Refrigerated centrifuge
-
Solvent evaporator (e.g., nitrogen stream evaporator or SpeedVac)
-
Glass pipettes or syringes for solvent transfer (avoid plastic contact with chloroform)[6]
-
Vortex mixer
-
Analytical balance
Chemicals and Solvents
-
Chloroform (CHCl₃), HPLC or MS-grade
-
Methanol (MeOH), HPLC or MS-grade
-
Isopropanol (IPA), MS-grade
-
Water, Milli-Q or LC-MS grade
-
Sodium Chloride (NaCl), analytical grade
-
Butylated hydroxytoluene (BHT) (optional antioxidant)[9]
-
Internal Standard (IS): A suitable non-endogenous standard such as 2-Hydroxypentadecanoic acid or a stable isotope-labeled this compound (e.g., 2-Hydroxyundecanoic-d3 acid).
Detailed Extraction Protocol
This protocol is designed for a generic biological sample (e.g., ~20-50 mg of tissue or 100 µL of plasma). Volumes should be scaled proportionally for different sample amounts.
Workflow Overview
Sources
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. scribd.com [scribd.com]
- 3. Lipid extraction by folch method | PPTX [slideshare.net]
- 4. vliz.be [vliz.be]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 7. m.youtube.com [m.youtube.com]
- 8. epic.awi.de [epic.awi.de]
- 9. repository.seafdec.org [repository.seafdec.org]
Troubleshooting & Optimization
Improving peak resolution of 2-Hydroxyundecanoic acid in reverse-phase LC
Technical Support Center: Optimizing 2-Hydroxyundecanoic Acid Analysis
A Guide for Researchers in Reverse-Phase Liquid Chromatography (RPLC)
Welcome to the technical support center for optimizing the reverse-phase liquid chromatography (RPLC) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape and resolution for this and similar long-chain hydroxy fatty acids. As Senior Application Scientists, we have curated this resource to provide not only procedural guidance but also a deep understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Here we address the most common initial challenges encountered during the analysis of this compound.
Q1: Why is my this compound peak broad and tailing?
Peak tailing is the most frequent issue for acidic compounds like this compound and typically points to three primary causes: mobile phase pH issues, secondary silanol interactions, or column overload.[1][2]
-
Mobile Phase pH: this compound is a carboxylic acid with a predicted pKa of approximately 4.78.[3] If the mobile phase pH is too close to the pKa, the analyte will exist as a mixture of its ionized (anionic) and non-ionized (neutral) forms. This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening and tailing. For robust and sharp peaks, the mobile phase pH should be at least 1.5 to 2 units away from the analyte's pKa.[4][5]
-
Secondary Silanol Interactions: Standard silica-based RPLC columns (like C18 or C8) have residual silanol groups (Si-OH) on their surface.[6] At mid-range pH values (approx. 4-8), these silanols can become deprotonated (SiO-) and interact electrostatically with any polar functional groups on the analyte, creating a secondary, undesirable retention mechanism that causes peak tailing.[1][7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape. You can test for this by injecting a dilution of your sample; if the peak shape improves, mass overload was a contributing factor.
Q2: How can I improve the separation between this compound and a closely eluting impurity?
Improving resolution requires manipulating the three core factors of the resolution equation: efficiency (N), retention (k), and selectivity (α).
-
Increase Efficiency (N): Sharper, narrower peaks are easier to resolve.[9] This can be achieved by using columns with smaller particles (sub-2 µm), longer columns, or by optimizing the flow rate.[10][11] Elevating the column temperature can also increase efficiency by reducing mobile phase viscosity.[10][12]
-
Optimize Retention (k): Increasing the retention factor can sometimes improve resolution. In RPLC, this is typically done by decreasing the amount of organic solvent in the mobile phase.[10]
-
Change Selectivity (α): This is the most powerful tool for improving resolution. Selectivity can be altered by changing the mobile phase pH, switching the organic solvent (e.g., from acetonitrile to methanol), or changing the column stationary phase (e.g., from a C18 to a Phenyl-Hexyl).[13]
Q3: What is a good starting point for method development for this compound?
A robust starting point is crucial for efficient method development. The following table provides recommended initial conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤3.5 µm particle size | C18 provides strong hydrophobic retention for the long alkyl chain.[14] Smaller particles enhance efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5-3.0) | Low pH ensures the carboxylic acid is fully protonated, minimizing peak tailing.[15] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RPLC. Acetonitrile often provides sharper peaks. |
| Gradient | 50-95% B over 15 minutes | A good starting gradient to determine the approximate elution conditions. |
| Flow Rate | 0.3 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d. | Standard flow rates for these column dimensions. |
| Temperature | 35-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[12] |
| Detection | Low UV (200-210 nm) or Mass Spectrometry (MS) | The analyte lacks a strong chromophore, making low UV or MS necessary. |
Troubleshooting Guides & Protocols
This section provides systematic workflows to diagnose and resolve poor peak resolution.
Workflow 1: Systematic Approach to Eliminating Peak Tailing
This workflow is designed to methodically address the common causes of peak tailing for this compound.
Caption: Troubleshooting workflow for peak tailing.
Detailed Protocol for Step 1: Mobile Phase pH Optimization
-
Objective: To ensure this compound is in a single, non-ionized state to promote sharp, symmetrical peaks.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
High-purity formic acid or phosphoric acid
-
-
Procedure:
-
Prepare the aqueous mobile phase (Mobile Phase A). Add 1.0 mL of formic acid or phosphoric acid to 1000 mL of HPLC-grade water. This will yield a 0.1% solution with a pH of approximately 2.5-3.0.
-
Sonicate or degas the mobile phase to remove dissolved gases.
-
Set up your HPLC method with the new Mobile Phase A.
-
Flush the system thoroughly for at least 10-15 column volumes to ensure the column is fully equilibrated with the new, low-pH mobile phase.
-
Inject your standard of this compound.
-
Evaluate: Compare the peak asymmetry to the chromatogram obtained with the previous, higher-pH mobile phase. A significant improvement in symmetry (Asymmetry Factor closer to 1.0) indicates that pH was the primary issue.
-
Visualizing Analyte-Stationary Phase Interactions
The following diagram illustrates the desired primary interaction and the undesired secondary interaction that causes peak tailing.
Caption: Analyte interactions with the RPLC stationary phase.
Workflow 2: Optimizing Column Selection for Better Resolution
If peak shape is good but resolution from other components is poor, a change in column chemistry is often the most effective solution.
| Column Type | Primary Interaction Mechanism | Best For... | Considerations |
| C18 (Octadecyl) | Strong Hydrophobic | General purpose, good retention for non-polar analytes like fatty acids.[14] | Can have strong secondary silanol interactions if not well end-capped.[8] Long chains can sometimes mask subtle selectivity differences. |
| C8 (Octyl) | Moderate Hydrophobic | Separating analytes with moderate hydrophobicity; may offer better peak shape for some compounds due to reduced steric hindrance around silanols.[16][17] | Less retention than C18, which may be beneficial or detrimental depending on the separation goal.[14] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Providing alternative selectivity for compounds containing aromatic rings or double bonds.[18] | The π-π interaction offers a different selectivity mechanism that can resolve compounds that co-elute on C18 or C8 phases.[18] |
Experimental Protocol: Column Screening
-
Objective: To assess different stationary phase selectivities for resolving this compound from critical impurities.
-
Procedure:
-
Select at least two alternative columns to your current C18 column (e.g., a C8 and a Phenyl-Hexyl) with similar dimensions.
-
Using the optimized low-pH mobile phase from Workflow 1, install the first screening column.
-
Equilibrate the column thoroughly.
-
Run your sample using a standardized gradient (e.g., 5-95% B in 15 min).
-
Repeat steps 2-4 for each column.
-
Evaluate: Compare the chromatograms for changes in elution order and the resolution between your peak of interest and the closest eluting impurity. The column that provides the largest resolution (Rs) value is the most suitable for further method optimization.
-
References
-
R Discovery. (n.d.). Reversed-phase High-performance Liquid Chromatographic Method Research Articles. Retrieved from [Link]
-
Ahmed, A. Y., Shoeb, Q., Rumana, U., Patel, A., Tajkhan, P. V., & Shaharukh, M. (2020). Development and validation of stability-indicating reverse phase-high performance liquid chromatography method for simultaneous determination of atenolol and nifedipine in bulk and tablet dosage form. International Journal of Pharmaceutical Quality Assurance, 11(2), 219-223. Retrieved from [Link]
-
Asad, S., & Asad, S. (2010). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian Journal of Pharmaceutical Sciences, 72(4), 456-460. Retrieved from [Link]
-
Stoll, D. R., & McCalley, D. V. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International, 40(12), 546-556. Retrieved from [Link]
-
Velayutham, K., Raman, V., & Sankar, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids on Agricultural and Food Products. Pharmacognosy Magazine, 16(Suppl 3), S486-S491. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International, 41(11), 488-492. Retrieved from [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 34(5), 324-329. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Difference between C18 Column and C8 Column. Retrieved from [Link]
-
Galaon, T., & David, V. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 35(10), 1349-1361. Retrieved from [Link]
-
Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine, 4(3), 222-226. Retrieved from [Link]
-
Chromatography Forum. (2007). C8 vs C18 columns. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Wouters, B., Garcı́a, I., & Desmet, G. (2002). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. Journal of Chromatography A, 955(1), 35-46. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Studzińska, S., & Buszewski, B. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Chromatography B, 945-946, 129-135. Retrieved from [Link]
-
Kirkland, J. J., & Dolan, J. W. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 32(10), 770-781. Retrieved from [Link]
-
Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 20(11), 1004-1013. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu Corporation. (2024, July 21). The Differences Within C18 Columns [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Agilent Technologies. (2022). Tips to Help Maximize Resolution. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 11-HYDROXYUNDECANOIC ACID | 3669-80-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lctsbible.com [lctsbible.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. sepscience.com [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hawach.com [hawach.com]
- 17. C8 vs C18 columns - Chromatography Forum [chromforum.org]
- 18. bvchroma.com [bvchroma.com]
Technical Support Center: Overcoming Matrix Effects in 2-Hydroxyundecanoic Acid Quantification
Welcome to the technical support center for the quantitative analysis of 2-Hydroxyundecanoic acid (2-HUA). This guide is designed for researchers, scientists, and drug development professionals who are working to achieve accurate and reproducible quantification of this medium-chain hydroxy fatty acid in complex biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common analytical challenges, particularly the pervasive issue of matrix effects.
This document is structured as a series of questions and answers, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem for this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[1][2] In the context of quantifying 2-HUA in biological samples like plasma or serum using Liquid Chromatography-Mass Spectrometry (LC-MS), this translates to either a suppression or enhancement of the 2-HUA signal. This interference compromises the accuracy, precision, and sensitivity of your analysis.[1]
The primary culprits behind matrix effects in lipidomics are phospholipids.[1][3] These abundant membrane lipids have a tendency to co-elute with analytes of interest and can significantly suppress the ionization of 2-HUA in the electrospray ionization (ESI) source. This occurs because the phospholipids compete with 2-HUA for access to the droplet surface for gas-phase transition or alter the physical properties of the ESI droplets, hindering efficient ionization.[3]
Troubleshooting Guide: From Sample Preparation to Data Analysis
Q2: My 2-HUA signal is low and inconsistent across replicates when analyzing plasma samples. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects. Before undertaking a complete method re-development, here are some immediate steps to diagnose and potentially mitigate the issue:
-
Assess Matrix Effects with a Post-Extraction Spike:
-
Principle: This experiment quantifies the extent of ion suppression or enhancement.
-
Procedure: Prepare two sets of samples.
-
Set A (Neat Solution): Spike a known concentration of 2-HUA standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank plasma sample (a sample with no 2-HUA) through your entire extraction procedure. In the final step, spike the same known concentration of 2-HUA into the extracted matrix before injection.
-
-
Interpretation: Compare the peak area of 2-HUA in Set A and Set B. The percentage difference reveals the magnitude of the matrix effect.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
-
Dilute the Sample:
-
Principle: This is the simplest approach to reducing the concentration of interfering matrix components, such as phospholipids.
-
Action: Try diluting your extracted sample 1:5 or 1:10 with the initial mobile phase. While this will also dilute your analyte, the reduction in matrix effects may lead to a net increase in signal-to-noise and improved reproducibility.
-
-
Check for Phospholipid Elution:
-
Principle: Monitor for the characteristic ions of common phospholipids (e.g., phosphocholine head group fragment at m/z 184 in positive ion mode) in your chromatogram.
-
Action: If you see a large, broad peak of phospholipids eluting at or near the retention time of 2-HUA, it is a strong indication that they are the source of the suppression. This confirms the need for improved sample cleanup.
-
Q3: I've confirmed that phospholipids are causing significant ion suppression. What is the most effective sample preparation strategy to remove them?
A3: A robust sample preparation protocol is your most powerful tool against matrix effects. While a simple protein precipitation is fast, it is often insufficient for removing phospholipids.[1] A well-designed Solid-Phase Extraction (SPE) protocol is highly recommended.
Caption: Workflow for removing interferences and isolating 2-HUA.
This protocol is a starting point and should be optimized for your specific application.
-
Internal Standard (IS) Spiking:
-
To 100 µL of plasma/serum, add your internal standard. The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 or ¹³C₁₁-2-hydroxyundecanoic acid. If a SIL IS is not available, a close structural analog (e.g., 2-hydroxydecanoic acid-d4) can be used, but validation must be rigorous.
-
-
Protein Precipitation & Lysis:
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
SPE Cartridge Preparation:
-
Use a mixed-mode or reverse-phase SPE cartridge (e.g., C18, 100 mg).
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from step 2 onto the SPE cartridge. Allow it to pass through slowly by gravity or gentle vacuum (~1 mL/min).
-
-
Washing Steps:
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water. This removes very polar compounds like salts.
-
Wash 2 (Phospholipid Removal): This is a critical step. Wash with 1 mL of a solvent like acetonitrile or a methanol/acetonitrile mixture. Phospholipids have some retention on C18 but will be eluted by a strong organic solvent, while the slightly more polar 2-HUA should remain bound.
-
-
Elution:
-
Elute the 2-HUA and IS with 1 mL of methanol containing 1% formic acid. The acid ensures the carboxyl group of 2-HUA is protonated, aiding its elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.
-
Q4: I am still observing some matrix effects even after SPE. How can I further optimize my LC-MS/MS method?
A4: If matrix effects persist, the next step is to optimize your chromatography and mass spectrometry parameters. The goal is to chromatographically separate 2-HUA from any remaining interfering compounds.
A strategy for profiling 2-hydroxy fatty acids has been successfully developed using UPLC-MS/MS, which can be adapted for 2-HUA.[4]
-
Column Choice: A C18 column is a good starting point. For better retention of this medium-chain fatty acid, consider a column with high carbon load and end-capping.
-
Mobile Phase: A gradient elution is essential.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.
-
-
Gradient Profile: Start with a higher aqueous percentage to retain 2-HUA, then ramp up the organic phase to elute it. A shallow gradient around the expected elution time of 2-HUA can improve resolution from closely eluting interferences.
-
Principle: Instead of monitoring for all analytes for the entire run, a scheduled (or triggered) Multiple Reaction Monitoring (MRM) method only looks for specific MRM transitions within a narrow retention time window where the analyte is expected to elute.[4][5] This dramatically increases the dwell time on your analyte of interest, improving signal-to-noise and data quality.
Sources
Technical Support Center: Mass Spectrometry Analysis of 2-Hydroxyundecanoic Acid TMS Ether
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-hydroxyundecanoic acid. Due to the polar nature and low volatility of hydroxy fatty acids, chemical derivatization is a critical prerequisite for successful GC-MS analysis. Trimethylsilylation (TMS) is the gold-standard derivatization technique, converting polar hydroxyl and carboxyl groups into their corresponding TMS ethers and esters. This process enhances thermal stability and volatility, making the analyte amenable to gas chromatography.
This document focuses on the interpretation of electron ionization (EI) mass spectra of the di-TMS derivative of this compound, offering a detailed breakdown of its fragmentation patterns, frequently asked questions, and a comprehensive troubleshooting guide to navigate common experimental challenges.
Section 1: Understanding the Fragmentation of this compound di-TMS Ether
Upon electron ionization, the derivatized this compound molecule (molecular weight: 346 g/mol ) undergoes predictable fragmentation. The resulting mass spectrum is a unique fingerprint characterized by several key ions. The primary fragmentation mechanisms include alpha-cleavage (the cleavage of a carbon-carbon bond adjacent to a heteroatom) and rearrangements involving the migration of TMS groups.[1]
The most structurally significant fragmentation event for α-hydroxy acids is the cleavage of the C2-C3 bond. This, along with characteristic TMS group migrations, produces a series of diagnostic ions that confirm the analyte's identity.
Primary Fragmentation Pathway Diagram
Caption: Primary fragmentation of this compound di-TMS ether.
Table of Characteristic Fragment Ions
The table below summarizes the major ions observed in the EI mass spectrum of this compound di-TMS ether. Understanding these fragments is crucial for accurate compound identification.
| m/z | Proposed Ion Structure/Origin | Fragmentation Mechanism | Diagnostic Value |
| 331 | [M - CH₃]⁺ | Loss of a methyl radical from a TMS group. | Confirms the presence of a TMS derivative.[2] |
| 219 | [CH(OTMS)COOTMS]⁺ | Alpha-cleavage at the C2-C3 bond. | High. Confirms the position of the hydroxyl group at C2. |
| 190 | Rearrangement Ion | TMS migration to the ester group followed by cleavage. | Very High. This is a characteristic fragment for 2-hydroxy acid TMS derivatives.[3] |
| 127 | [C₉H₁₉]⁺ | The C9 alkyl chain resulting from C2-C3 cleavage. | Moderate. Confirms the length of the fatty acid chain. |
| 73 | [Si(CH₃)₃]⁺ | TMS cation. | High. Confirms the presence of a TMS derivative, often the base peak.[2][4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of TMS derivatization for this compound analysis?
A1: The primary purpose is to increase the analyte's volatility and thermal stability.[5] The native this compound has two polar functional groups (a hydroxyl and a carboxyl group) that make it unsuitable for GC analysis. These groups can cause strong interactions with the stationary phase, leading to poor peak shape and thermal degradation in the hot injector. Derivatization with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogens on these groups with nonpolar TMS groups, allowing the molecule to be readily analyzed by GC-MS.[4]
Q2: What are the most important, structurally-diagnostic ions to look for in the mass spectrum?
A2: The most critical ions for confirming the structure are m/z 219 and m/z 190 . The ion at m/z 219 is the direct result of alpha-cleavage between C2 and C3, which isolates the derivatized carboxyl and hydroxyl functions. The ion at m/z 190 is a highly characteristic fragment that results from a TMS group migration specifically in 2-hydroxy acid TMS derivatives.[3] The presence of both ions provides very strong evidence for the identification of a 2-hydroxy fatty acid.
Q3: Why is the molecular ion (M⁺, m/z 346) often weak or completely absent in the EI spectrum?
A3: In electron ionization (EI), high-energy electrons (typically 70 eV) are used to ionize the molecule. This process can impart a significant amount of excess energy, leading to extensive and rapid fragmentation.[5] For aliphatic compounds like fatty acid derivatives, the molecular ion is often unstable and quickly breaks down into smaller, more stable fragment ions. Therefore, it is common for the molecular ion peak to be of very low abundance or entirely absent. The [M-15]⁺ ion (m/z 331), resulting from the loss of a stable methyl radical, is often more abundant and serves as a proxy for the molecular weight.
Q4: What is the significance of the prominent peak at m/z 73?
A4: The ion at m/z 73 corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺.[2] Its high intensity is due to its inherent stability. While it confirms that derivatization has occurred, it provides no specific structural information about the original analyte. In many TMS derivative spectra, this ion is the base peak (the most intense peak in the spectrum).
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the derivatization and analysis process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization: (Spectrum shows peaks for the underivatized or mono-derivatized acid) | 1. Presence of Water/Protic Solvents: Moisture in the sample or solvents will consume the derivatizing reagent.2. Degraded Reagent: Silylating reagents like BSTFA are moisture-sensitive and have a limited shelf life after opening.3. Insufficient Reagent: The molar ratio of the derivatizing agent to the analyte may be too low.4. Inadequate Reaction Conditions: Reaction time or temperature may be insufficient for complete derivatization, especially for sterically hindered groups. | 1. Ensure Anhydrous Conditions: Dry the sample extract completely under a stream of nitrogen before adding the reagent. Use anhydrous solvents.2. Use Fresh Reagent: Use a fresh vial of BSTFA (or other silylating agent). Store reagents properly in a desiccator.3. Increase Reagent Excess: As a general rule, use at least a 2:1 molar ratio of the silylating agent to active hydrogens on the analyte.4. Optimize Reaction: Increase the reaction time (e.g., from 30 to 60 minutes) or temperature (e.g., from 60°C to 75°C). |
| Low or No Analyte Signal | 1. Poor Sample Solubility: The dried sample residue may not have fully dissolved in the derivatization reagent/solvent mixture.[6]2. Derivative Instability: TMS derivatives can be susceptible to hydrolysis. A significant delay between derivatization and injection can lead to sample degradation.[7]3. Injector Issues: Active sites or contamination in the GC inlet liner can cause derivative breakdown. | 1. Add a Solvent: Add a small amount of an anhydrous solvent like pyridine or acetonitrile to help dissolve the sample before adding the silylating agent.[6]2. Analyze Promptly: Analyze samples as soon as possible after the derivatization reaction is complete. If using an autosampler for a large batch, consider automated online derivatization methods to ensure consistency.[7]3. Inlet Maintenance: Use a fresh, deactivated (silylated) GC inlet liner and perform regular inlet maintenance. |
| Poor Chromatographic Peak Shape | 1. Incomplete Derivatization: Residual polar groups lead to tailing.2. Column Overload: Injecting too much sample.3. Column Degradation: The GC column may have active sites due to phase degradation. | 1. Address Derivatization Issues: See solutions for "Incomplete Derivatization."2. Dilute Sample: Dilute the derivatized sample in an appropriate anhydrous solvent (e.g., hexane) before injection.3. Condition or Replace Column: Condition the column according to the manufacturer's instructions or replace it if it is old or has been exposed to moisture or oxygen at high temperatures. |
Section 4: Experimental Protocol: TMS Derivatization of this compound
This protocol provides a reliable, step-by-step method for the derivatization of hydroxy fatty acids for GC-MS analysis.
Materials:
-
Dried sample extract containing this compound.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous Pyridine (optional, as a solvent).
-
Anhydrous Hexane or Ethyl Acetate (for dilution).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven set to 70°C.
-
Nitrogen gas line for drying.
Procedure:
-
Sample Preparation: Ensure the sample containing the fatty acid is in a reaction vial and completely dry. If the sample is in a solvent, evaporate it to dryness under a gentle stream of dry nitrogen gas. The absence of water is critical for a successful reaction.
-
Reagent Addition: To the dried sample residue, add 100 µL of BSTFA (+1% TMCS). If the residue is difficult to dissolve, 50 µL of anhydrous pyridine can be added first to dissolve the sample, followed by 50 µL of the BSTFA reagent.[6]
-
Capping and Mixing: Immediately cap the vial tightly to prevent moisture from entering. Vortex for 30 seconds to ensure the sample is fully dissolved and mixed with the reagent.
-
Reaction Incubation: Place the vial in a heating block or oven set to 70°C for 60 minutes. This ensures the reaction goes to completion.
-
Cooling and Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis. If the concentration is expected to be high, the sample can be diluted with anhydrous hexane before injection.
-
Injection: Inject 1 µL of the final solution into the GC-MS system. It is recommended to analyze the derivatized samples within 24 hours for best results, as TMS derivatives can hydrolyze over time.[7]
Safety Precautions:
-
Derivatization reagents like BSTFA are toxic and moisture-sensitive. Always handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware that heating capped vials can cause pressure buildup. Ensure caps are properly secured and handle hot vials with care.
References
-
Li, J., & Zhang, J. (2012). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Rontani, J. F., & Aubert, C. (2012). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Schänzer, W. (2012). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin. Available at: [Link]
-
Samuelsson, B., Hamberg, M., & Sweeley, C. C. (1970). MASS SPECTRAL FRAGMENT IONS FROM THE FATTY ACIDS OF GLYCOSPHINGOLIPIDS. Analytical Biochemistry. Available at: [Link]
-
Eglinton, G., Hunneman, D. H., & McCormick, A. (1968). Gas chromatographic—mass spectrometric studies of long chain hydroxy acids.—III.1 The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. A facile method of double bond location. Organic Mass Spectrometry. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Available at: [Link]
-
ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) 2-hydroxybutyric acid... Available at: [Link]
-
Mei, G., & Liu, A. (2015). Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks from... ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (n.d.). Formation of fragment ions from the TMS ether/methyl ester derivative of β-hydroxy acids. Available at: [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Available at: [Link]
-
Petersson, G. (1974). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. CORE. Available at: [Link]
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Available at: [Link]
-
Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of 2-Hydroxyundecanoic Acid During Extraction
Welcome to the technical support guide for the extraction of 2-Hydroxyundecanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during sample preparation. Our goal is to move beyond simple procedural steps and delve into the physicochemical principles governing extraction efficiency, empowering you to diagnose and resolve issues leading to poor analyte recovery.
Section 1: Foundational Principles - Understanding Your Analyte
Successful extraction begins with a thorough understanding of the target molecule. This compound is a medium-chain hydroxy fatty acid. Its structure, featuring a C11 aliphatic tail, a carboxylic acid head, and a hydroxyl group on the alpha-carbon, dictates its behavior in biphasic solvent systems.
Key physicochemical properties are summarized below. These values are fundamental to the troubleshooting logic discussed in this guide.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₁₁H₂₂O₃ | - |
| Molecular Weight | 202.29 g/mol [1] | Influences diffusion rates but is less critical for LLE partitioning. |
| Predicted pKa | ~4.95[2] | Crucial. Determines the ionization state of the carboxylic acid group at a given pH, which dictates its solubility in aqueous vs. organic phases. |
| Predicted XlogP | 3.7[3] | Indicates the compound is inherently hydrophobic and preferentially partitions into organic solvents when in its neutral (protonated) form. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues leading to low recovery in a question-and-answer format.
Q1: My recovery of this compound is consistently low. Where should I start troubleshooting?
Low recovery is almost always traced back to one of three primary factors: improper pH , suboptimal solvent selection , or physical sample loss , often through emulsion formation.
-
Verify Aqueous Phase pH: The single most critical parameter is the pH of your sample before extraction. The carboxylic acid group must be fully protonated to render the molecule neutral and hydrophobic.
-
Evaluate Your Solvent System: The polarity of your organic solvent must be sufficient to solubilize the hydroxy fatty acid but low enough to ensure immiscibility with the aqueous phase.
-
Inspect for Emulsions: Look for a cloudy, persistent layer between the two phases after mixing. This emulsion traps your analyte and is a major source of loss[4].
A systematic approach, starting with pH, will resolve the vast majority of recovery issues.
Q2: How does pH critically impact the extraction, and what is the optimal pH range?
The impact of pH is governed by the Henderson-Hasselbalch equation and the pKa of this compound's carboxylic group (~4.95)[2].
-
Above the pKa (e.g., pH > 6): The carboxylic acid group is deprotonated (R-COO⁻). The resulting carboxylate is an ion, making the molecule significantly more soluble in the polar aqueous phase.
-
Below the pKa (e.g., pH < 3): The carboxylic acid group is protonated (R-COOH). The molecule is neutral and its hydrophobic character dominates, driving it into the non-polar organic phase.
Expert Recommendation: For maximal recovery, the pH of the aqueous sample must be adjusted to at least 2 pH units below the pKa . Therefore, an operating pH of ≤ 2.5 is strongly recommended. This ensures >99% of the analyte is in the extractable, non-ionized form. Failure to adequately acidify the sample is the most common cause of poor recovery for acidic compounds[5][6][7].
Caption: pH-driven partitioning of this compound.
Q3: Which organic solvent system is best for extracting this compound?
While this compound is hydrophobic, the presence of the hydroxyl group adds polarity compared to undecanoic acid. The ideal solvent must balance polarity for effective solubilization with low water miscibility for clean phase separation.
| Solvent System | Polarity Index | Density (g/mL) | Pros | Cons |
| Ethyl Acetate | 4.4 | 0.902 | Good solvating power for moderately polar lipids. Volatile and easily removed. | Higher water miscibility (~3%) can pull in polar impurities. |
| Diethyl Ether | 2.8 | 0.713 | Excellent solvent for lipids, forms a clean upper layer. Very volatile. | Extremely flammable; prone to peroxide formation. |
| Hexane:Isopropanol (3:2, v/v) | ~2.6 | ~0.7 | A classic system for extracting fatty acids from complex matrices[8][9]. Isopropanol helps disrupt protein binding. | Requires careful phase separation, often by adding water to force the split. |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 0.740 | Good alternative to diethyl ether with lower peroxide risk. Forms clean phase separations. | Less volatile than diethyl ether. |
Expert Recommendation: For general applications, Ethyl Acetate is an excellent starting point due to its effectiveness and relative safety. For complex biological matrices where protein binding is a concern, a Hexane:Isopropanol system followed by breaking the single phase with water is superior.
Q4: I'm seeing a thick emulsion layer between my aqueous and organic phases. How can I prevent or break it?
Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactant-like molecules (e.g., proteins, phospholipids) from the sample matrix[4][10]. They are a significant cause of low and variable recovery.
Prevention Strategies:
-
Gentle Mixing: Instead of vigorous shaking or vortexing, gently invert the extraction tube 10-20 times. This minimizes the energy input that creates emulsions while still allowing for sufficient interfacial contact[4].
-
Increase Ionic Strength: Before adding the organic solvent, add sodium chloride (NaCl) to the aqueous sample to saturate it (a technique known as "salting out"). This increases the polarity of the aqueous phase, forcing non-polar compounds out and helping to destabilize emulsions[4][6].
Emulsion-Breaking Techniques:
-
Centrifugation: The most effective method. Centrifuging at 2000-4000 x g for 5-10 minutes will typically compact the emulsion into a tight disk, allowing for clean removal of the upper organic layer.
-
Addition of Brine (Saturated NaCl): Add a small volume of brine and mix gently. This often breaks the emulsion by the salting-out effect[4].
-
Filtration: Pass the entire mixture through a glass wool plug or a phase separation filter paper[4].
-
Temperature Shock: Briefly cooling the sample in an ice bath or gently warming it can sometimes disrupt the emulsion's stability.
Q5: Can you provide a detailed, optimized protocol for liquid-liquid extraction (LLE) of this compound?
This protocol incorporates the principles discussed above to maximize recovery and reproducibility. It includes an internal standard for accurate quantification.
Experimental Protocol: Optimized LLE for this compound
-
Sample Preparation:
-
To 1.0 mL of aqueous sample (e.g., plasma, cell culture media, tissue homogenate) in a glass tube, add an appropriate amount of a suitable internal standard (e.g., C17:0-OH fatty acid).
-
-
Protein Precipitation (if necessary):
-
If the sample is rich in protein (e.g., plasma), add 2.0 mL of cold acetone or acetonitrile. Vortex briefly and centrifuge at 4000 x g for 10 minutes. Transfer the supernatant to a clean glass tube. Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of water.
-
-
Acidification:
-
Add 50 µL of 6M Hydrochloric Acid (HCl) to the 1.0 mL sample. Vortex briefly.
-
Crucial QC Step: Verify the pH is ≤ 2.5 using a pH strip or a calibrated micro-pH probe. If not, add more acid dropwise.
-
-
Extraction:
-
Add 4.0 mL of ethyl acetate to the tube.
-
Cap the tube and mix by gentle inversion for 2 minutes. Do not vortex vigorously.
-
-
Phase Separation:
-
Centrifuge the tube at 3000 x g for 10 minutes at 4°C to achieve a clean phase separation.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a glass Pasteur pipette. Be careful not to disturb the interface.
-
-
Re-extraction (Optional but Recommended):
-
To maximize recovery, add another 2.0 mL of ethyl acetate to the remaining aqueous layer, repeat steps 4-6, and combine the organic extracts.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
Caption: Optimized LLE workflow for this compound.
Q6: I've optimized pH and solvent, but recovery is still suboptimal. What other factors could be at play?
If the primary parameters are correct, consider these less common but significant factors:
-
Analyte Adsorption: Hydroxy fatty acids can adsorb to plastic surfaces. Use glass tubes and pipette tips wherever possible, especially for long-term storage. Silanized glassware can further minimize adsorption.
-
Incomplete Homogenization: For solid samples (e.g., tissues), the initial homogenization must be complete to release the analyte from the cellular matrix. Ensure no visible particulate matter remains.
-
Analyte Degradation: While this compound is relatively stable, some hydroxy fatty acids can be susceptible to oxidation, especially if double bonds are present[13]. If you suspect degradation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent and perform the extraction on ice and away from direct light[14].
-
Derivatization Issues: If your downstream analysis involves derivatization (e.g., to form fatty acid methyl esters for GC analysis), incomplete reaction can be mistaken for poor extraction[12][15]. Always optimize and validate your derivatization step independently.
References
- Vertex AI Search. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
- European Publication Server. (1994, October 5). Process for the isolation of hydroxy fatty acid derivatives from convolvulaceae plants.
- PMC - NIH. (n.d.). Aqueous Integrated Process for the Recovery of Oil Bodies or Fatty Acid Emulsions from Sunflower Seeds.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction.
- Google Patents. (n.d.). CA2762224C - Recovery and purification of hydroxy fatty acids from source oils.
- ASM Journals. (n.d.). Single derivatization method for routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids.
- WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- MDPI. (2023, May 27). The Effect of pH on the Production and Composition of Short- and Medium-Chain Fatty Acids from Food Waste in a Leachate Bed Reactor at Room Temperature.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Recovery of Oleic Acid-d17 During Extraction.
- PubChem - NIH. (n.d.). This compound | C11H22O3 | CID 5282899.
- PubMed. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.
- AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- ResearchGate. (n.d.). One proposed degradation pathway for the formation of unsaturated hydroxy acids.
- PubMed. (n.d.). Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius.
- PubMed. (n.d.). The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells.
- Human Metabolome Database. (n.d.). Showing metabocard for Undecanoic acid (HMDB0000947).
- PubChemLite. (n.d.). This compound (C11H22O3).
- Journal of Pharmacy & Pharmacognosy Research. (2019, September 20). Influence of extraction methods on fatty acid composition, total phenolic content and antioxidant capacity of Citrus seed oils.
- MDPI. (n.d.). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods.
- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
Sources
- 1. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. PubChemLite - this compound (C11H22O3) [pubchemlite.lcsb.uni.lu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. azom.com [azom.com]
- 7. The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2762224C - Recovery and purification of hydroxy fatty acids from source oils - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aqueous Integrated Process for the Recovery of Oil Bodies or Fatty Acid Emulsions from Sunflower Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. welchlab.com [welchlab.com]
- 15. journals.asm.org [journals.asm.org]
Technical Support Center: Minimizing Ion Suppression for 2-Hydroxyundecanoic Acid in ESI-MS
Welcome to the technical support center for the analysis of 2-Hydroxyundecanoic Acid (2-HUA) by Electrospray Ionization-Mass Spectrometry (ESI-MS). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only offers solutions but also explains the underlying scientific principles. Ion suppression is a significant challenge in LC-MS, particularly when analyzing analytes like 2-HUA in complex biological matrices.[1][2] This guide is structured to help you diagnose, troubleshoot, and ultimately minimize ion suppression to achieve robust and reliable quantitative results.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental concepts of ion suppression and the specific analytical considerations for this compound.
Q1: What is ion suppression and why is it a critical issue in ESI-MS?
A: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in the ESI source.[1][3] It occurs when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte for the available charge on the surface of the ESI droplets or interfere with the droplet evaporation process.[1] This competition leads to a decreased number of gas-phase analyte ions entering the mass spectrometer, resulting in a lower signal intensity, which negatively impacts sensitivity, precision, and accuracy.[3] It is crucial to understand that even highly selective MS-MS methods are susceptible to ion suppression because the interference happens before mass analysis.[3]
Q2: What are the key chemical properties of this compound (2-HUA) that influence its ESI-MS analysis?
A: 2-HUA is a hydroxylated fatty acid. Its structure dictates the analytical strategy. The carboxylic acid group is readily deprotonated, making it ideal for negative ion mode ESI, where it is detected as the [M-H]⁻ ion. The hydroxyl group and the C11 alkyl chain influence its polarity and chromatographic retention.
| Property | Value / Characteristic | Implication for ESI-MS Analysis |
| Molecular Weight | 202.29 g/mol [4] | Falls within the ideal range for small molecule LC-MS analysis. |
| Chemical Formula | C₁₁H₂₂O₃[4] | --- |
| Key Functional Groups | Carboxylic Acid (-COOH), Hydroxyl (-OH) | The acidic -COOH group is the primary site for deprotonation, making negative ion mode ([M-H]⁻) the preferred ionization polarity. |
| Polarity | Moderately polar due to -COOH and -OH groups, but with a significant nonpolar alkyl chain. | Amenable to reversed-phase liquid chromatography (RPLC). The polarity also makes it a candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6] |
| pKa (estimated) | ~4.5 - 5.0 (typical for carboxylic acids) | To ensure it is in its ionized form ([M-H]⁻) for negative mode ESI, the mobile phase pH should ideally be kept neutral to slightly basic. However, for RPLC, acidic mobile phases are often used, creating a conflict that can suppress ionization.[7] |
Q3: Why is analyzing 2-HUA in negative ion mode often challenging?
A: While negative ion mode is the natural choice for a carboxylic acid, it presents two main challenges. First, fewer compounds ionize in negative mode, which can be an advantage, but the matrix components that do ionize (like other fatty acids, phospholipids) are often major sources of suppression.[3] Second, optimal reversed-phase chromatography for acids often requires a low pH mobile phase (e.g., using formic acid) to ensure good peak shape. This low pH protonates the carboxylic acid, making it neutral and thus suppressing its ionization efficiency in the ESI source.[7] This fundamental incompatibility between ideal chromatography and ideal ionization is a primary source of difficulty.
Part 2: A Systematic Approach to Troubleshooting Ion Suppression
Effective troubleshooting requires a logical workflow. Before modifying your entire method, it's crucial to confirm that ion suppression is the root cause of poor sensitivity and to identify where in the chromatogram it occurs.
Q4: How can I definitively prove that ion suppression is affecting my 2-HUA signal?
A: The gold-standard method is the post-column infusion experiment . This procedure allows you to visualize the regions of ion suppression across your entire chromatographic gradient, independent of where your analyte elutes. By infusing a constant flow of your analyte after the analytical column, you can observe any signal drop caused by co-eluting matrix components.
Experimental Protocol: Post-Column Infusion Setup
-
Prepare the Infusion Solution: Create a solution of 2-HUA in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 100-500 ng/mL).
-
System Setup:
-
Place the infusion solution in a syringe pump.
-
Use a PEEK T-junction to connect the flow from your LC column to the syringe pump.
-
Connect the outlet of the T-junction directly to the ESI source of your mass spectrometer.
-
-
Execution:
-
Start the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).
-
Begin acquiring MS data in MRM or SIM mode for the [M-H]⁻ of 2-HUA. You should see a stable signal baseline.
-
Inject a blank matrix sample (e.g., an extract of plasma or tissue that does not contain the analyte) onto the LC column and run your standard gradient.
-
-
Data Analysis:
-
Monitor the signal for 2-HUA. Any significant dip or drop in the signal baseline indicates a region of ion suppression caused by matrix components eluting from the column at that time.
-
If the retention time of your 2-HUA peak coincides with one of these suppression zones, you have confirmed the problem.
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for diagnosing and mitigating ion suppression.
Part 3: Mitigation Strategies
Once confirmed, ion suppression can be addressed by improving sample cleanup, optimizing chromatography, or adjusting MS source parameters.
Q5: Which sample preparation technique is most effective at removing interferences for 2-HUA?
A: The goal of sample preparation is to remove matrix components, especially phospholipids and salts, which are major causes of ion suppression.[1][2] The effectiveness of common techniques varies significantly.
| Technique | Principle | Pros | Cons | Recommendation for 2-HUA |
| Protein Precipitation (PPT) | Add organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Least effective for removing phospholipids and salts. Often results in significant ion suppression.[8] | Not recommended for achieving the lowest detection limits. Use only for initial screening if necessary. |
| Liquid-Liquid Extraction (LLE) | Partition analyte into an immiscible organic solvent based on polarity. | Can provide very clean extracts. Good at removing salts and polar interferences. | Can have lower analyte recovery, especially for more polar compounds.[8] Solvent selection is critical. | A viable option. Use a moderately polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate to extract 2-HUA after acidifying the sample to ensure it is in its neutral form. |
| Solid-Phase Extraction (SPE) | Selectively retain and elute the analyte from a solid sorbent. | Highly effective and selective. Excellent for removing both phospholipids and salts.[1][2] | More time-consuming and costly to develop. | Highly Recommended. A mixed-mode or polymeric reversed-phase SPE cartridge will provide the cleanest extract and the best reduction in ion suppression.[8] |
Protocol: Starting SPE Method for 2-HUA from Plasma
This protocol uses a polymeric reversed-phase sorbent, which is effective for a broad range of analytes and robust to sample variability.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of a suitable internal standard (ideally, a stable isotope-labeled 2-HUA).
-
Add 400 µL of 4% phosphoric acid in water to precipitate proteins and ensure 2-HUA is protonated.
-
Vortex for 30 seconds, then centrifuge at >10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).
-
Condition with 1 mL of methanol.
-
Equilibrate with 1 mL of water. Do not let the sorbent go dry.
-
-
Load:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
-
Wash:
-
Wash with 1 mL of 5% methanol in water to remove salts and highly polar interferences.
-
-
Elute:
-
Elute 2-HUA with 1 mL of methanol or acetonitrile.
-
-
Dry and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step is critical to ensure good peak shape upon injection.
-
Q6: How can I use chromatography to separate 2-HUA from the source of suppression?
A: Chromatographic optimization aims to shift the retention time of 2-HUA away from the "suppression zones" you identified in the post-column infusion experiment.[1]
-
Gradient Modification: If suppression occurs early in the gradient, increase the initial hold time at a high aqueous percentage to allow interfering compounds to elute before your analyte. If suppression occurs later, adjust the gradient slope to improve resolution around the 2-HUA peak.
-
Alternative Stationary Phase: While a C18 column is standard, a column with a different selectivity, like a Phenyl-Hexyl or a Polar-Embedded phase, can alter the elution profile of both your analyte and the matrix interferences, potentially resolving them.
-
Consider HILIC: For polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[5][6][9][10] It uses a polar stationary phase and a high organic mobile phase. Since phospholipids are strongly retained on reversed-phase columns but elute very early in HILIC, this technique can provide excellent separation of 2-HUA from this major class of interfering compounds.
Q7: Which mobile phase additives are best, and which should I absolutely avoid?
A: Mobile phase additives are critical but can be a major source of ion suppression themselves.[3] Careful selection is key.
| Additive Type | Recommended | To Avoid | Rationale |
| Acids (for peak shape) | Formic Acid (0.1%) | Trifluoroacetic Acid (TFA) | Formic acid is volatile and provides good protonation for chromatography with minimal signal suppression.[3] TFA is a strong ion-pairing agent that causes severe and persistent signal suppression in ESI, especially in negative mode.[3][11] |
| Buffers | Ammonium Acetate or Ammonium Formate (≤10 mM) | Phosphate Buffers (PBS), Tris, HEPES | Ammonium salts are volatile and compatible with MS. Non-volatile buffers like phosphates will precipitate in the ESI source, contaminate the instrument, and completely suppress the signal.[11] |
| Chelating Agents | Citric Acid or EDTA (low ppm levels) | --- | If you suspect metal-ion adduction is causing poor peak shape or recovery, low concentrations of chelators can improve performance without causing significant suppression.[12][13] |
Q8: How do I optimize the ESI source to improve my signal and reduce suppression?
A: Optimizing source parameters can enhance the specific ionization of 2-HUA relative to background ions and minimize in-source fragmentation, which can be mistaken for other compounds.[14][15] The goal is to find a "plateau" in the response curve for each parameter, where the signal is maximal and stable.[16]
ESI Mechanism & Ion Suppression
Caption: Mechanism of ESI and points where matrix components cause ion suppression.
| Parameter | Typical Starting Value (Negative Mode) | Optimization Strategy |
| Capillary Voltage | -2.5 to -3.5 kV | Adjust in small increments (±0.1 kV). Too high a voltage can cause discharge and instability.[17] |
| Nebulizing Gas (N₂) | 30-50 psi | Affects droplet size. Optimize for a stable spray. |
| Drying Gas (N₂) | 8-12 L/min | Aids in desolvation. Higher flow is needed for higher LC flow rates. |
| Gas Temperature | 300-375 °C | Critical for efficient desolvation. Too high a temperature can cause thermal degradation of the analyte. |
| In-Source Voltages | Instrument-dependent (e.g., Fragmentor, Skimmer) | These voltages control ion transfer into the vacuum region. Higher voltages can increase signal but may also cause in-source fragmentation.[14] Optimize to maximize the precursor ion signal while minimizing fragments. |
Part 4: Advanced Strategy - Chemical Derivatization
Q9: My signal for 2-HUA is still poor even after optimization. Is there a way to switch to positive ion mode?
A: Yes. When negative mode analysis is intractable due to suppression or poor sensitivity, chemical derivatization is an extremely powerful strategy.[7][18] This involves reacting the carboxylic acid group of 2-HUA with a reagent that attaches a permanently positive charge. This allows for highly sensitive analysis in positive ion mode ESI, which is often less susceptible to the types of interferences that affect negative mode.[7][19]
Protocol: Charge-Reversal Derivatization with AMPP
N-(4-aminomethylphenyl)pyridinium (AMPP) is a reagent that converts carboxylic acids into amides with a permanent positive charge, leading to sensitivity gains of several orders of magnitude.[7]
-
Sample Preparation: Extract and purify 2-HUA from the matrix using the SPE protocol described above and dry the eluate completely.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a suitable aprotic solvent (e.g., acetonitrile).
-
Add a solution of a coupling agent (e.g., EDC/NHS) to activate the carboxylic acid.
-
Add the AMPP reagent.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Analysis:
-
Dilute the reaction mixture with the initial mobile phase.
-
Inject into the LC-MS system and analyze in positive ion mode .
-
Monitor for the specific MRM transition of the derivatized 2-HUA. The fragmentation will be robust and specific to the derivative tag.[7]
-
Chemical Derivatization Concept
Caption: How derivatization converts an analyte for high-sensitivity positive mode ESI.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Han, X., & Gross, R. W. (2010). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research, 51(4), 856–864. [Link]
-
Rocca, M., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3164. [Link]
-
Le, T. N., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(1), 1022–1029. [Link]
-
Gierszal, K., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2533–2541. [Link]
-
Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]
-
Ligasova, A., & Krska, R. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(s4), 18-24. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1128, 121773. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
McCalley, D. V. (2017). Hydrophilic-Interaction Chromatography: An Update. LCGC International, 30(4), 10-17. [Link]
-
11-hydroxyundecanoic acid. NIST Chemistry WebBook. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Bio. [Link]
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
Yin, H., & Kexist, C. (2012). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 26(11), 1265-1272. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Johnson, D. W. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. ResearchGate. [Link]
-
Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed. [Link]
-
Le, T. N., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. [Link]
-
Mok, H. J., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. Analytical Methods, 8(15), 3183-3191. [Link]
-
Schiller, J., et al. (2004). Electrospray ionization efficiency of different fatty acid compared to undecanoic acid. ResearchGate. [Link]
-
J. Agric. Food Chem. (2022). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]
-
Showing Compound 2-Hydroxyvaleric acid (FDB022717). FooDB. [Link]
-
Kiontke, A., et al. (2016). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. [Link]
-
Talele, P. V., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Pharmaceuticals, 17(5), 609. [Link]
-
Fux, E., et al. (2011). Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of the Lipophilic Toxins Okadaic Acid and Azaspiracid-. Arrow@TU Dublin. [Link]
-
Paul, S., & Amemiya, S. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 331-351. [Link]
-
Gosetti, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5555. [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
-
Tountou, A., & Gika, H. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5824. [Link]
-
He, Y., & Reid, G. E. (2016). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Methods, 104, 69-78. [Link]
-
Mok, H. J., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Publishing. [Link]
-
The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. IntechOpen. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. researchgate.net [researchgate.net]
- 13. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Co-elution issues with other fatty acids in 2-Hydroxyundecanoic acid analysis
Welcome to the technical support center for the analysis of 2-hydroxyundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of this and other hydroxy fatty acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a primary focus on resolving co-elution with other fatty acids.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and why is it a significant issue in the analysis of this compound?
A: Co-elution occurs when two or more different compounds exit a chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1][2] This is a critical issue because it undermines the primary goal of chromatography, which is separation. For this compound, co-elution can lead to:
-
Inaccurate Quantification: The detector signal for the merged peak represents the sum of all co-eluting compounds, making it impossible to determine the true concentration of this compound.
-
Incorrect Identification: Peak identification is often based on retention time. If another compound co-elutes, it can lead to a false positive or mask the presence of the target analyte.
-
Compromised Purity Analysis: When assessing the purity of a sample, co-elution can hide impurities under the main peak.[1]
The presence of a hydroxyl group makes this compound more polar than its non-hydroxylated counterpart, undecanoic acid. However, when derivatized for Gas Chromatography (GC) analysis, its properties can become similar to other derivatized fatty acids of comparable chain length, increasing the risk of co-elution.
Q2: Which fatty acids are most likely to co-elute with this compound?
A: The likelihood of co-elution depends heavily on the specific chromatographic conditions and sample matrix. However, common culprits include:
-
Undecanoic Acid (C11:0): The non-hydroxylated parent fatty acid is a prime candidate for co-elution due to its identical carbon chain length.
-
Other Medium-Chain Fatty Acids: Saturated and unsaturated fatty acids with 10 to 12 carbons (e.g., Lauric acid, C12:0) can have very similar retention times, especially on non-polar or mid-polar GC columns.[3]
-
Positional Isomers: If the sample contains other hydroxyundecanoic acids (e.g., 3-hydroxyundecanoic acid or 11-hydroxyundecanoic acid), they can be difficult to separate from the 2-hydroxy isomer without highly selective columns.
-
Branched-Chain Fatty Acids: Branched fatty acids with a similar overall polarity and volatility may also co-elute.
Q3: How can I confirm if I have a co-elution problem?
A: Visual inspection of the chromatogram is the first step. Look for signs of asymmetry, such as peak fronting, tailing, or the presence of a "shoulder" on the peak.[1][2] However, perfect co-elution may produce a symmetrical peak. More definitive confirmation requires advanced detectors:
-
Diode Array Detector (DAD/PDA) for HPLC: A DAD collects UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry (MS): This is the most powerful tool. By taking mass spectra at different points across the chromatographic peak, you can check for the presence of different ions. If the mass spectral profile changes across the peak, co-elution is occurring.[1][4] This technique, known as peak purity analysis, is invaluable for confirming separation.
Troubleshooting Guide: Resolving Co-elution Issues
This guide provides a systematic approach to troubleshooting, from sample preparation to data analysis.
Section 1: Sample Preparation and Derivatization
For Gas Chromatography (GC) analysis, fatty acids must be derivatized to increase their volatility and reduce their polarity.[5][6] The choice of derivatization strategy is your first opportunity to influence chromatographic separation. This compound has two functional groups that require attention: the carboxylic acid and the hydroxyl group.
The Challenge: Standard fatty acid methyl ester (FAME) preparation (e.g., using methanolic HCl or BF3-methanol) only derivatizes the carboxyl group, leaving the hydroxyl group free.[7] This free hydroxyl group can still cause peak tailing and interaction with the GC column.[8]
The Solution: Dual Derivatization A two-step derivatization is often necessary for hydroxy fatty acids.[9]
-
Esterification: Convert the carboxylic acid to a methyl ester (FAME).
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether.
This dual approach creates a less polar, more volatile, and more thermally stable compound, which improves chromatographic peak shape and can alter retention time to resolve co-elution.[10]
-
Esterification (Carboxyl Group): a. Place your dried lipid extract (containing this compound) in a screw-cap vial. b. Add 1 mL of 2% Sulfuric Acid in Methanol. c. Cap the vial tightly and heat at 60°C for 1 hour. d. Allow the vial to cool to room temperature. e. Add 1.5 mL of water and 1 mL of hexane. Vortex thoroughly. f. Centrifuge briefly to separate the layers. Transfer the upper hexane layer containing the FAMEs to a new vial. g. Evaporate the hexane under a gentle stream of nitrogen.
-
Silylation (Hydroxyl Group): a. To the dried FAME residue, add 50 µL of Pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. b. Cap the vial and heat at 70°C for 30 minutes. c. Cool the vial. The sample is now ready for GC-MS injection.
The resulting derivative will be 2-(trimethylsilyloxy)undecanoic acid methyl ester.
The following diagram illustrates the decision-making process for derivatizing hydroxy fatty acids.
Caption: Derivatization workflow for this compound analysis.
Section 2: Chromatographic Method Optimization
If co-elution persists after proper derivatization, the next step is to optimize the separation method itself. The principles differ for Gas and Liquid Chromatography.
The key to resolving co-elution in GC is to manipulate the interactions between the analyte and the stationary phase.
1. Column Selection: The choice of GC column is the most critical factor for separation. Fatty acid methyl esters (FAMEs) are typically analyzed on polar columns.
-
High-Polarity Columns (e.g., SP-2560, CP-Sil 88): These columns contain a high percentage of cyanopropyl stationary phase. They provide excellent selectivity for separating FAMEs based on chain length, degree of unsaturation, and cis/trans isomerism.[3][8] For separating the derivatized this compound from undecanoic acid, a highly polar column is the best choice as it can better differentiate the slight polarity difference.
-
Mid-Polarity Columns (e.g., DB-225): These offer a balance and can be a good starting point but may not provide sufficient resolution for difficult separations.
-
Non-Polar Columns (e.g., DB-1, HP-5MS): These columns separate primarily by boiling point. Since derivatized this compound and other C11/C12 FAMEs may have similar boiling points, these columns are likely to result in co-elution.
| Parameter | Non-Polar Column (e.g., HP-5MS) | High-Polarity Column (e.g., SP-2560) | Recommendation for 2-OH-Undecanoic Acid |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Biscyanopropyl Polysiloxane | High-Polarity |
| Separation Principle | Primarily Boiling Point | Polarity, Unsaturation, Isomerism | Polarity-based separation is needed. |
| Co-elution Risk | High for FAMEs of similar size | Low for structurally different FAMEs | Use a high-polarity column to maximize selectivity. |
| Max Temperature | ~325 °C | ~250 °C | Be mindful of the lower temperature limit. |
2. Temperature Program Optimization: If you cannot change the column, adjusting the temperature gradient can improve resolution.
-
Lower the Initial Temperature: Starting at a lower temperature can improve the focusing of analytes at the head of the column.
-
Slow the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) gives the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.[3] This is a trade-off, as it will increase the total run time.
LC, particularly when coupled with MS/MS, is a powerful alternative and may not require derivatization.[11]
1. Reversed-Phase (RP-LC): This is the most common LC mode.
-
Column: Use a C18 or C8 column with high surface area and carbon load.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is protonated.[11] Separation can be enhanced by adjusting the gradient slope.
2. Chiral Chromatography: this compound is a chiral molecule (it exists as R and S enantiomers). If your research requires separating these enantiomers, or if an enantiomeric impurity is co-eluting, a chiral column is necessary.
-
Technique: Chiral stationary phases (CSPs) are used to separate enantiomers. Derivatization is often required to interact with the CSP. For example, converting the analyte to its 3,5-dinitrophenylurethane derivative allows for separation on a Pirkle-type chiral column.[12][13][14] This is a specialized technique but provides the ultimate selectivity for stereoisomers.[15][16]
Section 3: Using Mass Spectrometry for Deconvolution
When chromatographic separation is incomplete, MS can be used to selectively quantify co-eluting compounds.[17]
The Principle: Even if two compounds elute at the same time, they will almost certainly have different masses or produce different fragment ions in the mass spectrometer.
Instead of scanning for all ions, SIM mode instructs the mass spectrometer to only monitor a few specific, characteristic ions for your target analyte.
-
How it Works: The derivatized this compound will have a unique fragmentation pattern. By selecting a unique and abundant fragment ion, you can create a chromatogram that is specific to your compound, effectively ignoring the signal from the co-eluting interference.
-
Example: For a TMS-derivatized FAME, characteristic fragments often arise from the cleavage next to the silylated oxygen.[10] You would identify a unique fragment ion for 2-(trimethylsilyloxy)undecanoic acid methyl ester that is not present in the co-eluting fatty acid and monitor it in SIM mode.
-
Acquire a Full Scan Spectrum: First, inject a standard of your derivatized this compound and acquire a full scan mass spectrum (e.g., scanning from m/z 50 to 500).
-
Identify Characteristic Ions: Examine the mass spectrum to find ions that are both abundant and unique. The molecular ion (M+) may be weak or absent. Look for large fragments. For carboxylic acids, common losses include -OH (M-17) and -COOH (M-45).[18][19][20]
-
Select Quantifier and Qualifier Ions:
-
Quantifier Ion: Choose the most abundant, unique ion for quantification.
-
Qualifier Ion(s): Choose one or two other unique ions. The ratio of the qualifier to quantifier ion should be constant and is used to confirm the identity of the peak.
-
-
Create the SIM Method: Program the MS to only acquire data for the selected m/z values at the expected retention time of your analyte.
-
Analyze Sample: Run your sample using the new SIM method. The resulting chromatogram will be much cleaner, showing a peak only if the selected ions are detected.
MRM is the gold standard for quantification in complex matrices and is the LC equivalent of SIM.[10]
-
How it Works: In a tandem mass spectrometer (like a triple quadrupole), the first quadrupole selects the parent ion (e.g., the [M-H]⁻ ion of this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion to be detected. This parent -> fragment transition is highly specific.
-
Advantage: MRM is extremely selective and sensitive. It can easily distinguish between co-eluting compounds as long as they do not have the exact same parent and fragment ion masses, which is highly unlikely.
This diagram outlines a systematic approach to resolving co-elution.
Caption: A systematic workflow for troubleshooting co-elution issues.
References
-
Dodds, E. D., McCoy, M. R., Rea, L. D., & Kennish, J. M. (2005). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Lipids, 40(4), 419–428. [Link]
-
Li, M., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry. [Link]
-
Christie, W. W. (2012). Analysis of Conjugated and Other Fatty Acids. In Lipid Analysis (pp. 171-197). Woodhead Publishing. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5282899, this compound. [Link]
-
Johnson, S. B., & Brown, R. E. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 670(2), 169-176. [Link]
-
Schogor, A. L. B., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
Takagi, T., Itabashi, Y., & Tsuda, T. (1989). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Journal of Chromatographic Science, 27(10), 574–577. [Link]
-
Vigentini, I., et al. (2019). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]
-
Christie, W. W. (2011). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]
-
Polite, L. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. [Link]
-
Sukhija, P. S., & Palmquist, D. L. (1990). Challenges with fats and fatty acid methods. Journal of animal science, 68(5), 1515-1521. [Link]
-
Walczak, B., & Bączek, T. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Molecules, 26(7), 1999. [Link]
-
Pathan, S., et al. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. International Labmate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Rodríguez-Alcalá, L. M. (2014). Response to "What is the best method for the derivatization of fatty acids to FAMEs for GC analysis?". ResearchGate. [Link]
-
Hara, S., et al. (1993). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. FEMS Microbiology Letters, 111(2-3), 137-141. [Link]
-
Takagi, T., Itabashi, Y., & Tsuda, T. (1989). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Sci-Hub. [Link]
-
Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
-
Oliw, E. H. (2014). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in molecular biology, 1206, 83-93. [Link]
-
HSCprep. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. academic.oup.com [academic.oup.com]
- 13. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sci-Hub. High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column / Journal of Chromatographic Science, 1989 [sci-hub.box]
- 15. aocs.org [aocs.org]
- 16. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. hscprep.com.au [hscprep.com.au]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 2-Hydroxyundecanoic Acid
Welcome to the technical support center for the analysis of 2-Hydroxyundecanoic acid (2-HUA). This guide is designed for researchers, scientists, and professionals in drug development who are facing challenges with the low-level detection of this and similar hydroxy fatty acids. As a medium-chain hydroxy fatty acid, 2-HUA presents unique analytical hurdles due to its physicochemical properties.[1] This document provides in-depth, experience-based solutions and detailed protocols to enhance detection sensitivity and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-HUA signal intensity so low in negative mode ESI-LC-MS?
A1: Low signal intensity for 2-HUA in negative mode electrospray ionization (ESI) is a common issue. While the carboxylic acid group readily deprotonates, several factors can lead to poor sensitivity. These include suboptimal ESI source parameters, matrix effects from complex biological samples causing ion suppression, and the inherent ionization efficiency of the molecule itself.[2] For comprehensive analysis, especially in complex matrices, derivatization to enhance ionization in positive mode is often recommended.[3]
Q2: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for 2-HUA analysis?
A2: The choice between GC-MS and LC-MS depends on your specific experimental needs.
-
GC-MS: Offers excellent chromatographic resolution for fatty acids but requires derivatization to make 2-HUA volatile.[4] Common derivatization involves converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (TMS) ether or methyl ether.[4] This method is robust for structural confirmation.
-
LC-MS: Provides high sensitivity, especially with modern mass spectrometers, and can often analyze 2-HUA with less extensive sample preparation. However, enhancing ionization efficiency through derivatization is a common strategy to reach lower detection limits.[3] LC-MS is also well-suited for high-throughput analysis.
Q3: What is chemical derivatization and why is it necessary for analyzing 2-HUA?
A3: Chemical derivatization is the process of modifying a molecule to improve its analytical properties. For 2-HUA, this is critical for two main reasons:
-
For GC-MS: To increase volatility and thermal stability, allowing the analyte to pass through the GC column.
-
For LC-MS: To enhance ionization efficiency, typically by adding a permanently charged group, which can significantly boost signal intensity by several orders of magnitude.[5][6] This is a key strategy for overcoming low abundance.[7]
Q4: Can I analyze the different stereoisomers (R and S) of 2-HUA?
A4: Yes, resolving the enantiomers of 2-HUA is possible and often crucial for biological studies. This requires chiral chromatography. Both GC and HPLC methods can be employed with a chiral stationary phase column to separate the R and S isomers.[8][9][10][11] Derivatization may still be necessary prior to chiral separation to achieve good peak shape and resolution.[8][9][10][11]
Troubleshooting Guides
Guide 1: Poor Sensitivity in LC-MS Analysis
| Symptom | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal Ion Source Parameters: Incorrect temperatures, gas flows, or voltages can drastically reduce ionization efficiency.[12][13][14][15] | Systematic Optimization: Methodically adjust spray voltage, sheath gas, auxiliary gas, and capillary temperature. A good starting point for negative mode is often a lower capillary temperature to prevent in-source fragmentation. For positive mode with derivatized 2-HUA, higher temperatures may be beneficial.[16] |
| Inconsistent Signal / Drifting Retention Time | Matrix Effects: Co-eluting compounds from the biological matrix (e.g., salts, phospholipids) can suppress the ionization of 2-HUA.[2][17] | Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering substances.[18][19][20] An aminopropyl-bonded phase SPE column can effectively separate free fatty acids from neutral lipids and phospholipids.[21] Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled 2-HUA) to compensate for matrix effects and improve quantitative accuracy. |
| No Detectable Peak | Analyte Concentration Below Limit of Detection (LOD): The amount of 2-HUA in the sample is too low for the current method's sensitivity. | Chemical Derivatization: Employ a derivatization reagent to enhance ionization. For positive mode ESI, reagents that add a permanent positive charge, such as AMPP (N-(4-aminomethylphenyl)pyridinium), can increase sensitivity by over 1000-fold.[5] Sample Pre-concentration: After extraction, evaporate the solvent and reconstitute the sample in a smaller volume of the initial mobile phase. |
Guide 2: Issues with GC-MS Analysis
| Symptom | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Incomplete Derivatization: Free carboxyl or hydroxyl groups can interact with active sites in the GC system, leading to poor peak shape. | Optimize Derivatization Reaction: Ensure the reaction goes to completion by checking reagent stoichiometry, reaction time, and temperature. Use fresh, high-quality derivatization reagents (e.g., BSTFA with TMCS for silylation, or BF₃-methanol for methylation).[22] |
| No Peak or Very Small Peak | Analyte Loss During Sample Preparation: 2-HUA may be lost during extraction or solvent evaporation steps. | Review Extraction Protocol: Ensure the pH of the aqueous phase is acidic during liquid-liquid extraction to keep the carboxylic acid protonated and in the organic phase. Gentle Evaporation: Use a gentle stream of nitrogen and avoid excessive heat when drying the sample to prevent loss of the derivatized analyte. |
| Multiple Peaks for a Single Analyte | Side Reactions or Degradation: The derivatization conditions may be too harsh, or the analyte may be degrading in the hot GC inlet. | Milder Derivatization: Explore alternative, milder derivatization reagents. For example, diazomethane is a highly efficient but hazardous methylating agent; BF₃-methanol is a safer alternative. Optimize Inlet Temperature: Lower the GC inlet temperature to the minimum required for efficient volatilization of the derivatized 2-HUA. |
Detailed Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for 2-HUA from Plasma
This protocol is designed to isolate free fatty acids, including 2-HUA, from complex biological matrices like plasma, thereby reducing matrix effects.[23]
Materials:
-
Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)
-
Hexane, 2-Propanol, Diethyl ether, Acetic acid (all HPLC grade)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of hexane, followed by 5 mL of 2-propanol. Do not let the cartridge run dry.
-
Sample Loading: Acidify 1 mL of plasma with 50 µL of 2M HCl. Add 5 mL of 2-propanol, vortex, and centrifuge to precipitate proteins. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 2-propanol to elute polar lipids, followed by 5 mL of hexane to elute neutral lipids like triglycerides.
-
Elution: Elute the free fatty acid fraction, including 2-HUA, with 5 mL of diethyl ether containing 2% acetic acid.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization and analysis.
Protocol 2: Derivatization of 2-HUA for Enhanced LC-MS/MS Sensitivity
This protocol utilizes AMPP (N-(4-aminomethylphenyl)pyridinium) to add a permanent positive charge to 2-HUA, significantly improving ESI+ sensitivity.[5]
Materials:
-
Dried 2-HUA extract (from Protocol 1)
-
AMPP reagent, EDC hydrochloride, Anhydrous DMF
-
Thermomixer or heating block
Procedure:
-
Reagent Preparation: Prepare a solution of 10 mg/mL EDC and 10 mg/mL AMPP in anhydrous DMF.
-
Reaction: Reconstitute the dried 2-HUA extract in 100 µL of the reagent solution.
-
Incubation: Vortex briefly and incubate at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample can be diluted with the initial mobile phase and directly injected into the LC-MS/MS system for analysis in positive ion mode.
Expected LC-MS/MS Parameters for AMPP-derivatized 2-HUA:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Ionization Mode: ESI Positive
-
MRM Transition: Monitor the transition from the precursor ion [M+H]⁺ of the derivatized 2-HUA to a characteristic product ion (e.g., the AMPP fragment).
Visualizations and Diagrams
Workflow for Enhanced 2-HUA Detection
This diagram outlines the complete analytical workflow from sample collection to data acquisition, emphasizing the key steps for enhancing sensitivity.
Caption: Workflow from sample preparation to analysis.
Troubleshooting Decision Tree for Low Sensitivity
This decision tree provides a logical path for diagnosing and resolving low signal intensity issues in LC-MS analysis.
Sources
- 1. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column / Journal of Chromatographic Science, 1989 [sci-hub.sg]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Determination of Optimal Electrospray Parameters for Lipidomics in Infrared-Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zefsci.com [zefsci.com]
- 18. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aocs.org [aocs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of a Quantitative Assay for 2-Hydroxyundecanoic Acid: A Comparative Analysis of LC-MS/MS and GC-MS Platforms
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quantifying 2-Hydroxyundecanoic Acid
This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple protocol recitation to explore the causality behind experimental choices, grounding our discussion in the principles of bioanalytical method validation as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] The objective is to equip you with the technical insights and practical frameworks necessary to validate a quantitative assay for this compound that is fit for its intended purpose.[7][8]
Part 1: Foundational Strategy - Choosing the Right Analytical Platform
The first critical decision in assay development is the choice of analytical platform. Both LC-MS/MS and GC-MS are capable of quantifying small molecules, but they possess fundamental differences that significantly impact workflow, performance, and suitability for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Approach GC-based analysis has been a cornerstone of fatty acid measurement for decades.[9] Its primary strength lies in its exceptional chromatographic resolution. However, for non-volatile analytes like fatty acids, GC analysis is predicated on a crucial, non-negotiable step: derivatization .[10][11] The polar carboxyl and hydroxyl groups of this compound must be chemically modified (e.g., through methylation and silylation) to increase volatility, allowing the compound to travel through the GC column.[10][11]
-
Causality: Without derivatization, the analyte would not vaporize in the hot GC inlet and would adsorb to surfaces within the column, resulting in poor peak shape and no reliable signal.[10] Common derivatization methods include esterification to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol.[9][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard LC-MS/MS has become the preferred platform for many bioanalytical applications due to its high sensitivity, specificity, and ability to analyze compounds in their native state.[13]
-
Causality: By using a liquid mobile phase, LC can separate compounds like this compound without the need for derivatization.[14][15] The analyte is ionized directly from the liquid phase (typically via electrospray ionization, ESI) and analyzed by the mass spectrometer. This eliminates a time-consuming and potentially variable sample preparation step, increasing throughput and reducing potential sources of error. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific fragmentation pattern of the parent ion, which is crucial for distinguishing the analyte from a complex biological matrix.
The following diagram illustrates a decision-making framework for platform selection.
Part 2: The Pillars of Validation - A Comparative Breakdown
A bioanalytical method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[3][5][8] It is governed by guidelines from regulatory bodies like the FDA and EMA, which have largely been harmonized under the ICH M10 guideline.[4][16] We will now compare the performance of GC-MS and LC-MS/MS across the core validation parameters.
The overall validation process follows a structured workflow, ensuring all aspects of the assay's performance are rigorously tested.
Specificity and Selectivity
Specificity is the ability of the assay to measure unequivocally the analyte in the presence of other components, such as metabolites, impurities, or matrix components.[6][17]
-
LC-MS/MS: This is the key advantage of this platform. The combination of chromatographic separation (by retention time) and the highly specific mass transition (parent ion → product ion) in Multiple Reaction Monitoring (MRM) mode makes it exceptionally difficult for another compound to interfere.[18]
-
Expert Insight: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is a self-validating mechanism. This standard co-elutes with the analyte and experiences the same ionization suppression or enhancement (matrix effects), allowing for highly accurate correction.[6]
-
-
GC-MS: While GC provides excellent separation, the standard electron ionization (EI) mode can produce fragments that are common to many molecules, potentially leading to a lack of specificity.[19] While monitoring specific ions (Selected Ion Monitoring, SIM) improves this, it doesn't offer the same level of confidence as an MS/MS transition.
-
Expert Insight: One must rigorously test for interference from structurally similar fatty acids, which may produce similar fragments after derivatization. Chromatographic deconvolution algorithms can help separate co-eluting components but add complexity to the data analysis.[20]
-
Experimental Protocol: Specificity Assessment
-
Analyte Identification: Analyze a pure standard of this compound and its stable isotope-labeled internal standard (IS) to confirm retention times and mass transitions.
-
Matrix Screening: Analyze at least six different batches of blank biological matrix (e.g., human plasma) to check for endogenous peaks or other interferences at the retention time of the analyte and IS.
-
Interference Check: In a blank matrix, spike in a high concentration of potentially interfering compounds (e.g., other hydroxy fatty acids, structurally related drugs) and verify that no signal is detected in the analyte or IS channels.
-
Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.[6]
Linearity, Range, and Sensitivity
This set of parameters defines the concentration window over which the assay is accurate and precise. The range is bracketed by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LC-MS/MS: Typically offers superior sensitivity due to efficient ionization and low-noise detectors, allowing for a lower LLOQ.[21] Linearity is often excellent over several orders of magnitude.
-
GC-MS: Sensitivity is generally very good but can be limited by the noise introduced during the derivatization process or by the inherent fragmentation patterns. The derivatization step itself can sometimes be non-linear at very low or very high concentrations.
Experimental Protocol: Calibration Curve and LLOQ Determination
-
Stock Solutions: Prepare a certified stock solution of this compound and the IS.
-
Calibration Standards: Prepare a calibration curve by spiking blank matrix with the analyte to create a series of at least 6-8 non-zero concentrations spanning the expected range. A fixed amount of IS is added to every standard.
-
Analysis: Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Regression: Apply a linear, weighted (typically 1/x or 1/x²) least-squares regression to the data.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).[3][6]
-
The LLOQ is the lowest standard on the curve that meets these accuracy criteria and has a signal-to-noise ratio of at least 5-10.[21]
-
Accuracy and Precision
Accuracy describes the closeness of the measured value to the true value, while precision describes the variability of repeated measurements. They are assessed by analyzing Quality Control (QC) samples at multiple concentrations.
-
LC-MS/MS & GC-MS: Both platforms can achieve excellent accuracy and precision. However, the multi-step sample preparation for GC-MS (extraction, hydrolysis, derivatization) can introduce more opportunities for variability compared to the more streamlined "dilute-and-shoot" or simple liquid-liquid extraction methods often used for LC-MS/MS.[22][23]
Experimental Protocol: Accuracy and Precision (Intra- and Inter-Assay)
-
QC Preparation: Prepare QC samples in blank matrix at a minimum of four levels: LLOQ, Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC, ~80% of ULOQ).
-
Intra-Assay (Repeatability): On a single day, analyze a minimum of five replicates of each QC level against a freshly prepared calibration curve.
-
Inter-Assay (Intermediate Precision): Repeat the analysis on at least two additional days with freshly prepared reagents and calibration curves.
-
Calculations:
-
Accuracy: Calculate as the percent relative error (%RE) = [(Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100.
-
Precision: Calculate as the percent coefficient of variation (%CV) = [Standard Deviation / Mean Measured Conc.] * 100.
-
-
Acceptance Criteria (FDA/EMA): The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC (±20% for LLOQ QC). The %CV should not exceed 15% (20% for LLOQ QC).[3][6]
Stability
Stability experiments are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This includes stability in the biological matrix and in the processed sample extract.[24][25]
-
Expert Insight: Fatty acids, particularly polyunsaturated ones, can be susceptible to oxidation.[26] While this compound is saturated, it is still critical to evaluate its stability. Storage at -80°C is generally considered effective for long-term preservation of fatty acids in plasma or serum.[24][25] The choice of analytical method does not change the inherent chemical stability of the analyte, but the sample processing workflow can influence stability in the final extract.
Experimental Protocol: Stability Assessment
-
Sample Preparation: Use two QC levels (LQC and HQC) for all stability tests.
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone at least three freeze-thaw cycles (e.g., frozen at -80°C, thawed to room temperature).
-
Short-Term (Bench-Top) Stability: Leave QC samples on the lab bench for a duration that mimics the expected sample handling time (e.g., 4-24 hours) before processing and analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of the study samples' storage.[25]
-
Post-Preparative Stability: Keep processed sample extracts in the autosampler for a period that exceeds the expected run time and re-inject them to check for degradation.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[6]
Part 3: Comparative Performance Summary and Final Recommendations
The table below summarizes the expected performance characteristics of a validated assay for this compound on both platforms.
| Validation Parameter | LC-MS/MS | GC-MS (with Derivatization) | Rationale / Key Differentiator |
| Specificity | Excellent | Good to Very Good | MS/MS transitions in LC-MS/MS provide superior specificity over GC-MS single ion monitoring.[18] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.990 | Both methods show excellent linearity, but derivatization can sometimes impact the extremes of the curve. |
| LLOQ | Potentially lower (e.g., low ng/mL) | Lower (e.g., mid-to-high ng/mL) | LC-MS/MS often provides better sensitivity for this class of molecules. |
| Accuracy (%RE) | Within ±15% | Within ±15% | Both methods can meet regulatory requirements.[3][5] |
| Precision (%CV) | < 15% | < 15% | LC-MS/MS may show slightly better precision due to a simpler, more automatable workflow. |
| Sample Preparation | Simple (e.g., Protein Precipitation, LLE) | Complex (e.g., LLE, Hydrolysis, Derivatization) | This is the most significant workflow difference. GC-MS requires a multi-step, often manual process.[10][23] |
| Throughput | High | Low to Medium | The lack of derivatization and faster run times generally favor LC-MS/MS for high-throughput applications. |
Conclusion and Recommendation
For the quantitative analysis of this compound in a research or drug development setting, LC-MS/MS is the recommended platform.
The primary justification for this recommendation is the ability to analyze the compound directly without chemical derivatization. This single factor dramatically simplifies the workflow, reduces potential sources of analytical error and variability, and significantly increases sample throughput. Furthermore, the inherent specificity of tandem mass spectrometry provides a higher degree of confidence in the data, which is paramount in regulated environments.
While a GC-MS method can certainly be developed and validated to meet all required performance criteria, the additional labor, time, and complexity associated with the mandatory derivatization step make it a less efficient alternative. The investment in developing an LC-MS/MS method provides a more robust, specific, and high-throughput self-validating system for the reliable quantification of this compound.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Link
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Link
-
Slideshare. USFDA guidelines for bioanalytical method validation. Link
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Link
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Link
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation. Link
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Link
-
U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Link
-
Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Link
-
Sigma-Aldrich. Derivatization of Fatty acids to FAMEs. Link
-
Agilent. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Link
-
MDPI. (2021). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Link
-
ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Link
-
MDPI. (2017). Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. Link
-
Slideshare. Bioanalytical method validation emea. Link
-
MDPI. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Link
-
National Institutes of Health. (2009). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Link
-
Schebb Lab. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. Link
-
MDPI. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Link
-
National Institutes of Health. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Link
-
MDPI. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Link
-
PubMed. (2009). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Link
-
ACS Publications. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Link
-
ResearchGate. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Link
-
LIPID MAPS. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Link
-
National Institutes of Health. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Link
-
Lipid Labs. Our Tests. Link
-
ResearchGate. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Link
-
National Institutes of Health. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Link
-
PubMed. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Link
-
Gavin Publishers. Validation of Analytical Methods: A Review. Link
-
National Institutes of Health. This compound. Link
-
Agilent. Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Link
-
Human Metabolome Database. Showing metabocard for Undecanoic acid (HMDB0000947). Link
-
Thermo Fisher Scientific. Combining Chromatographic Deconvolution, Spectral Library Search, and Principal Component Analysis to Detect and Identify Important Flavor and Fragrance Compounds with High Resolution GC/MS. Link
-
ResearchGate. Validation of Analytical Methods and Processes. Link
-
Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2-Hydroxy-2-phenylpropanoic Acid. Link
-
National Institutes of Health. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Link
Sources
- 1. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. nebiolab.com [nebiolab.com]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. lipidmaps.org [lipidmaps.org]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
- 24. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-Hydroxyundecanoic Acid and Conventional Medium-Chain Fatty Acids
This guide provides a detailed comparison of the biological activities of 2-Hydroxyundecanoic acid against other well-studied medium-chain fatty acids (MCFAs). Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, mechanistic differences, and comparative efficacy in key biological processes, supported by experimental data and protocols.
Introduction: A Structural Perspective on Medium-Chain Fatty Acids
Medium-chain fatty acids (MCFAs), characterized by aliphatic tails of 6 to 12 carbon atoms, are recognized for their unique metabolic and physiological properties.[1][2] Unlike their long-chain counterparts, MCFAs are rapidly absorbed and transported directly to the liver for efficient β-oxidation, serving as a quick energy source.[1][3][4] This class of lipids, including well-known members like octanoic (C8), decanoic (C10), and lauric acid (C12), exhibits a broad spectrum of biological activities, including potent antimicrobial and anti-inflammatory effects.[1][5]
Undecanoic acid (C11), a straight-chain saturated fatty acid, is a notable MCFA known for its strong antifungal properties.[6] This guide focuses on a specific derivative, This compound , which features a hydroxyl group (-OH) at the alpha-carbon (C-2) position. This seemingly minor modification can significantly alter the molecule's physicochemical properties and, consequently, its interaction with biological systems. 2-hydroxy fatty acids (2hFAs) are important components of sphingolipids, particularly in the nervous system and skin, and are known to play roles in cell signaling.[7][8][9]
This document aims to objectively compare the biological activities of this compound with its parent compound, undecanoic acid, and other canonical MCFAs, providing a framework for understanding its potential as a novel therapeutic agent.
Comparative Biological Activities: From Antimicrobial to Anti-inflammatory
The introduction of a hydroxyl group at the C-2 position can influence a fatty acid's polarity, membrane interaction, and receptor binding, leading to distinct biological outcomes.
Antimicrobial and Anti-Biofilm Efficacy
MCFAs are well-documented antimicrobial agents, particularly effective against Gram-positive bacteria and various fungi.[10][11] Their primary mechanism involves the disruption of the pathogen's lipid cell membrane, leading to increased permeability and cell death. The antimicrobial activity of MCFAs generally increases with the length of the carbon chain.[12][13]
-
Conventional MCFAs: Undecanoic acid is recognized as one of the most potent fungicidal fatty acids. It inhibits the germination of conidia and affects the biosynthesis of key phospholipids in fungi like Trichophyton rubrum. Other MCFAs, such as lauric acid and its monoglyceride form (monolaurin), exhibit powerful bactericidal activity against genera like Staphylococcus, Streptococcus, and Listeria.[11]
-
This compound: While direct, extensive studies on the antimicrobial potency of this compound are limited, the activity of other hydroxy fatty acids provides valuable insight. For instance, 10-hydroxy-2-decenoic acid (10-HDA), a major fatty acid in royal jelly, has been shown to significantly reduce biofilm formation by Staphylococcus aureus at sub-inhibitory concentrations.[14] It achieves this by inhibiting the secretion of extracellular polymeric substances and downregulating global regulators of virulence like sarA and agrA.[14] The presence of the hydroxyl group on this compound may similarly modulate its interaction with bacterial membranes or biofilm matrices, potentially offering a different spectrum of activity or a mechanism less prone to resistance.
Here we present a standardized workflow for determining the Minimum Inhibitory Concentration (MIC), a critical parameter for evaluating antimicrobial potency.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anti-inflammatory and Immunomodulatory Effects
MCFAs can modulate inflammatory responses, often by acting as signaling molecules.[5] They have been shown to influence macrophage polarization and cytokine production, typically promoting a less inflammatory state compared to long-chain saturated fatty acids.[5][15]
-
Conventional MCFAs: Octanoate (C8) and decanoate (C10) can modify the expression of metabolic and inflammatory genes in macrophages, partly through the activation of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).[5] This leads to increased expression of genes involved in cholesterol efflux and a reduction in pro-inflammatory markers.[5] Furthermore, medium-chain triglycerides (MCTs) can reprogram macrophage energy metabolism, enhancing mitochondrial respiration and driving an anti-inflammatory M2-like phenotype, which results in lower production of pro-inflammatory cytokines like IL-6 and TNF-α and higher levels of the anti-inflammatory cytokine IL-10.[12][15]
-
This compound: The introduction of a 2-hydroxyl group opens up distinct anti-inflammatory pathways. Other 2-hydroxy fatty acids have demonstrated potent immunomodulatory effects. For example, 2-hydroxyisocaproic acid can attenuate inflammatory responses by modulating the activity of matrix metalloproteinase 8 (MMP-8), a key enzyme in tissue degradation during inflammation.[16] Hydroxycarboxylic acid receptors (HCARs) are a family of G-protein-coupled receptors that sense metabolic intermediates and mediate anti-inflammatory effects.[17][18] While the primary endogenous ligand for HCA2 is beta-hydroxybutyrate, it is plausible that other hydroxy fatty acids, including this compound, could interact with this or related receptors, thereby regulating immune cell function.[17]
| Compound | Target Cell/Model | Key Mechanism | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) | Effect on Anti-inflammatory Cytokines (IL-10) | Reference |
| Octanoate (C8) & Decanoate (C10) | Murine Macrophages | PPARβ/δ activation | No increase (unlike palmitate) | Not specified | [5] |
| Medium-Chain Triglycerides (MCTs) | Murine Macrophages | Upregulation of β-oxidation, M2 polarization | ↓ Decreased | ↑ Increased | [15][19] |
| 2-Hydroxyisocaproic Acid | Murine Biofilm Model | Modulation of MMP-8 activity | ↓ Attenuated inflammatory response | Not specified | [16] |
| 2-Hydroxy Fatty Acids (general) | Gastric Cancer Cells | Inhibition of mTOR/S6K1/Gli1 pathway | Potential for reduction | Not specified | [20] |
Cell Signaling and Cancer Chemosensitivity
While conventional MCFAs primarily serve as metabolic substrates, 2-hydroxy fatty acids are integral components of sphingolipids and can act as signaling molecules themselves.
-
Conventional MCFAs: The rapid metabolism of MCFAs into acetyl-CoA and ketone bodies is their primary role in cellular energetics.[3][4] This metabolic advantage has applications in ketogenic diets and nutritional therapy.[4]
-
This compound: 2-hydroxy fatty acids (2-OHFAs) can be incorporated into ceramides.[20] These 2-OHFA-containing ceramides have been shown to induce apoptosis in cancer cells more effectively than their non-hydroxylated counterparts.[20] Furthermore, research has demonstrated that the enzyme responsible for producing 2-OHFAs, fatty acid 2-hydroxylase (FA2H), and its products can increase the chemosensitivity of gastric cancer cells to cisplatin.[20] This effect is mediated, at least in part, through the inhibition of the non-canonical mTOR/S6K1/Gli1 signaling pathway.[20] This suggests that this compound may possess anti-proliferative properties and could serve as an adjunct in cancer therapy, a role not typically associated with conventional MCFAs.
Caption: Contrasting signaling pathways of MCFAs and 2-OHFAs.
Experimental Protocol: Assessing Anti-inflammatory Activity in Macrophages
This protocol details a robust, self-validating method to compare the anti-inflammatory effects of this compound and other MCFAs using a lipopolysaccharide (LPS)-stimulated macrophage model.
Objective: To quantify the effects of fatty acid treatment on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight. The causality here is to ensure cells are in a healthy, proliferative state before experimental treatment.
-
-
Fatty Acid Preparation and Treatment:
-
Prepare stock solutions of this compound and other MCFAs (e.g., undecanoic acid, decanoic acid) by dissolving in ethanol and then conjugating to fatty acid-free Bovine Serum Albumin (BSA) to ensure solubility and bioavailability in the aqueous culture medium.
-
Pre-treat the adhered macrophages with various concentrations of the fatty acid-BSA conjugates (e.g., 50, 100, 200 µM) for 4 hours. A vehicle control (BSA only) must be included.
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 18-24 hours to induce a pro-inflammatory response. A non-stimulated control group (treated with fatty acids but not LPS) must be run in parallel to assess baseline effects.
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-10 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
This step provides a direct, quantitative measure of the inflammatory response modulation.
-
-
Cell Viability Assay (Self-Validation):
-
After collecting the supernatant, assess the viability of the remaining cells in each well using an MTT or PrestoBlue assay.
-
This is a critical self-validating step to ensure that any observed decrease in cytokine production is due to an anti-inflammatory effect and not simply due to cytotoxicity of the fatty acid treatment.
-
Conclusion and Future Directions
The addition of a hydroxyl group at the C-2 position fundamentally differentiates this compound from its parent MCFA, undecanoic acid, and other conventional MCFAs. While conventional MCFAs exert their biological effects primarily through metabolic reprogramming and membrane disruption, this compound likely engages in more specific signaling pathways.
-
Antimicrobial Potential: this compound may offer a nuanced anti-biofilm or antimicrobial activity distinct from the broad membrane disruption caused by other MCFAs.
-
Immunomodulation: Its potential to interact with specific receptors or modulate enzymatic activity (like MMPs) suggests a more targeted anti-inflammatory profile.
-
Oncology: The most significant divergence lies in its potential role in cancer cell signaling and chemosensitization, a field of activity not prominently associated with conventional MCFAs.[20]
Further research is imperative to fully elucidate the biological activities of this compound. Head-to-head studies using the protocols outlined above are needed to directly quantify its antimicrobial and anti-inflammatory potency against other MCFAs. Investigating its interaction with hydroxycarboxylic acid receptors and its downstream effects on inflammatory signaling cascades will be crucial for unlocking its therapeutic potential.
References
-
Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review. MDPI. [Link]
-
Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner. NIH. [Link]
-
Medium Chain Triglyceride (MCT) Oil Affects the Immunophenotype via Reprogramming of Mitochondrial Respiration in Murine Macrophages. NIH. [Link]
-
Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. NIH. [Link]
-
Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. MDPI. [Link]
-
Antibacterial activity and mechanism of essential oils in combination with medium‐chain fatty acids against predominant bovine mastitis pathogens. Oxford Academic. [Link]
-
2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. NIH. [Link]
-
Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. Preprints.org. [Link]
-
Medium chain fatty acids: extraction, isolation, purification, bioactive properties and application. ResearchGate. [Link]
-
Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships. PubMed. [Link]
-
MCT induces macrophages to have anti-inflammatory phenotypes by modulating the expression of surface markers. ResearchGate. [Link]
-
Antibacterial activity and mechanism of essential oils in combination with medium-chain fatty acids against predominant bovine mastitis pathogens. PubMed. [Link]
-
Triglycerides of medium-chain fatty acids: a concise review. NIH. [Link]
-
Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. NIH. [Link]
-
Exploring the Synergistic Action of Medium-Chain Triglycerides and Omega-3 Fatty Acids to Enhance Cellular Uptake and Anti-Inflammatory Responses. PubMed. [Link]
-
Dual Antimicrobial Effect of Medium-Chain Fatty Acids against an Italian Multidrug Resistant Brachyspira hyodysenteriae Strain. MDPI. [Link]
-
This compound | C11H22O3. PubChem. [Link]
-
Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed. [Link]
-
Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. NIH. [Link]
-
(PDF) Exploring the Synergistic Action of Medium-Chain Triglycerides and Omega-3 Fatty Acids to Enhance Cellular Uptake and Anti-Inflammatory Responses. ResearchGate. [Link]
-
10-Undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. ResearchGate. [Link]
-
11-Hydroxyundecanoic acid | C11H22O3. PubChem. [Link]
-
10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. PubMed. [Link]
-
Undecylic acid. Wikipedia. [Link]
-
Showing metabocard for Undecanoic acid (HMDB0000947). Human Metabolome Database. [Link]
-
UNDECYCLIC ACID. Ataman Kimya. [Link]
-
Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. MDPI. [Link]
-
Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2. PubMed. [Link]
-
Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus. PubMed. [Link]
-
An anti-inflammatory agent, 2-Hydroxyisocaproic Acid, prevents Del-1 fragmentation in vitro. Medical Research Archives. [Link]
-
Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. MDPI. [Link]
-
Anti-Inflammatory Effects of Marine Bioactive Compounds and Their Potential as Functional Food Ingredients in the Prevention and Treatment of Neuroinflammatory Disorders. MDPI. [Link]
-
Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Undecylic acid - Wikipedia [en.wikipedia.org]
- 7. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases [mdpi.com]
- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medium Chain Triglyceride (MCT) Oil Affects the Immunophenotype via Reprogramming of Mitochondrial Respiration in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. esmed.org [esmed.org]
- 17. Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Lipidomics of 2-Hydroxy Fatty Acid Isomers
This guide provides an in-depth comparison of analytical methodologies for the characterization of 2-hydroxy fatty acid (2-OH-FA) isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible lipidomics workflow.
The Biological Imperative: Why Isomer-Specific Analysis of 2-OH-FAs Matters
2-Hydroxy fatty acids are crucial components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys[1][2]. These lipids are not merely structural elements; they are active participants in cell signaling and membrane dynamics[1][3]. The synthesis of 2-OH-FAs is catalyzed by fatty acid 2-hydroxylase (FA2H), an enzyme that introduces a hydroxyl group at the C-2 position[2][4]. Mutations in the FA2H gene are linked to severe neurological disorders, including leukodystrophy and spastic paraparesis, highlighting the indispensable role of these molecules in maintaining myelin sheath integrity and overall neuronal health[2][3].
The critical challenge in this field lies in the stereochemistry of the C-2 hydroxyl group. The FA2H enzyme in mammals stereospecifically produces the (R)-enantiomer[2]. The presence and differential functions of the (S)-enantiomer are less understood but equally important, as the specific stereoisomer can dramatically alter the biophysical properties of membranes and the downstream signaling pathways. Therefore, analytical methods that can distinguish between these enantiomers are not just advantageous; they are essential for accurately interpreting biological function and dysfunction.
The Analytical Gauntlet: Challenges in 2-OH-FA Isomer Analysis
The primary difficulty in analyzing 2-OH-FA isomers stems from their identical physicochemical properties. Enantiomers (R- and S-isomers) have the same mass, same elemental composition, and nearly identical fragmentation patterns in mass spectrometry, making them indistinguishable without a chiral separation step. Furthermore, the presence of numerous regioisomers (where the hydroxyl group is at a different position) in complex biological samples can interfere with analysis, necessitating highly selective methods[5][6].
This guide compares two primary workflows for tackling this challenge:
-
Method A: Derivatization followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Method B: Direct analysis by Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Comparative Analytical Workflows
A successful lipidomics experiment begins long before the sample reaches the instrument. The choice of extraction and separation techniques dictates the quality and reliability of the final data.
Upstream Processing: Lipid Extraction
The goal of lipid extraction is to efficiently isolate 2-OH-FAs from the complex biological matrix while minimizing degradation and artifact formation. A modified Bligh-Dyer or Folch extraction is typically the method of choice.
Rationale: These methods use a chloroform/methanol/water solvent system that effectively partitions lipids into an organic phase, separating them from polar metabolites, proteins, and nucleic acids. It is crucial to perform this extraction at low temperatures and under a nitrogen atmosphere to prevent oxidation of any unsaturated fatty acid chains.
Detailed Protocol: Optimized Lipid Extraction
-
Homogenization: Homogenize ~50 mg of tissue or 1x10^6 cells in a 2:1 (v/v) mixture of cold chloroform:methanol.
-
Phase Separation: Add 0.25 volumes of water to the homogenate, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Drying & Storage: Dry the lipid extract under a stream of nitrogen gas and store at -80°C until analysis. For absolute quantification, a known amount of a stable isotope-labeled internal standard (e.g., 2-hydroxy-d3-palmitic acid) should be added before homogenization.
Workflow Comparison: GC-MS vs. Chiral LC-MS
The core of isomer-specific analysis lies in the chromatographic separation. Here, we compare a traditional, derivatization-based GC-MS approach with a more modern, direct chiral LC-MS method.
Method A: GC-MS with Derivatization
This classic approach relies on chemically modifying the 2-OH-FAs to make them volatile and thermally stable for gas chromatography. A key advantage is the high chromatographic resolution achievable with capillary GC columns.
Causality Behind the Choice: Derivatization serves two purposes. First, silylation of the hydroxyl and carboxyl groups (e.g., using BSTFA to form TMS derivatives) increases volatility. Second, if a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard, non-chiral GC column. However, the more common approach involves derivatization for volatility followed by separation on a chiral GC column.
-
Hydrolysis: The dried lipid extract is saponified (e.g., using 1 M KOH in methanol) to release the fatty acids from their complex lipid backbones (e.g., ceramides).
-
Derivatization: The free fatty acids are converted to their trimethylsilyl (TMS) esters. The sample is incubated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes[7].
-
GC Separation: The derivatized sample is injected onto a chiral GC column (e.g., a cyclodextrin-based column). A temperature gradient is used to separate the isomers based on their differential interaction with the chiral stationary phase.
-
MS Detection: The eluted compounds are ionized using electron ionization (EI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity[7][8].
Method B: Chiral Supercritical Fluid/Liquid Chromatography-MS (SFC/LC-MS)
This modern approach avoids the need for derivatization by directly separating the enantiomers using a chiral stationary phase (CSP) in a liquid chromatograph. Supercritical fluid chromatography (SFC) is particularly advantageous, often providing faster and more efficient separations[9].
Causality Behind the Choice: Direct analysis simplifies the workflow, reduces potential sources of error from derivatization, and is generally gentler on the analyte. The choice of the chiral column is paramount. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are highly effective for separating 2-OH-FA enantiomers[9].
-
Hydrolysis: As with the GC-MS method, the lipid extract is first hydrolyzed to yield free fatty acids.
-
LC Separation: The sample is reconstituted in a suitable solvent and injected onto a chiral LC column, such as a Lux i-Amylose-3[9]. Separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of a non-polar solvent (like hexane or CO2 for SFC) and a polar modifier (like ethanol or methanol)[9][10].
-
MS Detection: The column eluent is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode. ESI is a "soft" ionization technique that keeps the analyte intact, yielding a prominent [M-H]⁻ ion[11]. Quantification is performed using MRM.
Performance Comparison & Data Interpretation
The choice between these two powerful techniques depends on the specific research question, available instrumentation, and desired throughput.
| Parameter | Method A: GC-MS with Derivatization | Method B: Chiral LC-MS/SFC-MS | Rationale & Expert Insight |
| Sample Prep | More complex (hydrolysis + derivatization) | Simpler (hydrolysis only) | LC-MS avoids the derivatization step, reducing sample handling time and potential for analytical variability. |
| Selectivity | Excellent | Excellent | Both methods achieve baseline separation of enantiomers with the appropriate chiral column. SFC can sometimes offer superior selectivity over LC[9]. |
| Sensitivity | High (pg level) | Very High (fg to pg level) | Modern ESI sources for LC-MS often provide superior sensitivity compared to EI sources used in GC-MS for this class of compounds. |
| Throughput | Lower | Higher | The derivatization step in the GC-MS workflow is time-consuming. Chiral SFC-MS can achieve separation in under 5 minutes[9]. |
| Robustness | High, but derivatization can be variable. | High. Fewer steps lead to greater reproducibility. | Incomplete derivatization is a common pitfall in GC-MS methods, leading to inaccurate quantification. Direct LC-MS analysis is inherently more robust. |
Interpreting Mass Spectra
Regardless of the separation method, identification is confirmed by tandem mass spectrometry (MS/MS). When the [M-H]⁻ ion of a 2-OH-FA is fragmented, it produces characteristic neutral losses and fragment ions.
-
Key Fragmentation: In negative mode ESI, collision-induced dissociation (CID) of the [M-H]⁻ ion of a 2-OH-FA typically results in a characteristic loss of water (H₂O) and carbon dioxide (CO₂)[11]. The cleavage of the C-C bond adjacent to the hydroxyl group is also a prominent fragmentation pathway[12].
-
Trustworthiness: A self-validating protocol requires monitoring multiple, specific MRM transitions for each analyte and its corresponding internal standard. The ratio of these transitions should remain constant across standards and unknown samples, providing a high degree of confidence in peak identity.
Conclusion and Recommendations
For the comparative lipidomics of 2-hydroxy fatty acid isomers, both GC-MS and chiral LC-MS/SFC-MS are viable and powerful techniques.
-
GC-MS with derivatization is a well-established method that provides excellent resolution. It remains a valuable tool, especially in labs with existing GC-MS expertise and instrumentation. However, the multi-step sample preparation can be a bottleneck and a source of analytical error.
-
Chiral LC-MS, and particularly SFC-MS, represents the state-of-the-art. Its simplified workflow, higher throughput, and often superior sensitivity make it the recommended choice for new method development and for large-scale studies where speed and robustness are critical[5][9]. The ability to directly analyze the underivatized fatty acids is a significant advantage that aligns with the principles of green analytical chemistry and enhances data integrity.
Ultimately, the optimal method will be dictated by the specific needs of the project. However, the trend in the field is clearly moving towards direct analysis by chiral LC-MS/SFC-MS due to its inherent advantages in speed, simplicity, and robustness.
References
-
Title: Glucose - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology Source: PubMed Central URL: [Link]
-
Title: Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms Source: ACS Publications URL: [Link]
-
Title: Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers Source: PubMed Central URL: [Link]
-
Title: Isomeric lipid signatures reveal compartmentalized fatty acid metabolism in cancer Source: PubMed Central URL: [Link]
-
Title: Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids Source: PubMed URL: [Link]
-
Title: Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms Source: PubMed URL: [Link]
-
Title: Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases Source: MDPI URL: [Link]
-
Title: The Metabolomic Characteristics and Dysregulation of Fatty Acid Esters of Hydroxy Fatty Acids in Breast Cancer Source: MDPI URL: [Link]
-
Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: PubMed URL: [Link]
-
Title: High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column Source: Sci-Hub URL: [Link]
-
Title: Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... Source: ResearchGate URL: [Link]
-
Title: Fatty Acids | Tandem Mass Spectrometry of Lipids Source: Books Gateway URL: [Link]
-
Title: Lipidomics of oxidized polyunsaturated fatty acids Source: PubMed Central URL: [Link]
-
Title: High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column Source: Oxford Academic URL: [Link]
-
Title: In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns Source: PubMed URL: [Link]
-
Title: Optical and geometric isomers of some fatty acids with vicinal hydroxy groups Source: Sci-Hub URL: [Link]
-
Title: Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases Source: ResearchGate URL: [Link]
-
Title: Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples Source: MDPI URL: [Link]
-
Title: Resolving enantiomers of 2-hydroxy acids by NMR Source: PubMed Central URL: [Link]
-
Title: Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry Source: J-STAGE URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: PubMed Central URL: [Link]
Sources
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Practical Guide to Inter-Laboratory Cross-Validation of 2-Hydroxyundecanoic Acid Measurements
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust inter-laboratory cross-validation for the quantification of 2-hydroxyundecanoic acid. Ensuring measurement consistency across different laboratories is paramount for the reliability and comparability of scientific data, particularly in multi-site clinical trials and collaborative research projects. This document outlines the critical experimental considerations, provides detailed analytical protocols, and offers a statistical framework for data evaluation, all grounded in established scientific principles and regulatory guidelines.
The Imperative of Cross-Validation
The primary objectives of a cross-laboratory validation for this compound are:
-
To assess the reproducibility of the analytical method across different sites.
-
To identify and quantify any systematic bias between laboratories.
-
To establish a consensus on the acceptable limits of variability for future sample exchanges.
This guide will focus on two predominant analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Foundational Elements of the Cross-Validation Study
A successful inter-laboratory comparison hinges on meticulous planning and the availability of appropriate reference materials.
The Challenge of Reference Materials
A significant hurdle in the analysis of emerging biomarkers like this compound is the scarcity of certified reference materials (CRMs). CRMs, issued by national metrology institutes such as the National Institute of Standards and Technology (NIST), are essential for establishing metrological traceability and assessing the accuracy of measurements. While analytical standards for this compound are commercially available, they are not a substitute for a CRM.
In the absence of a dedicated CRM for this compound, this guide proposes a pragmatic approach:
-
Use of a High-Purity Analytical Standard: A single, well-characterized batch of this compound standard should be procured from a reputable supplier and distributed to all participating laboratories. This ensures that any observed differences are not attributable to variations in the calibrant purity.
-
Preparation of In-House Quality Control (QC) Materials: A large batch of a relevant biological matrix (e.g., human plasma, cell culture media) should be spiked with known concentrations of the this compound standard to create low, medium, and high QC samples. These samples, once thoroughly homogenized and aliquoted, will serve as the primary materials for the cross-validation exercise.
Study Design
The cross-validation study should be designed to assess both within- and between-laboratory variability. A recommended study design involves:
-
A Coordinating Laboratory: One laboratory should take the lead in preparing and distributing the study samples and collating the final results.
-
Blinded Samples: The QC samples should be blinded to the participating laboratories to prevent any potential bias in the analysis.
-
Replicate Analysis: Each laboratory should analyze the samples in replicate (e.g., n=3 or 5) on multiple days to assess intra- and inter-day precision.
Analytical Methodologies: A Comparative Overview
Both GC-MS and LC-MS are powerful techniques for the quantification of fatty acids. The choice of method will depend on the available instrumentation, sample matrix, and desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[4][5]
Workflow for GC-MS Analysis of this compound
Caption: GC-MS workflow for this compound analysis.
Experimental Protocol: GC-MS with Derivatization
-
Sample Extraction:
-
For liquid samples (e.g., plasma, serum), perform a liquid-liquid extraction using a suitable organic solvent like a mixture of hexane and isopropanol.
-
For solid samples (e.g., tissues), homogenize the sample and perform a solid-phase extraction (SPE) to isolate the fatty acid fraction.
-
-
Derivatization: This is a two-step process to convert the carboxylic acid and hydroxyl groups into more volatile derivatives.
-
Esterification (for the carboxylic acid group): React the extracted sample with a methylating agent such as 14% Boron Trifluoride in methanol at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).[4]
-
Silylation (for the hydroxyl group): After cooling, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) ether.[6]
-
-
GC-MS Analysis:
-
Column: Use a mid-polar capillary column such as a DB-5ms or equivalent.
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to ensure good separation of the analyte from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. Key ions for the TMS derivative of this compound methyl ester should be determined from the analysis of the pure standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing compounds without the need for derivatization, although derivatization can be employed to enhance sensitivity and chromatographic retention.[7][8]
Workflow for LC-MS Analysis of this compound
Caption: LC-MS/MS workflow for this compound analysis.
Experimental Protocol: LC-MS/MS without Derivatization
-
Sample Preparation:
-
For plasma or serum samples, a simple protein precipitation with a cold organic solvent like acetonitrile is often sufficient.
-
For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid modifier (e.g., formic acid) is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for high selectivity and sensitivity. The precursor ion will be the deprotonated molecule [M-H]⁻, and specific product ions will be monitored for quantification and confirmation. The MRM transitions should be optimized using the pure this compound standard.
-
Data Analysis and Acceptance Criteria
Once all laboratories have submitted their results, a thorough statistical analysis is required to assess the comparability of the data.
Key Performance Metrics
The following metrics should be calculated for each laboratory and for the study as a whole:
-
Precision:
-
Repeatability (Intra-assay precision): The variation in measurements taken by a single laboratory on the same sample under the same conditions. Expressed as the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-assay precision): The variation within a single laboratory over different days, with different analysts, or on different equipment. Also expressed as %RSD.
-
Reproducibility (Inter-laboratory precision): The variation between the results from different laboratories. This is the most critical parameter in a cross-validation study.
-
-
Accuracy: The closeness of the mean result from a laboratory to the nominal (spiked) concentration of the QC samples. Expressed as the percentage bias.
Statistical Evaluation
A common approach for evaluating inter-laboratory data is to use linear regression analysis. For each QC level, the results from each participating laboratory can be plotted against the results from the coordinating laboratory (or the mean of all laboratories).
Acceptance Criteria:
While there are no universally mandated acceptance criteria for the cross-validation of endogenous biomarkers, the following are generally considered acceptable in the pharmaceutical industry:
-
Precision: The %RSD for repeatability and intermediate precision should be ≤ 15% (≤ 20% at the lower limit of quantification, LLOQ). The inter-laboratory %RSD should ideally be ≤ 20%.
-
Accuracy: The mean concentration from each laboratory should be within ±15% of the nominal concentration for at least two-thirds of the QC samples at each level.
Data Visualization
Graphical representations of the data are invaluable for identifying trends and outliers.
Example Data Summary Table:
| QC Level | Nominal Conc. (ng/mL) | Lab 1 Mean (ng/mL) | Lab 1 %Bias | Lab 1 %RSD | Lab 2 Mean (ng/mL) | Lab 2 %Bias | Lab 2 %RSD | Inter-Lab %RSD |
| Low | 10 | 9.8 | -2.0 | 5.5 | 10.5 | 5.0 | 6.2 | 7.8 |
| Mid | 100 | 102.3 | 2.3 | 4.1 | 97.8 | -2.2 | 4.8 | 5.9 |
| High | 500 | 495.1 | -1.0 | 3.5 | 508.2 | 1.6 | 3.9 | 4.5 |
Conclusion and Recommendations
A successful cross-validation study provides confidence that the analytical methods used in different laboratories are producing comparable data. If the acceptance criteria are not met, a thorough investigation into the potential sources of discrepancy is warranted. This may involve a review of the analytical procedures, instrument calibration, and data processing methods.
It is recommended that laboratories participating in ongoing collaborative studies periodically exchange blinded QC samples to ensure continued consistency of their measurements over time. The principles and protocols outlined in this guide provide a robust framework for achieving this critical aspect of analytical quality assurance.
References
- GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017). European Journal of Lipid Science and Technology.
- PubChem. This compound.
- Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. (2023). Journal of Agricultural and Food Chemistry.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry.
- Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma. (2016). Clinica Chimica Acta.
- Hydroxy and Hydroperoxy F
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2009). Clinica Chimica Acta.
- Process of preparing ω-hydroxy acids. (1996).
- ANALYTICAL METHOD SUMMARIES. Eurofins.
- Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. (2000). Journal of Lipid Research.
- Reference M
- Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-etholic root extracts of Uraria picta Desv. (Fabaceae). (2020).
- Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. (2016). Clinica Chimica Acta.
- Derivatization of F
- LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. (2012). LCGC Europe.
- LIPID MAPS Structure D
- Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma. (2016). National Institute of Standards and Technology.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Molecules.
- 11-Hydroxyundecanoic acid. ChemScene.
- What is the best method for the derivatization of fatty acids to FAMEs for GC analysis?. (2014).
- Combining Chromatographic Deconvolution, Spectral Library Search, and Principal Component Analysis. Thermo Fisher Scientific.
- Lipidomic analysis of biological samples. (2018).
- Fatty acids Reference M
- Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). (2007). Journal of the Brazilian Chemical Society.
- Cinchoninic acid, 2-hydroxy-. Organic Syntheses.
- GC Derivatiz
- Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. (2020).
- Comprehensive Analysis of FAMEs, F
Sources
- 1. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma | NIST [nist.gov]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. marinelipids.ca [marinelipids.ca]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Isomeric separation of 2- and 3-Hydroxyundecanoic acid by chromatography
An Expert's Guide to the Isomeric Separation of 2- and 3-Hydroxyundecanoic Acid by Chromatography
For researchers in metabolomics, lipidomics, and drug development, the accurate separation and quantification of structurally similar molecules is a foundational challenge. Positional isomers, such as 2- and 3-hydroxyundecanoic acid, present a particularly difficult analytical problem due to their nearly identical physicochemical properties. The subtle shift of a single hydroxyl group profoundly impacts their biological roles and makes their distinct analysis critical for understanding cellular pathways and identifying potential biomarkers.
This guide provides an in-depth comparison of the primary chromatographic strategies for resolving these challenging isomers. We move beyond simple protocols to explore the causality behind methodological choices, empowering you to select and optimize the ideal separation technique for your research objectives.
The Core Analytical Challenge: Resolving Near-Identical Structures
The primary obstacle in separating 2- and 3-hydroxyundecanoic acid is their high degree of structural similarity. Both are C11 fatty acids with a single hydroxyl substituent, resulting in very similar polarity, molecular weight, and acidity. Effective chromatographic separation, therefore, hinges on exploiting subtle differences in their three-dimensional structure and interaction potential with a stationary phase. The choice of technique—High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)—dictates the entire analytical strategy, from sample preparation to detection.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Polar Analytes
HPLC is an exceptionally powerful technique for analyzing non-volatile and thermally sensitive compounds, making it an excellent candidate for hydroxy fatty acids.[1][2] The separation occurs in the liquid phase at or near ambient temperatures, thus preserving the integrity of the analytes.
The Mechanism of HPLC Separation
In the context of hydroxyundecanoic acid isomers, HPLC resolution is typically achieved using a chiral stationary phase (CSP). While the primary goal of a CSP is to separate enantiomers (R/S isomers), the specific interactions required for chiral recognition can also be exploited to differentiate positional isomers. The separation relies on the formation of transient, diastereomeric complexes between the analytes and the chiral selector immobilized on the stationary phase.[3] Differences in the stability and steric fit of these complexes for the 2- and 3-hydroxy isomers lead to differential retention times.
Why Choose HPLC?
-
Analyte Integrity: Operates at low temperatures, preventing thermal degradation of the hydroxy fatty acids.[4]
-
Direct Analysis: While derivatization can be beneficial for detection, it is not strictly required for volatility as in GC, allowing for analysis of the native compounds.
-
Versatility: Both normal-phase and reversed-phase modes can be employed, offering flexibility in method development.
Key Experimental Design Choices in HPLC
1. Stationary Phase Selection: The Heart of the Separation The choice of column is the most critical parameter. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are highly effective for resolving hydroxy fatty acids.[5] For instance, an amylose tris(3,5-dimethylphenyl carbamate) phase can provide the necessary enantioselectivity and may also resolve positional isomers under the right conditions.[6]
2. Mobile Phase Composition: Fine-Tuning Selectivity In normal-phase HPLC, a non-polar mobile phase like hexane mixed with an alcohol modifier (e.g., isopropanol) is common.[3] Small amounts of an acidic modifier, like trifluoroacetic acid (TFA), are often added to suppress the ionization of the carboxylic acid group, resulting in sharper peaks and more consistent retention.
3. The Role of Derivatization for Enhanced Detection Hydroxy fatty acids lack a strong native chromophore, making sensitive UV detection challenging.[5] To overcome this, derivatization of the hydroxyl group can be performed. Converting the isomers to their 3,5-dinitrophenyl (DNP) urethane derivatives, for example, introduces a strongly UV-absorbent moiety, dramatically improving detection limits and often enhancing chiral resolution.[7]
Caption: Experimental workflow for HPLC-based separation of hydroxyundecanoic acid isomers.
Protocol: Chiral HPLC Separation of 2- and 3-Hydroxyundecanoic Acid
This protocol outlines a general method using a polysaccharide-based CSP. Optimization will be required based on the specific column and system.
-
Sample Preparation (with Derivatization):
-
To approximately 100 µg of the mixed isomer sample, add 100 µL of a 10 mg/mL solution of 3,5-dinitrophenyl isocyanate in anhydrous toluene.
-
Add 10 µL of pyridine as a catalyst.
-
Heat the mixture at 80°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Chiralpak IA or a similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (95:5:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm (for DNP derivatives).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[3]
-
Inject a standard mixture of the derivatized isomers to determine their respective retention times.
-
Inject the prepared sample and integrate the peak areas for quantification.
-
| Parameter | Typical Condition | Rationale |
| Technique | Normal-Phase Chiral HPLC | Exploits polar interactions and stereospecificity for resolution. |
| Stationary Phase | Amylose tris(3,5-dimethylphenyl carbamate) | Proven chiral selector for hydroxy acids, offering high enantioselectivity.[6] |
| Mobile Phase | Hexane / Isopropanol with TFA | Controls solvent strength and suppresses analyte ionization for better peak shape.[3] |
| Derivatization | 3,5-Dinitrophenyl Urethane | Enhances UV detection sensitivity and can improve chiral recognition.[7] |
| Detection | UV/Vis or Mass Spectrometry (MS) | UV is simple and robust for derivatized analytes; MS provides mass confirmation. |
Gas Chromatography (GC): The High-Resolution Choice for Volatile Compounds
Gas Chromatography offers exceptionally high separation efficiency, but it has one absolute prerequisite: the analyte must be volatile and thermally stable.[8] Since hydroxyundecanoic acids are polar, non-volatile solids, a chemical derivatization step is mandatory and fundamental to the entire GC workflow.[9][10]
The Mechanism of GC Separation
Once volatilized, the derivatized isomers are separated based on their boiling points and differential interactions with the stationary phase coating the inside of a long capillary column. For positional isomers like the derivatized 2- and 3-hydroxyundecanoates, separation is achieved on a moderately polar stationary phase where subtle differences in polarity and shape influence retention. Coupling GC with a Mass Spectrometer (GC-MS) is the gold standard, as the mass spectra provide unambiguous structural information for confident peak identification.[11]
Why Choose GC?
-
Superior Resolution: Capillary GC columns provide very high theoretical plate counts, leading to extremely sharp peaks and excellent resolution of closely related compounds.[4]
-
High Sensitivity: Modern GC-MS systems offer outstanding sensitivity, often in the picogram to femtogram range.
-
Definitive Identification: Mass spectrometry provides characteristic fragmentation patterns that act as a "chemical fingerprint" to confirm the identity of each isomer.[12]
Key Experimental Design Choices in GC
1. Derivatization: A Non-Negotiable Prerequisite This is the most critical step in the GC analysis of hydroxy fatty acids.[13] A two-step process is required:
-
Esterification: The polar carboxylic acid group is converted to a non-polar methyl ester (a Fatty Acid Methyl Ester, or FAME). This is commonly done using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl.[9][10]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step masks the polar -OH group, further increasing volatility and preventing peak tailing.[14]
The causality is clear: without derivatization, the analyte will not elute from the GC column.
2. Column Selection: Optimizing for Positional Isomers A mid-polarity capillary column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-17ms or equivalent), often provides the best selectivity for separating positional FAME isomers.
3. GC-MS Analysis: Unambiguous Identification In electron ionization (EI) mode, the derivatized isomers will fragment in a predictable manner. The key to distinguishing them lies in the ions generated by cleavage alpha to the carbon bearing the TMS-ether group. These characteristic ions are invaluable for confirming the identity of each peak. For example, TMS derivatives of hydroxy acid methyl esters yield specific ions that can pinpoint the position of the original hydroxyl group.[12]
Caption: Mandatory derivatization and analysis workflow for GC-MS of hydroxy fatty acids.
Protocol: GC-MS Analysis of 2- and 3-Hydroxyundecanoic Acid
-
Derivatization:
-
Place 50-100 µg of the sample into a 2 mL reaction vial.
-
Esterification: Add 500 µL of 14% Boron Trifluoride in Methanol (BF₃-MeOH). Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature. Add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly and allow the layers to separate. Transfer the upper hexane layer containing the FAMEs to a clean vial. Evaporate to dryness under nitrogen.
-
Silylation: To the dried FAMEs, add 50 µL of pyridine and 100 µL of BSTFA. Cap and heat at 70°C for 45 minutes. The sample is now ready for injection.
-
-
GC-MS System and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a Quadrupole or Ion Trap).
-
Column: DB-17ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 8°C/min, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Scan Range: m/z 50-550.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify peaks based on retention time compared to standards.
-
Confirm identity by examining the mass spectrum of each peak for characteristic fragment ions.
-
| Parameter | Typical Condition | Rationale |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides high resolution and definitive structural confirmation.[11] |
| Sample Prep | Mandatory 2-step derivatization (Esterification + Silylation) | Renders the analytes volatile and thermally stable for GC analysis.[10][13] |
| Stationary Phase | Mid-polarity (e.g., 50% Phenyl-methylpolysiloxane) | Offers selectivity based on subtle polarity differences between positional isomers. |
| Detection | Electron Ionization Mass Spectrometry (EI-MS) | Generates reproducible, characteristic fragmentation patterns for confident identification.[12] |
Supercritical Fluid Chromatography (SFC): A Promising Hybrid
SFC is a modern technique that bridges the gap between HPLC and GC.[15] It uses a supercritical fluid, typically CO₂, as the mobile phase. SFC offers several advantages, including high separation efficiency, fast analysis times, and significantly reduced consumption of organic solvents.[16][17] For lipid analysis, SFC is particularly well-suited as it handles nonpolar compounds effectively. While specific application notes for 2- and 3-hydroxyundecanoic acid are less common, the principles suggest SFC could be a powerful tool, potentially separating the isomers after derivatization on a C18 or other specialized SFC column.[18]
Final Comparison: Choosing the Right Tool for the Job
The decision between HPLC and GC depends entirely on the analytical goal and available resources.
Sources
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bandersnatch.ca [bandersnatch.ca]
- 14. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Lipidomics by Supercritical Fluid Chromatography [mdpi.com]
A Senior Application Scientist's Guide to Derivatizing 2-Hydroxy Fatty Acids for Mass Spectrometry
This guide provides an in-depth evaluation of common derivatization reagents for the analysis of 2-hydroxy fatty acids (2-OH FAs) by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemistry and rationale, empowering you to make informed decisions for your analytical workflows.
The Analytical Challenge of 2-Hydroxy Fatty Acids
2-Hydroxy fatty acids are a unique class of lipids implicated in various physiological and pathological processes, from skin barrier function to neurological disorders. Their analysis, however, presents a distinct challenge compared to their non-hydroxylated counterparts. The presence of two polar functional groups—a carboxylic acid and a hydroxyl group at the alpha-position—results in low volatility and a propensity for thermal degradation, making them unsuitable for direct GC-MS analysis. While amenable to LC-MS, their ionization efficiency can be poor, and isomeric confusion with other hydroxy fatty acids is a common problem.
Chemical derivatization addresses these issues by converting the polar functional groups into less polar, more volatile, and more readily ionized forms. This guide will compare the most effective strategies to achieve this transformation.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the 2-OH FAs. This is typically achieved by targeting both the carboxylic acid and the hydroxyl group. The two most prevalent and effective strategies are silylation and a combination of esterification and silylation.
Silylation: The Workhorse of GC-MS Derivatization
Silylation involves the replacement of active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. This single-step reaction is efficient and produces derivatives with excellent chromatographic properties.
Caption: General workflow for silylation of 2-hydroxy fatty acids.
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used TMS donor. Its byproducts are highly volatile and typically elute with the solvent front, ensuring a clean chromatogram.[1][2]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amides, offering an even cleaner baseline for early-eluting compounds.[3][4]
-
Catalyzed Formulations (e.g., BSTFA + 1% TMCS): The addition of a catalyst like trimethylchlorosilane (TMCS) significantly increases the reactivity of the reagent. This is particularly beneficial for derivatizing the somewhat sterically hindered 2-hydroxyl group, ensuring a complete and rapid reaction.[2][3][5]
-
Sample Preparation: Evaporate an aliquot of your sample extract containing the 2-OH FAs to complete dryness under a stream of nitrogen. The absence of water is critical as silylation reagents are moisture-sensitive.
-
Reagent Addition: Add 50 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to redissolve the residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Two-Step Esterification and Silylation
An alternative approach involves a two-step process: first, the carboxylic acid is converted to a methyl ester (FAME), and second, the hydroxyl group is silylated. While more labor-intensive, this can be advantageous in complex matrices or when analyzing a broader range of fatty acids simultaneously.
-
BF₃-Methanol (Boron Trifluoride-Methanol): A powerful acidic catalyst for esterification. The reaction is typically fast and efficient.[6][7]
-
Methanolic HCl: Prepared by bubbling dry HCl gas into methanol, this is another classic and effective reagent for creating FAMEs.[6][8]
-
Methyl Iodide: In the presence of a base in a polar aprotic solvent, methyl iodide can simultaneously generate methyl esters from carboxyl groups and methyl ethers from hydroxyl groups.[9] This one-step alkylation can be a simpler alternative to the two-step esterification/silylation, although the resulting mass spectra will differ.
Caption: Workflow for two-step derivatization of 2-hydroxy fatty acids.
Performance Comparison for GC-MS Reagents
| Reagent/Method | Target Groups | Volatility of Derivative | Reaction Speed | Simplicity | Key Advantage |
| BSTFA + 1% TMCS | -COOH & -OH | Excellent | Fast | High (1 step) | Efficient, single-step derivatization of both groups.[2][5] |
| MSTFA | -COOH & -OH | Excellent | Fast | High (1 step) | Produces very volatile byproducts for clean baselines.[3][4] |
| BF₃-Methanol then BSTFA | -COOH then -OH | Excellent | Moderate | Low (2 steps) | Robust method, often used in broad fatty acid profiling.[6] |
| Methyl Iodide | -COOH & -OH | Good | Moderate | High (1 step) | Forms stable methyl ether derivatives.[9] |
Note: This table synthesizes information from multiple sources. Direct head-to-head quantitative comparisons for 2-OH FAs are limited in the literature, but these trends are well-established for hydroxylated and carboxylated analytes.
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS, the goal of derivatization is not to increase volatility but to enhance ionization efficiency and improve chromatographic retention and selectivity. For 2-OH FAs, which are typically analyzed in negative ion mode, derivatization can be used to introduce a permanently positive charge, allowing for highly sensitive analysis in positive ion mode—a technique known as "charge reversal".[10][11]
Charge-Reversal Reagents for Enhanced Sensitivity
These reagents target the carboxylic acid group, attaching a moiety with a pre-existing positive charge. This dramatically improves sensitivity in positive-ion ESI-MS.
-
ADMI (4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride): An in-house synthesized reagent shown to effectively derivatize 2-OH FAs and 3-OH FAs. A key advantage is that it produces diagnostic fragment ions that can distinguish between the 2- and 3-hydroxy isomers.[10]
-
AMPP (N-(4-aminomethylphenyl)pyridinium chloride): A commercially available reagent that leads to a positively charged amide derivative. While it can improve sensitivity for some hydroxy fatty acids, it has also been reported to reduce precision and be susceptible to matrix effects.[12]
Chiral Derivatization for Enantiomeric Resolution
Many 2-OH FAs are chiral, and their enantiomers can have different biological activities. To resolve these enantiomers on a standard achiral column, a chiral derivatizing agent (CDA) is used. The CDA, being enantiomerically pure, reacts with both enantiomers of the 2-OH FA to form a pair of diastereomers.[13] These diastereomers have different physicochemical properties and can be separated chromatographically.
-
FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or "Marfey's Reagent": While traditionally used for amino acids, a modified "O-Marfey method" has been developed for α-hydroxy acids. The L-FDAA reacts with the hydroxyl group, and the resulting diastereomers can be separated by LC-MS, allowing for the determination of the absolute configuration.[14][15]
-
DATAN (diacetyl-L-tartaric anhydride): This reagent reacts with the hydroxyl group of hydroxy acids to form diastereomers that can be resolved by NMR, and the principle is applicable to chromatographic separation as well.[16]
Caption: Workflow for chiral derivatization and analysis of 2-OH FAs.
Performance Comparison for LC-MS Reagents
| Reagent | Primary Application | Target Group | Key Advantage | Reported Limitations |
| ADMI | Sensitivity Enhancement | -COOH | Allows for isomeric distinction (2-OH vs 3-OH) via MS/MS.[10] | Not commercially available; requires in-house synthesis.[10] |
| AMPP | Sensitivity Enhancement | -COOH | Commercially available; improves sensitivity for some analytes.[12] | Can reduce precision; strong matrix influence reported.[12] |
| L-FDAA | Chiral Resolution | -OH | Enables determination of absolute configuration using standard LC columns.[15] | Requires careful optimization of reaction conditions. |
Conclusion and Recommendations
The optimal derivatization strategy for 2-hydroxy fatty acids is dictated by the analytical goal and the available instrumentation.
-
For routine GC-MS analysis: A single-step silylation with a catalyzed reagent like BSTFA + 1% TMCS is the most efficient and effective choice. It provides comprehensive derivatization of both functional groups in a single, rapid step, yielding thermally stable derivatives with excellent chromatographic behavior.
-
For enhanced sensitivity in LC-MS: Charge-reversal derivatization is a powerful technique. If isomeric distinction is critical, the ADMI derivatization strategy offers a significant advantage, though it requires synthetic chemistry capabilities.[10] For a commercially available option, AMPP can be tested, but careful validation for matrix effects and precision is essential.[12]
-
For enantiomeric separation: Chiral derivatization is necessary. The O-Marfey method using L-FDAA is a well-documented and effective approach for determining the absolute configuration of 2-OH FAs via LC-MS.[15]
By understanding the principles behind these derivatization strategies and selecting the appropriate reagent for your specific application, you can overcome the inherent analytical challenges of 2-hydroxy fatty acids and achieve robust, reliable, and sensitive results.
References
-
ResearchGate. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Available at: [Link][10]
-
National Institutes of Health. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Available at: [Link][9]
-
ACS Publications. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Available at: [Link]
-
PubMed. (2017). Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins. Available at: [Link][12]
-
Wiley Online Library. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Available at: [Link][1]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Available at: [Link][5]
-
ResearchGate. (n.d.). Derivatization reagents and GC columns for the GC-MS analysis of fatty acids and steroids. Available at: [Link][4]
-
National Institutes of Health. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. Available at: [Link][16]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link][13]
-
Royal Society of Chemistry. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Available at: [Link]
-
AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link][6]
-
ResearchGate. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Available at: [Link]
-
PubMed. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link][11]
-
National Institutes of Health. (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Available at: [Link][17]
-
National Institutes of Health. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link][18]
-
ResearchGate. (2021). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Available at: [Link][15]
-
PubMed. (1981). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Available at: [Link][8]
Sources
- 1. marinelipids.ca [marinelipids.ca]
- 2. thomassci.com [thomassci.com]
- 3. 실릴화 시약 | Thermo Fisher Scientific [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. adis-international.ro [adis-international.ro]
- 6. aocs.org [aocs.org]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Extraction of 2-Hydroxyundecanoic Acid from Complex Matrices
Executive Summary
The precise and efficient extraction of 2-Hydroxyundecanoic acid, a key hydroxy fatty acid (HFA), from complex biological matrices is a critical prerequisite for accurate downstream analysis in biomedical and environmental research.[1] The inherent structural characteristics of this compound—namely its amphipathic nature conferred by a polar hydroxyl group and a nonpolar alkyl chain—present significant challenges to achieving high-recovery and high-purity extracts. This guide provides an in-depth, comparative analysis of three principal extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). By elucidating the core mechanisms, providing detailed, validated protocols, and offering a transparent comparison of performance metrics, this document serves as a crucial resource for researchers, scientists, and drug development professionals aiming to optimize their analytical workflows.
Introduction: The Analytical Challenge of this compound
This compound (C11H22O3) is a medium-chain hydroxy fatty acid.[2] HFAs are integral to various biological processes and their unique chemical properties make them valuable biomarkers.[1] The presence of both a hydrophilic carboxylic acid head with a hydroxyl group and a lipophilic 11-carbon tail makes its extraction from complex matrices—such as plasma, serum, tissue homogenates, or cell cultures—a non-trivial task. These matrices are replete with interfering substances like phospholipids, glycerolipids, and proteins, which can suppress ionization in mass spectrometry or co-elute in chromatographic separations, leading to inaccurate quantification.[3]
The primary challenge lies in selectively partitioning the moderately polar this compound away from both highly polar (salts, sugars) and highly non-polar (triglycerides, sterol esters) interferences. The choice of extraction method is therefore paramount and must be tailored to the specific research question, required sample throughput, and desired purity of the final extract.
Foundational Principles of Extraction
The success of any extraction method hinges on exploiting the differential physicochemical properties of the analyte versus the matrix components. The key principles at play are:
-
Partitioning: Based on relative solubility in two immiscible phases (as in LLE).
-
Adsorption: Based on the affinity of the analyte for a solid stationary phase versus a liquid mobile phase (as in SPE).
-
Solubility: Based on the dissolving power of a solvent, which can be finely tuned with pressure and temperature (as in SFE).
In-Depth Analysis of Extraction Methodologies
This section details the theoretical and practical aspects of LLE, SPE, and SFE for the extraction of this compound.
Liquid-Liquid Extraction (LLE)
3.1.1 Mechanistic Overview LLE is a classic technique that partitions compounds between two immiscible liquid phases. For this compound, the strategy involves acidifying the aqueous sample to protonate the carboxylic acid group (R-COOH), thereby reducing its polarity and driving it into an organic, water-immiscible solvent.
3.1.2 Detailed Experimental Protocol: pH-Modified Folch Method This protocol is a modification of the widely used Folch method, optimized for acidic lipids.[4]
-
Sample Preparation: To 100 µL of plasma or serum in a glass tube, add 300 µL of a Chloroform:Methanol (2:1, v/v) mixture.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., isotopically labeled this compound) to correct for extraction losses.
-
Acidification: Add 10 µL of 1M HCl to adjust the sample pH to ~2-3. This step is critical to ensure the carboxylic acid is in its neutral, more hydrophobic form.
-
Vortexing & Incubation: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and emulsion formation. Incubate at room temperature for 10 minutes.
-
Phase Separation: Add 100 µL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to break the emulsion and achieve clear phase separation.
-
Extraction: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of Acetonitrile:Water 50:50) for downstream analysis (e.g., LC-MS).[5]
3.1.3 Workflow Visualization
Sources
- 1. Hydroxy fatty acids in the surface Earth system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimizing Recovery of High-Added-Value Compounds from Complex Food Matrices Using Multivariate Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. protocols.io [protocols.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxyundecanoic Acid
Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Hydroxyundecanoic acid, tailored for researchers, scientists, and professionals in drug development. Our focus is to empower you with the knowledge to not only comply with regulations but to understand the rationale behind each step, fostering a culture of safety and environmental responsibility.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1]
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
This hazard profile dictates the necessity for appropriate personal protective equipment (PPE) during handling and disposal, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated area, preferably a chemical fume hood.
The Core Principles of Chemical Waste Management
The disposal of this compound must adhere to the fundamental principles of laboratory chemical waste management. These guidelines are designed to protect laboratory personnel, the public, and the environment.[2][3]
-
Waste Minimization: Whenever feasible, modify experimental protocols to reduce the volume of waste generated.[2][3]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[3][4]
-
Segregation of Waste: Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[4][5]
-
Use of Appropriate Containers: Waste must be stored in containers that are chemically compatible with the waste and can be securely closed.[2][3][6]
-
Designated Storage Area: Chemical waste should be stored in a designated, secondary containment area away from general laboratory traffic.[2][3]
Step-by-Step Disposal Protocol for this compound
The appropriate disposal route for this compound depends on its form (solid or solution), the presence of other chemicals, and local regulations. The following workflow provides a decision-making framework for its proper disposal.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Steps:
-
Characterize the Waste: Determine if the this compound waste is in solid form or an aqueous solution. Crucially, identify if it is mixed with any other chemicals, particularly heavy metals, halogenated solvents, or other toxic substances.[7] If mixed, it must be treated as a combined hazardous waste stream.
-
For Solid this compound:
-
Place the solid waste in a clearly labeled, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).[5]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][4]
-
Store the container in a designated satellite accumulation area.[2][3]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office for incineration.
-
-
For Aqueous Solutions of this compound:
-
Small Quantities (<100 mL) of Dilute Solutions: For dilute aqueous solutions that do not contain other hazardous materials, neutralization is a potential on-site treatment method.[6][8]
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the acidic solution while stirring.
-
Monitor the pH using pH paper or a calibrated pH meter.
-
The target pH range for drain disposal is typically between 5.5 and 9.0, though local regulations may vary.[9]
-
Once neutralized, the solution can often be disposed of down the drain with copious amounts of water.[8] Always confirm your institution's specific policies on drain disposal of neutralized solutions.
-
-
Concentrated Solutions or Large Volumes: Concentrated solutions or larger volumes of this compound should not be neutralized in the lab due to the potential for exothermic reactions. These should be collected in a labeled hazardous waste container and disposed of through your EHS office.[7]
-
Table 1: Summary of Disposal Procedures
| Waste Form | Key Contaminants | Disposal Method |
| Solid | None | Collect in a labeled, compatible container for incineration via EHS. |
| Aqueous Solution (Dilute, Small Volume) | None | Neutralize to a pH between 5.5 and 9.0 and dispose of down the drain with copious water (confirm local regulations).[9] |
| Aqueous Solution (Concentrated or Large Volume) | None | Collect in a labeled, compatible container for disposal via EHS.[7] |
| Mixed with other Hazardous Chemicals | Any | Treat as a combined hazardous waste stream. Do not attempt to neutralize. Collect for disposal via EHS.[4] |
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure to this compound, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing. If irritation persists, seek medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[10]
-
Spill Cleanup: For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.[10] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.[12] Ensure the cleanup area is well-ventilated. For large spills, evacuate the area and contact your institution's EHS department.[12]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Waste Management Guidelines. Unknown Source.
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- This compound | C11H22O3. PubChem - NIH.
- SAFETY D
- Hazardous Materials Disposal Guide. Nipissing University.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Safety D
- SAFETY D
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- SAFETY D
- Hazardous Waste. EHSO Manual 2025-2026.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
- Safety D
- Undecanoic acid. Santa Cruz Biotechnology.
- 2-Hydroxydecanoic Acid | C10H20O3. PubChem - NIH.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
Sources
- 1. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Researcher's Guide to Safely Handling 2-Hydroxyundecanoic Acid: From Lab Bench to Disposal
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-Hydroxyundecanoic acid. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, moving beyond a simple checklist to explain the causality behind each recommendation. This ensures that every procedure is a self-validating system for safety and experimental integrity.
Immediate Safety Profile: Understanding the Risks
This compound, while a valuable compound in research, presents specific hazards that demand careful management. According to its Globally Harmonized System (GHS) classification, it is recognized as a substance that:
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
The signal word associated with these classifications is "Warning".[1] These hazards are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined below. The core principle is to establish effective barriers to prevent all routes of exposure: dermal (skin), ocular (eye), and inhalation.
Core Protective Measures: Selecting Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the chemical's properties. For this compound, a solid, the potential for both powder/dust and solution-based exposure must be considered.
| PPE Component | Specification & Rationale |
| Hand Protection | Type: Nitrile or Neoprene gloves.[2] Rationale: These materials provide effective protection against acidic compounds.[2][3] Given that this compound is a skin irritant, gloves are your first line of defense. Always inspect gloves for holes before use and wash hands thoroughly after removal.[2][4] For extended procedures, consider double-gloving.[5] |
| Eye & Face Protection | Type: Chemical safety goggles. A full-face shield should be worn over goggles when there is a significant risk of splashing.[3][4] Rationale: Standard safety glasses do not provide a seal and are inadequate for protecting against splashes or fine dust.[5] Chemical splash goggles are essential to prevent serious eye irritation.[6] |
| Body Protection | Type: A buttoned lab coat is mandatory. For handling larger quantities or in situations with a higher splash risk, an acid-resistant apron is recommended.[7] Rationale: This protects your skin and personal clothing from contamination. Ensure sleeves are worn over your gloves and trouser cuffs are outside your footwear to prevent chemicals from getting trapped against your skin.[4] |
| Respiratory Protection | Type: Generally not required if work is conducted in a certified chemical fume hood or a well-ventilated area.[6][8] If weighing or handling the solid material outside of a hood where dust may be generated, a NIOSH-approved N95 respirator or higher is necessary to prevent respiratory tract irritation.[3] Rationale: The primary inhalation risk comes from airborne dust particles of the solid acid. Engineering controls like a fume hood are the preferred method to mitigate this risk.[2] |
| Footwear | Type: Closed-toe shoes made of a chemically resistant material.[7][9] Rationale: Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[9] |
Operational Workflow: From Preparation to Disposal
The following diagram and procedural steps outline a safe and logical workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Pre-flight Check:
-
Engineering Controls: Before starting, verify that the chemical fume hood has been certified within the last year. Ensure the sash is positioned as low as possible while maintaining comfortable working access.[2]
-
PPE Inspection: Don your lab coat, chemical safety goggles, and gloves. Check gloves for any signs of degradation or punctures.[4]
-
Emergency Readiness: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit appropriate for acidic compounds.[7]
-
-
Handling the Chemical (inside a fume hood):
-
Aliquotting Solid: When weighing the solid acid, use a spatula and handle it gently to minimize the generation of airborne dust.[10]
-
Solution Preparation: If preparing a solution, always add the acid to the solvent slowly. Never add solvent to the acid.
-
Containment: Perform all manipulations at least 6 inches inside the fume hood sash to ensure effective containment of any fumes or dust.[2]
-
-
Cleanup and Decontamination:
-
Surface Cleaning: After completing your work, wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Glassware: Clean any contaminated glassware thoroughly.
-
PPE Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands. Dispose of them immediately in the designated waste stream. Remove your lab coat and goggles.
-
Hygiene: Wash your hands and forearms thoroughly with soap and water.[6]
-
Disposal and Emergency Plans
A comprehensive safety plan includes robust procedures for both routine disposal and unexpected emergencies.
Waste Disposal Plan
-
Regulatory Compliance: All waste material must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[10]
-
Waste Segregation: Keep solid and liquid waste containing this chemical separate from other waste streams.
-
Containment: Use designated, sealed, and clearly labeled hazardous waste containers.[11] The label should include the full chemical name and associated hazards.
Emergency Procedures
-
Spill Response:
-
Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[6]
-
Minor Spill (Liquid): For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[11] Collect the absorbed material and place it in a sealed container for disposal.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EH&S) department.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.
-
By integrating these expert-validated protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
NorFalco. (n.d.). Protective apparel. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 11-hydroxyundecanoic acid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November 22). Alpha Hydroxy Acids. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. This compound | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. leelinework.com [leelinework.com]
- 4. Protective apparel [norfalco.com]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
